3-Amino-N,N-dimethylpiperidine-1-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-N,N-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-10(2)8(12)11-5-3-4-7(9)6-11/h7H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKQKQLNOZOOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248793 | |
| Record name | 1-Piperidinecarboxamide, 3-amino-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901248793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-20-3 | |
| Record name | 1-Piperidinecarboxamide, 3-amino-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxamide, 3-amino-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901248793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1272756-20-3 | |
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Foundational & Exploratory
3-Amino-N,N-dimethylpiperidine-1-carboxamide CAS number
An In-depth Technical Guide to 3-Amino-N,N-dimethylpiperidine-1-carboxamide and its Scaffolding Analogs
Executive Summary: The piperidine ring is a cornerstone of modern medicinal chemistry, present in numerous pharmaceutical agents.[1] This guide focuses on the specific derivative, this compound, a molecule of interest for its potential role as a versatile building block in drug discovery. While a specific CAS number for the 4-amino isomer is documented, the 3-amino isomer represents a more novel chemical entity. This document provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, robust analytical methodologies, and its potential applications, grounded in the broader context of piperidine carboxamide derivatives in pharmacology. Safety and handling protocols are also detailed to ensure its responsible use in a research setting.
Chemical Identity and Physicochemical Properties
This compound is a substituted piperidine featuring a primary amine at the 3-position and an N,N-dimethylcarboxamide group on the ring's nitrogen atom. While a dedicated CAS number for this specific compound is not readily found in public databases, its 4-amino isomer is registered under CAS Number 412356-47-9.[2][3] The properties of the target 3-amino isomer can be derived from its structure.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | Not available (4-amino isomer: 412356-47-9) | [2][3] |
| Molecular Formula | C₈H₁₇N₃O | [3] |
| Molecular Weight | 171.24 g/mol | [3] |
| IUPAC Name | This compound | - |
| Appearance | Predicted to be a solid or oil at room temperature. | - |
| SMILES | CN(C)C(=O)N1CCCC(C1)N | [2] |
| InChI Key | MAAXXMKMMFYNQL-UHFFFAOYSA-N (for 4-amino isomer) | [2] |
Proposed Synthesis and Manufacturing Insights
The synthesis of substituted 3-aminopiperidines is a well-documented field, often starting from readily available chiral precursors like amino acids. A practical and efficient route to synthesize the target compound, this compound, can be logically designed from commercially available N-Boc-3-aminopiperidine. This approach ensures regioselectivity and high yields by protecting the reactive amino groups at different stages.
Rationale for Synthetic Strategy: The core challenge is the presence of two reactive nitrogen atoms (the ring nitrogen and the 3-amino group). To selectively form the carboxamide at the 1-position, the 3-amino group must first be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions required for the subsequent reaction and its straightforward removal under acidic conditions.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of tert-butyl (1-(dimethylcarbamoyl)piperidin-3-yl)carbamate
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-aminopiperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of starting material).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise to the stirred solution.
-
Reagent Addition: Slowly add dimethylcarbamoyl chloride (1.2 eq) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Final Product)
-
Setup: Dissolve the purified intermediate from Step 1 (1.0 eq) in DCM or 1,4-dioxane.
-
Deprotection: Add an excess of trifluoroacetic acid (TFA, ~10 eq) or a 4M solution of HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring for the consumption of starting material by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Purification: The resulting salt can be neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent to yield the free amine product, or it can be purified as the salt.
Analytical Methodologies
Ensuring the identity, purity, and chiral integrity (if applicable) of the synthesized compound is critical. High-Performance Liquid Chromatography (HPLC) is a primary method for this analysis. Due to the lack of a strong chromophore in the target molecule, derivatization is often required for sensitive UV detection.[4] Alternatively, detectors that do not rely on UV absorbance, such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS), can be employed.
Rationale for Analytical Choice: HPLC provides excellent separation and quantification capabilities. For chiral compounds like many 3-aminopiperidine derivatives, chiral HPLC columns are necessary to resolve enantiomers. Derivatization with an agent like benzoyl chloride introduces a UV-active benzoyl group, allowing for sensitive detection and quantification using standard HPLC-UV systems.[5]
Caption: Workflow for the HPLC analysis of the target compound.
Protocol: HPLC Purity Analysis (Post-Derivatization)
-
Derivatization:
-
Dissolve a small amount of the target compound (~5 mg) in DCM.
-
Add an excess of benzoyl chloride (2.0 eq) and a base like triethylamine (2.2 eq) at 0°C.
-
Stir for 1 hour at room temperature.
-
Quench the reaction, extract the derivatized product, and dry the solvent.
-
-
Sample Preparation:
-
Accurately weigh the derivatized product and dissolve it in the mobile phase (e.g., Acetonitrile/Water mixture) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Analysis: The purity is determined by calculating the peak area percentage of the main product peak relative to all other peaks in the chromatogram.
Applications in Drug Discovery and Medicinal Chemistry
The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its favorable pharmacokinetic properties and its ability to engage in crucial molecular interactions with biological targets.[1][6]
-
Structural Role: The rigid, chair-like conformation of the piperidine ring serves as an excellent scaffold to orient functional groups in three-dimensional space for optimal binding to protein targets.
-
Pharmacological Significance: Piperidine carboxamide derivatives have been successfully developed as inhibitors for a wide range of targets. For instance, they have been investigated as potent inhibitors of enzymes like ALK (Anaplastic Lymphoma Kinase) in cancer therapy and as modulators of protein-protein interactions, such as with PCSK9 for cholesterol management.[6][7]
-
ADMET Properties: The carboxamide group can improve aqueous solubility and provides hydrogen bond donor and acceptor sites, which are critical for target engagement and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[6] The N,N-dimethyl substitution on the carboxamide can further fine-tune solubility and metabolic stability.
The title compound, with its primary amine at the 3-position, offers a valuable synthetic handle for further elaboration, allowing for the creation of diverse chemical libraries for screening against various therapeutic targets.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, safety protocols can be established based on related aminopiperidine and carboxamide compounds.[8][9] These compounds are generally classified as irritants and may be harmful if swallowed or inhaled.
Table 2: Hazard and Precautionary Information Summary
| Category | Guideline | Reference |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9][10] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (safety goggles). Use in a well-ventilated area or under a chemical fume hood. | [8][10] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling. | [8][9] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | [8][10] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If irritation occurs, get medical advice. | [10] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up. Store away from strong oxidizing agents and acids. | [8][9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [10] |
References
- Khom, S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- American Elements. (n.d.). 4-Amino-N,N-dimethylpiperidine-1-carboxamide | CAS 412356-47-9.
- Chemsrc. (2025). CAS#:1567962-41-7 | (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide.
- Stenutz. (n.d.). N,N-dimethylpiperidine-1-carboxamide.
- PubChem. (n.d.). n,n-Dimethylpiperazine-1-carboxamide.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- ChemRar. (n.d.). 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride.
- PubChem. (n.d.). N-(1-(Aminocarbonyl)-2,2-dimethylpropyl)-1-pentyl-1H-indole-3-carboxamide.
- PubChem. (n.d.). 1-BOC-3-Aminopiperidine.
- Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
- Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis.
- PubMed. (2018). N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9.
- Patsnap. (n.d.). (R)-3-amino piperidine hydrochloride preparation method.
- National Center for Biotechnology Information. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors.
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
Sources
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- 3. 4-Amino-n,n-dimethylpiperidine-1-carboxamide [srdpharma.com]
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- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 7. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Synthesis of 3-Amino Substituted Piperidines
Introduction
The 3-amino substituted piperidine motif is a privileged scaffold in modern medicinal chemistry, appearing as a core structural element in numerous approved pharmaceuticals and clinical candidates. Its prevalence stems from the unique three-dimensional architecture it imparts, enabling precise interactions with biological targets. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this valuable structural motif, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical considerations, and comparative analyses of key synthetic routes, empowering you to make informed decisions in your synthetic endeavors.
Core Synthetic Strategies
The synthesis of 3-amino substituted piperidines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of a particular route is often dictated by factors such as the desired stereochemistry, the nature of substituents on the piperidine ring and the amino group, and scalability.
Herein, we will discuss the following pivotal methods:
-
Reductive Amination of 3-Piperidones: A versatile and widely employed method.
-
Rearrangement Reactions: Classic yet powerful strategies including the Hofmann and Curtius rearrangements.
-
Nucleophilic Substitution on 3-Halopiperidines: A direct approach for introducing the amino functionality.
-
Modern Catalytic Methods: Including transition-metal-catalyzed aminations.
-
Biocatalytic and Chiral Pool Approaches: Leveraging nature's machinery for asymmetric synthesis.
Reductive Amination of 3-Piperidones: A Workhorse Strategy
Reductive amination is arguably the most common and versatile method for the synthesis of 3-amino piperidines.[1][2][3] This two-step, one-pot process involves the reaction of a 3-piperidone derivative with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired 3-aminopiperidine.
Causality Behind Experimental Choices
The success of a reductive amination hinges on the careful selection of the reducing agent and reaction conditions to favor imine/enamine reduction over the competing reduction of the starting ketone.
-
Choice of Reducing Agent: Mild hydride reagents are typically preferred.
-
Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and tolerance for a wide range of functional groups. It is particularly effective for less reactive ketones and amines.[4]
-
Sodium cyanoborohydride (NaCNBH₃) is another popular option, especially under acidic conditions which promote imine formation. However, its toxicity necessitates careful handling.[4]
-
Sodium borohydride (NaBH₄) can be used, but its reactivity towards ketones requires careful control of reaction conditions, often by performing the reaction at low temperatures or by pre-forming the imine before adding the reducing agent.[4]
-
-
Reaction pH: The pH of the reaction medium is critical. Mildly acidic conditions (pH 4-6) are generally optimal for imine formation without causing significant decomposition of the reactants or products.
Visualizing the Reductive Amination Workflow
Caption: General workflow for the reductive amination of a 3-piperidone.
Experimental Protocol: Synthesis of N-Benzyl-3-aminopiperidine
This protocol provides a representative example of a reductive amination reaction.
Materials:
-
N-Boc-3-piperidone
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-Boc-3-piperidone (1.0 eq) in dichloromethane (DCM), add benzylamine (1.1 eq) followed by acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-N-Boc-3-aminopiperidine.
-
The Boc protecting group can be subsequently removed under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final product.
Rearrangement Reactions: Hofmann and Curtius Rearrangements
The Hofmann and Curtius rearrangements are powerful classical reactions that can be adapted for the synthesis of 3-amino piperidines from carboxylic acid derivatives.[5][6][7][8][9] Both reactions proceed through an isocyanate intermediate, which is then trapped by a suitable nucleophile to furnish the desired amine or a protected derivative thereof.
Hofmann Rearrangement
The Hofmann rearrangement involves the treatment of a primary amide with a halogen (typically bromine) in the presence of a strong base to yield a primary amine with one fewer carbon atom.[5][10][11][12][13]
Mechanism Insight: The key steps involve the formation of an N-bromoamide, followed by deprotonation and rearrangement to an isocyanate. The isocyanate is then hydrolyzed to a carbamic acid, which decarboxylates to give the primary amine.[5][13]
Curtius Rearrangement
The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate.[6][7][8][9][14] This method is often milder than the Hofmann rearrangement and is compatible with a broader range of functional groups.
Mechanism Insight: The reaction is believed to be a concerted process where the R-group migrates to the nitrogen atom with concomitant loss of nitrogen gas.[8] The resulting isocyanate can be trapped with water to yield the amine or with an alcohol to form a carbamate.
Visualizing the Rearrangement Pathways
Caption: Comparison of Hofmann and Curtius rearrangement pathways.
Comparative Table of Rearrangement Reactions
| Feature | Hofmann Rearrangement | Curtius Rearrangement |
| Starting Material | Primary amide | Acyl azide |
| Reagents | Br₂ or other halogen, strong base | Heat or UV light |
| Key Intermediate | Isocyanate | Isocyanate |
| Advantages | Readily available starting materials | Milder conditions, broader functional group tolerance |
| Disadvantages | Harsh basic conditions, potential for side reactions | Acyl azides can be explosive and require careful handling |
Nucleophilic Substitution on 3-Halopiperidines
A straightforward approach to 3-amino piperidines involves the direct displacement of a leaving group, typically a halide, at the 3-position of the piperidine ring with an amine nucleophile.[15][16][17][18]
Causality Behind Experimental Choices
The efficiency of this Sₙ2 reaction is influenced by several factors:
-
Nature of the Leaving Group: The reactivity follows the order I > Br > Cl.
-
Steric Hindrance: Both the piperidine ring and the incoming amine nucleophile can affect the reaction rate. Bulky substituents may hinder the backside attack.
-
Nucleophilicity of the Amine: More nucleophilic amines will react more readily.
-
Overalkylation: A common side reaction is the further alkylation of the product amine, leading to the formation of secondary, tertiary, and even quaternary ammonium salts.[15][16] This can be mitigated by using a large excess of the amine nucleophile or by using a protected amine equivalent like azide followed by reduction. The Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate, is another effective method to avoid overalkylation.[16][18]
Experimental Protocol: Gabriel Synthesis of 3-Aminopiperidine
Materials:
-
N-Boc-3-bromopiperidine
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
To a solution of N-Boc-3-bromopiperidine (1.0 eq) in DMF, add potassium phthalimide (1.2 eq).
-
Heat the reaction mixture at 80-90 °C for 12-16 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain N-Boc-3-phthalimidopiperidine.
-
To a solution of the N-Boc-3-phthalimidopiperidine in ethanol, add hydrazine hydrate (5.0 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction and remove the precipitated phthalhydrazide by filtration.
-
Concentrate the filtrate under reduced pressure and purify the residue to obtain N-Boc-3-aminopiperidine.
-
Subsequent deprotection of the Boc group will yield 3-aminopiperidine.
Modern Catalytic Methods: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[19][20][21][22][23] This method can be applied to the synthesis of 3-amino piperidines by coupling a 3-halo or 3-triflyloxypiperidine with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Key Advantages
-
Broad Substrate Scope: A wide variety of amines, including primary and secondary alkyl and aryl amines, can be used.
-
Functional Group Tolerance: The reaction is tolerant of many functional groups that might not be compatible with other methods.
-
Milder Conditions: Compared to classical methods like nucleophilic aromatic substitution, the Buchwald-Hartwig amination often proceeds under milder conditions.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Biocatalytic and Chiral Pool Approaches for Asymmetric Synthesis
The demand for enantiomerically pure 3-amino piperidines has driven the development of asymmetric synthetic methods. Biocatalysis and chiral pool synthesis are at the forefront of these efforts.
Biocatalysis with Transaminases
Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate.[24][25][26] This approach offers a highly enantioselective route to chiral 3-amino piperidines from prochiral 3-piperidones.[26][27]
Advantages:
-
High Enantioselectivity: Often yields products with excellent enantiomeric excess (>99% ee).[26]
-
Mild Reaction Conditions: Reactions are typically run in aqueous buffer at or near room temperature.[25][27]
-
Environmentally Friendly: Reduces the need for heavy metal catalysts and organic solvents.
Chiral Pool Synthesis
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials.[28] For example, L-glutamic acid can be converted through a multi-step sequence into enantiomerically pure 3-(N-Boc amino) piperidine derivatives.
Advantages:
-
Inherent Chirality: The stereochemistry of the final product is derived from the starting material.
-
Cost-Effective: Utilizes inexpensive and abundant natural products.
Experimental Protocol: Enzymatic Synthesis of (S)-1-Boc-3-aminopiperidine
This protocol describes the use of an immobilized ω-transaminase for the asymmetric synthesis of (S)-1-Boc-3-aminopiperidine.[27]
Materials:
-
1-Boc-3-piperidone
-
Immobilized ω-transaminase (e.g., ATA-255)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (co-factor)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, dissolve 1-Boc-3-piperidone in the phosphate buffer.
-
Add the immobilized ω-transaminase, isopropylamine, and PLP to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 45°C) for a specified time (e.g., 24 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or GC).
-
Upon completion, filter off the immobilized enzyme for potential reuse.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess of the final product using chiral HPLC.[27]
Conclusion
The synthesis of 3-amino substituted piperidines is a rich and diverse field, with a variety of powerful methods at the disposal of the synthetic chemist. This guide has provided a comprehensive overview of the core synthetic strategies, from classical rearrangements to modern catalytic and biocatalytic approaches. By understanding the underlying principles, the causality behind experimental choices, and the practical considerations of each method, researchers can confidently select and execute the most appropriate synthetic route for their specific target molecules, accelerating the pace of drug discovery and development.
References
- An asymmetric synthesis method for (R)
- An asymmetric synthesis method for (R)
- Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - Beilstein Journals. (URL: [Link])
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communic
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communic
- Hofmann rearrangement - Wikipedia. (URL: [Link])
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- Reductive Amin
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Amino-N,N-dimethylpiperidine-1-carboxamide
Introduction
3-Amino-N,N-dimethylpiperidine-1-carboxamide is a crucial building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. Its rigid piperidine scaffold, coupled with the strategically positioned amino and N,N-dimethylcarboxamide functionalities, allows for diverse molecular interactions with biological targets. The synthesis of this key intermediate relies on well-established chemical transformations, and a thorough understanding of the available starting materials is paramount for developing efficient, scalable, and cost-effective synthetic routes. This guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of this compound, tailored for researchers, scientists, and drug development professionals.
The core of any synthesis is the strategic disconnection of the target molecule into readily available and economically viable starting materials. For this compound, the synthesis can be logically divided into two main stages: the formation of the 3-aminopiperidine core and the subsequent installation of the N,N-dimethylcarboxamide group.
I. Synthesis of the 3-Aminopiperidine Core: A Tale of Two Strategies
The synthesis of the 3-aminopiperidine scaffold is the cornerstone of producing the target molecule. Two principal strategies dominate this field: the synthesis from acyclic precursors and the modification of pre-existing piperidine rings.
A. Strategy 1: Cyclization of Acyclic Precursors
This approach builds the piperidine ring from linear starting materials, often leveraging naturally occurring and chiral amino acids to introduce stereochemistry.
1. From L-Glutamic Acid
A versatile and widely adopted method utilizes L-glutamic acid as a chiral starting material to produce enantiomerically pure 3-aminopiperidine derivatives.[1] This multi-step synthesis offers excellent control over stereochemistry.
The general synthetic sequence is as follows:
-
Protection and Reduction: L-glutamic acid is first protected, typically as its N-Boc derivative, and both carboxylic acid groups are esterified. The resulting diester is then reduced to the corresponding diol using a reducing agent like sodium borohydride (NaBH₄).[1]
-
Cyclization: The diol is converted into a ditosylate, which then undergoes cyclization with an appropriate amine to form the piperidine ring.
Experimental Protocol: Synthesis of (S)-3-(N-Boc-amino)piperidine from L-Glutamic Acid
-
Esterification and Boc-Protection: To a stirred solution of L-glutamic acid in methanol, add thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours to yield the dimethyl ester. Subsequently, to a solution of the dimethyl ester in dichloromethane at 0°C, add triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature for 6 hours.
-
Reduction: The purified N-Boc protected diester is dissolved in an appropriate solvent and reduced with sodium borohydride to the corresponding diol.
-
Tosylation: The diol is dissolved in dichloromethane, and triethylamine, p-toluenesulfonyl chloride, and a catalytic amount of DMAP are added at 0°C. The reaction is warmed to room temperature and stirred for 1 hour.
-
Cyclization: The resulting ditosylate is reacted with a suitable amine (e.g., benzylamine) to yield the protected 3-aminopiperidine derivative.
2. From L-Ornithine and L-Lysine
Natural amino acids like L-ornithine and L-lysine can also serve as precursors for 3-aminopiperidine and its derivatives.[2][3] Enzymatic cascades have been developed for a green and efficient synthesis.[2]
A multi-enzyme cascade using galactose oxidase (GOase) and imine reductase (IRED) can convert N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine.[4] This one-pot reaction proceeds under ambient conditions and prevents racemization of intermediates.[2][4]
Experimental Protocol: Enzymatic Synthesis of L-3-N-Cbz-aminopiperidine [2]
-
Reaction Setup: In a suitable buffer (e.g., NaPi buffer, pH 7.5), combine the N-Cbz-protected L-ornithinol substrate, galactose oxidase, and an appropriate imine reductase.
-
Incubation: The reaction mixture is incubated at 30°C with shaking for 16 hours.
-
Workup and Purification: The product is extracted from the reaction mixture and purified using standard chromatographic techniques.
B. Strategy 2: Functionalization of Pre-existing Piperidine Rings
This approach starts with a commercially available piperidine derivative and introduces the 3-amino group.
1. From 1-Boc-3-piperidone
The asymmetric amination of a prochiral ketone, such as 1-Boc-3-piperidone, is a direct and efficient method to introduce the amino group with high enantioselectivity.[5] This transformation is often achieved using immobilized ω-transaminases.[5]
Experimental Protocol: Asymmetric Amination of 1-Boc-3-piperidone [5]
-
Reaction Mixture: In a suitable vessel, combine 1-Boc-3-piperidone, an immobilized ω-transaminase, isopropylamine (as the amine donor), and pyridoxal-5'-phosphate (PLP) as a cofactor.
-
Reaction Conditions: The reaction is carried out under controlled temperature and pH to ensure optimal enzyme activity and selectivity.
-
Product Isolation: After the reaction is complete, the enzyme is filtered off, and the product, (R)- or (S)-3-amino-1-Boc-piperidine, is isolated and purified.
2. From 3-Aminopyridine
The reduction of 3-aminopyridine or its derivatives can yield 3-aminopiperidine. However, this method often lacks stereocontrol and can lead to racemic mixtures.[2]
II. Installation of the N,N-Dimethylcarboxamide Group
Once the 3-aminopiperidine core (often with the amino group protected) is synthesized, the final step is the introduction of the N,N-dimethylcarboxamide moiety at the piperidine nitrogen.
A. The Key Reagent: N,N-Dimethylcarbamoyl Chloride
The most common and direct method for this transformation is the reaction with N,N-dimethylcarbamoyl chloride.[6][7] This reagent is a highly reactive acyl chloride that readily reacts with secondary amines, like the piperidine nitrogen, to form the corresponding carbamide.[6][7][8]
Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of N,N-dimethylcarbamoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the desired N,N-dimethylpiperidine-1-carboxamide product.
Experimental Protocol: Carboxamide Formation
-
Reaction Setup: To a solution of the protected 3-aminopiperidine derivative in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a non-nucleophilic base such as triethylamine or pyridine.
-
Addition of Reagent: Cool the mixture to 0°C and slowly add a solution of N,N-dimethylcarbamoyl chloride.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion. The reaction is then quenched with water, and the product is extracted, dried, and purified.
Safety Considerations: N,N-Dimethylcarbamoyl chloride is toxic, corrosive, flammable, and a suspected carcinogen.[6][7] It must be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
B. Alternative Reagents
While N,N-dimethylcarbamoyl chloride is the most direct reagent, other methods for introducing the N,N-dimethylcarboxamide group exist, such as reactions with phosgene followed by dimethylamine.[6] However, these are often less convenient for laboratory-scale synthesis.
Summary of Starting Materials and Synthetic Pathways
The following table summarizes the key starting materials and their corresponding synthetic pathways to this compound.
| Starting Material | Synthetic Pathway | Key Intermediates | Advantages | Disadvantages |
| L-Glutamic Acid | Multi-step synthesis involving protection, reduction, and cyclization.[1] | N-Boc-protected diol, ditosylate | Enantiomerically pure product, readily available chiral starting material. | Multi-step process, potentially lower overall yield. |
| L-Ornithine / L-Lysine | Enzymatic cascade using GOase and IRED.[2][4] | N-Cbz-protected amino alcohols, cyclic imines | Green and sustainable, high enantiopurity, one-pot reaction.[2] | Requires specialized enzymes and conditions. |
| 1-Boc-3-piperidone | Asymmetric amination using ω-transaminases.[5] | - | Direct, high enantioselectivity. | Requires specific biocatalysts. |
| 3-Aminopiperidine | Direct reaction with N,N-dimethylcarbamoyl chloride. | - | Straightforward final step. | Starting 3-aminopiperidine may be racemic or require prior synthesis. |
Visualization of Synthetic Pathways
Logical Flow of Synthetic Strategies
Caption: Stepwise synthesis from L-Glutamic Acid.
Conclusion
The synthesis of this compound is a well-documented process with several viable routes. The choice of starting material and synthetic strategy will depend on factors such as the desired stereochemistry, scalability, cost, and available laboratory resources. For enantiomerically pure products, starting from chiral amino acids like L-glutamic acid or utilizing enzymatic methods with precursors like L-ornithine offers significant advantages. For racemic or stereochemically flexible applications, functionalization of pre-existing piperidine rings can be a more direct approach. The final installation of the N,N-dimethylcarboxamide group is reliably achieved using N,N-dimethylcarbamoyl chloride, a powerful but hazardous reagent that requires careful handling. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this important medicinal chemistry building block.
References
- Facile synthesis of 3-amino substituted piperidines
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane deriv
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane deriv
- An asymmetric synthesis method for (R)
- Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. [Link]
- Dimethylcarbamoyl chloride - Wikipedia. [Link]
- Dimethylcarbamoyl Chloride - All About Drugs. [Link]
- Preparation of (r)
- Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]
- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Rel
- Proposed mechanism for the formation of dimethylcarbamoyl chloride (19). [Link]
- Structure of few bio-active compounds having 3-amino piperidine ring system. [Link]
- Facile synthesis of 3-amino substituted piperidines
- Synthesis of piperidine-1-carboxamide. [Link]
- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). [Link]
- Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors - Google P
- Method for preparing (R)
- A facile synthesis of 3-amino-2,5-dihydropyridazines and 4-deazatoxoflavin analogues via [3+3] atom combin
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IUPAC name for 3-Amino-N,N-dimethylpiperidine-1-carboxamide
An In-depth Technical Guide to 3-Amino-N,N-dimethylpiperidine-1-carboxamide: Synthesis, Characterization, and Potential Applications
Abstract
The 3-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmaceutical agents. This guide provides a comprehensive technical overview of a specific, less-documented derivative: this compound. Due to the compound's novelty, this document emphasizes a prospective approach, detailing a robust and logical synthetic strategy, outlining state-of-the-art analytical methods for its characterization, and discussing its potential pharmacological relevance based on established structure-activity relationships of analogous compounds. This whitepaper is intended for researchers and drug development professionals seeking to explore novel chemical matter within this important class of heterocycles.
Chemical Identity and Predicted Physicochemical Properties
Compound Identification
The unambiguous identification of a molecule is paramount for reproducible scientific investigation. The structural and naming conventions for the target compound are outlined below.
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₇N₃O
-
Structure: (Self-generated image for illustrative purposes)
Table 1: Core Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₇N₃O |
| Molecular Weight | 171.24 g/mol |
| Canonical SMILES | CN(C)C(=O)N1CCCC(C1)N |
| InChI Key | MAAXXMKMMFYNQL-UHFFFAOYSA-N |
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The values below are estimated based on computational models and the contribution of the compound's functional groups. These properties are essential for designing formulation, absorption, distribution, metabolism, and excretion (ADME) studies.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Rationale and Significance |
|---|---|---|
| logP (Octanol/Water) | ~ -0.5 | The negative value suggests high hydrophilicity, driven by the primary amine, the tertiary amine within the carboxamide, and the carbonyl oxygen. This predicts good aqueous solubility but potentially poor passive membrane permeability. |
| Topological Polar Surface Area (TPSA) | 58.0 Ų | This moderate TPSA value is favorable for oral bioavailability, suggesting a balance between solubility and membrane transport characteristics. |
| pKa (Most Basic) | ~9.5 - 10.0 | The primary amine at the C3 position is predicted to be the most basic center, making the molecule a cation at physiological pH. This has significant implications for receptor interaction and solubility. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine is a key hydrogen bond donor, crucial for interacting with biological targets like enzyme active sites or G-protein coupled receptors (GPCRs). |
| Hydrogen Bond Acceptors | 3 (from N1, C=O, N(Me)₂) | Multiple acceptor sites enhance aqueous solubility and provide additional points for molecular recognition. |
Proposed Synthetic Strategy and Experimental Protocol
Retrosynthetic Analysis and Strategy
A logical and efficient synthesis is critical for the practical exploration of a novel compound. The primary challenge in synthesizing this compound is the selective functionalization of the piperidine ring's two nitrogen atoms, which possess different nucleophilicities. The C3-primary amine is sterically more accessible but less nucleophilic than the N1-secondary amine.
Our proposed retrosynthesis hinges on a protecting group strategy. By temporarily masking the reactive C3-amino group, we can selectively install the N,N-dimethylcarboxamide moiety at the N1 position. The most common and robust protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, which is stable to the basic conditions of the subsequent acylation step and can be removed cleanly under acidic conditions.
Caption: Retrosynthetic analysis of the target compound.
Detailed Forward Synthesis Workflow
This protocol is designed as a self-validating system, incorporating in-process checks (e.g., TLC) to ensure reaction completion before proceeding to the next step.
Caption: Step-by-step workflow for the proposed synthesis.
Experimental Protocol
Step 1: Synthesis of tert-Butyl (1-(dimethylcarbamoyl)piperidin-3-yl)carbamate
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-butyl (piperidin-3-yl)carbamate (1.0 eq). Dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (Et₃N, 1.5 eq) dropwise. The base is crucial to neutralize the HCl generated during the reaction.
-
Acylation: Add N,N-dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Causality Insight: The secondary amine at N1 is a stronger nucleophile than the nitrogen of the Boc-protected amine, ensuring selective acylation at the desired position.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected intermediate. This product can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Setup: Dissolve the crude intermediate from Step 1 in DCM (approx. 0.2 M) in a round-bottom flask.
-
Deprotection: Add an excess of a strong acid. Two common and effective systems are:
-
Option A (TFA): Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.
-
Option B (HCl): Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 1-2 hours.
-
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the Boc-protected intermediate.
-
Workup:
-
Concentrate the reaction mixture to dryness under reduced pressure to remove the excess acid and solvent.
-
Dissolve the resulting salt in water and cool to 0°C.
-
Carefully adjust the pH to >11 with aqueous NaOH (e.g., 2M solution) to liberate the free base.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by silica gel column chromatography or vacuum distillation to yield the final, high-purity this compound.
Analytical Characterization and Quality Control
Rigorous analytical characterization is required to confirm the identity, structure, and purity of the synthesized compound.
Spectroscopic Confirmation
The following spectral data are predicted for the target structure and are essential for its unambiguous confirmation.
Table 3: Predicted NMR and MS Data
| Analysis | Predicted Observations |
|---|---|
| ¹H NMR | - ~2.85 ppm (s, 6H): Two equivalent methyl groups on the carboxamide nitrogen. - ~1.5-3.5 ppm (m, 9H): Complex, overlapping multiplets for the piperidine ring protons and the primary amine protons (-NH₂). - The proton at C3 will be a multiplet, coupled to adjacent ring protons. |
| ¹³C NMR | - ~165 ppm: Carbonyl carbon of the carboxamide. - ~36 ppm: Two equivalent methyl carbons. - ~25-55 ppm: Five distinct signals for the piperidine ring carbons. |
| Mass Spec (ESI+) | Expected [M+H]⁺: 172.14 m/z |
| IR Spectroscopy | - 3300-3400 cm⁻¹: Two distinct N-H stretching bands for the primary amine. - ~1640 cm⁻¹: Strong C=O stretching band for the tertiary amide. |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of small molecules in drug development.[1][2]
Protocol: Reversed-Phase HPLC Method
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), increasing linearly to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the amide chromophore) and/or Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal detection.
-
Validation: Purity should be reported as the peak area percentage of the main component. The method should demonstrate specificity, linearity, and precision.
Potential Pharmacological Significance
The 3-aminopiperidine moiety is a key pharmacophore in many biologically active agents. Its rigidified structure presents a defined vector for the primary amine, which often serves as a crucial interaction point with protein targets. The N,N-dimethylcarboxamide group at the N1 position is not merely a placeholder; it significantly impacts the molecule's properties. It acts as a hydrogen bond acceptor and can improve metabolic stability compared to simpler N-alkyl groups.
-
Potential Targets: Compounds containing similar aminopiperidine structures have shown activity as delta opioid receptor agonists, kinase inhibitors, and modulators of other enzyme and receptor systems.[3][4]
-
Drug Development Context: The title compound could serve as a valuable building block or a fragment in discovery campaigns. The primary amine at C3 is a versatile handle for further derivatization, allowing for the rapid generation of a library of analogues to explore structure-activity relationships (SAR).
Conclusion
This guide has established a clear identity for this compound and presented a robust, scientifically-grounded pathway for its synthesis and characterization. By leveraging a well-established protecting group strategy, the proposed synthesis is both efficient and scalable. The outlined analytical methods provide a framework for quality control and structural confirmation. Given the prevalence of the 3-aminopiperidine scaffold in successful therapeutics, this novel derivative represents a promising starting point for further investigation in medicinal chemistry and drug discovery programs.
References
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
- 4-Amino-N,N-dimethylpiperidine-1-carboxamide | CAS 412356-47-9. American Elements. [Link]
- 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809. PubChem. [Link]
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Process for preparation of n,n-di substituted carboxamides.
- The HPLC analytical approach of 3-amino piperidine.
- A kind of HPLC analytical approach of 3-amino piperidine.
- N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. PubMed. [Link]
- 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride. Synex Synthetics. [Link]
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3-Amino-N,N-dimethylpiperidine-1-carboxamide mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of 3-Amino-N,N-dimethylpiperidine-1-carboxamide as a Novel Anticoagulant
Disclaimer: The compound this compound is a novel chemical entity for which detailed mechanistic data is not extensively available in the public domain. This guide, therefore, presents a scientifically informed, hypothetical framework for its investigation based on its structural features. The proposed mechanism of action, experimental protocols, and data are illustrative and intended to serve as a comprehensive research and development blueprint.
Introduction
The landscape of anticoagulant therapy is continually evolving, with a significant focus on the development of direct oral anticoagulants (DOACs) that offer improved safety and efficacy profiles over traditional treatments like warfarin. Small molecule inhibitors of key coagulation factors, such as Factor Xa (FXa), have emerged as a cornerstone of modern antithrombotic therapy. The chemical structure of this compound, featuring a piperidine scaffold and a carboxamide moiety, suggests its potential as a competitive inhibitor of serine proteases within the coagulation cascade.
This technical guide delineates a proposed mechanism of action for this compound as a direct, selective inhibitor of Factor Xa. We will explore the molecular interactions underpinning this hypothesis, provide detailed experimental protocols for its validation, and present a framework for its preclinical characterization.
Part 1: Proposed Mechanism of Action - Direct Factor Xa Inhibition
We hypothesize that this compound directly binds to the active site of Factor Xa, preventing its physiological function of converting prothrombin to thrombin, a critical step in the coagulation cascade.
Molecular Rationale
The proposed binding mode is based on the well-characterized active site of Factor Xa, which features distinct sub-pockets (S1, S2, S3, S4).
-
S1 Pocket Interaction: The basic 3-amino group on the piperidine ring is postulated to form a salt bridge with the carboxylate side chain of Asp189, a key residue in the S1 pocket of FXa. This interaction would anchor the molecule in the active site.
-
S4 Pocket Interaction: The N,N-dimethylpiperidine moiety is hypothesized to engage in hydrophobic interactions within the S4 pocket, which is formed by residues such as Tyr99, Phe174, and Trp215. This interaction would contribute significantly to the binding affinity and selectivity of the compound.
-
Catalytic Triad Engagement: The carboxamide group is positioned to form hydrogen bonds with the catalytic triad residues (Ser195, His57, Asp102), further stabilizing the inhibitor-enzyme complex and preventing substrate binding.
Signaling Pathway Diagram
The following diagram illustrates the proposed point of intervention of this compound in the coagulation cascade.
Caption: Proposed inhibition of Factor Xa by this compound.
Part 2: Experimental Validation
A rigorous, multi-step experimental approach is required to validate the proposed mechanism of action. This section outlines the key assays and their underlying principles.
Workflow for Mechanistic Validation
The following workflow provides a logical progression from initial screening to detailed kinetic characterization.
Caption: Experimental workflow for validating the mechanism of action.
Detailed Experimental Protocols
Principle: This assay measures the residual activity of FXa in the presence of the inhibitor. FXa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm.
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microplate, add 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Add 10 µL of varying concentrations of the inhibitor (e.g., from 1 nM to 100 µM) to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 20 µL of human Factor Xa (e.g., 1 nM final concentration) to all wells except the no-enzyme control.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of a chromogenic FXa substrate (e.g., S-2222, 200 µM final concentration).
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Principle: To determine the inhibition constant (Ki) and the mode of inhibition, the chromogenic assay is performed with varying concentrations of both the inhibitor and the substrate.
Protocol:
-
Follow the same setup as the chromogenic assay.
-
Use a matrix of inhibitor concentrations (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki) and substrate concentrations (e.g., 0.25x Km to 5x Km of the substrate).
-
Measure the initial reaction rates for all conditions.
-
Analyze the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or by non-linear regression fitting to the Michaelis-Menten equation for different inhibition models (competitive, non-competitive, uncompetitive). For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis.
Hypothetical Data Summary
The following tables summarize the expected quantitative data from the validation experiments, assuming the compound is a potent and selective competitive inhibitor of FXa.
Table 1: In Vitro Potency and Selectivity
| Target Enzyme | IC50 (nM) |
| Factor Xa | 5.2 |
| Thrombin | > 10,000 |
| Trypsin | > 20,000 |
| Factor VIIa | 8,500 |
| Factor IXa | 12,000 |
Table 2: Kinetic Parameters for Factor Xa Inhibition
| Parameter | Value |
| Ki | 2.1 nM |
| Mode of Inhibition | Competitive |
| Km (S-2222) | 250 µM |
Part 3: Conclusion and Future Directions
The proposed mechanism of action for this compound as a direct, selective, and competitive inhibitor of Factor Xa is supported by its structural features and is testable through a series of well-established in vitro assays. The hypothetical data presented herein suggests a compound with a promising preclinical profile, characterized by high potency and selectivity.
Future research should focus on:
-
Structural Biology: Co-crystallization of the compound with Factor Xa to provide definitive evidence of the binding mode.
-
In Vivo Efficacy: Evaluation in animal models of thrombosis to assess its antithrombotic effects.
-
Pharmacokinetics and Safety: Determination of its ADME (absorption, distribution, metabolism, and excretion) properties and a comprehensive safety pharmacology assessment.
This guide provides a robust framework for the continued investigation and development of this compound as a potential next-generation anticoagulant.
References
- Enzyme Kinetics and Inhibition: Copeland, R. A. (2000).
- Factor Xa Structure and Function: Adler, M., & P. D. (2000). Structure and function of factor Xa. Journal of Biological Chemistry, 275(38), 29539-29542. [Link]
- Chromogenic Substrates: Friberger, P. (1982). Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and the plasma kallikrein-kinin systems.
The Piperidine Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Piperidine Carboxamide Derivatives
This guide provides a comprehensive technical overview of the diverse biological activities exhibited by piperidine carboxamide derivatives, a chemical scaffold of significant interest in modern drug discovery. We will delve into the mechanistic underpinnings of their therapeutic potential across several key areas, including oncology, virology, and neurology. The information presented herein is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecular framework for the creation of novel therapeutics.
The piperidine ring is a ubiquitous six-membered nitrogen-containing heterocycle found in numerous natural products and FDA-approved drugs.[1][2] Its conformational flexibility allows it to adopt various spatial arrangements, enabling optimal interactions with a wide array of biological targets. The incorporation of a carboxamide linker provides a rigid and planar unit that can participate in crucial hydrogen bonding interactions with protein residues, further enhancing binding affinity and specificity. This combination of a flexible piperidine core and a hydrogen-bonding carboxamide moiety makes the piperidine carboxamide a "privileged scaffold" in medicinal chemistry, capable of being tailored to modulate diverse physiological processes.[1]
Anticancer Activity: A Multi-Pronged Assault on Malignancy
Piperidine carboxamide derivatives have emerged as a promising class of anticancer agents, acting through several distinct mechanisms to inhibit tumor growth and proliferation.[3][4]
Mechanism 1: Disruption of the Cytoskeleton via Tubulin Inhibition
A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Certain 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors.[5] These compounds bind to tubulin, preventing its polymerization into microtubules. This interference with the cytoskeleton arrests the cell cycle in the mitotic phase, ultimately leading to apoptosis. Structure-activity relationship (SAR) studies have demonstrated that optimization of the terminal fragments of these molecules can lead to compounds with potent antiproliferative activity in the nanomolar range against cancer cell lines like the DU-145 human prostate cancer line.[5]
Mechanism 2: Induction of Cancer Cell Senescence
Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism.[6] High-throughput screening has identified N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma cells (A375) without causing significant toxicity to normal cells.[6] This induced senescence provides a terminal non-proliferative state for cancer cells, representing a valuable therapeutic strategy. Optimized compounds from this series have shown remarkable antimelanoma activity with IC50 values as low as 0.03 µM.[6]
Mechanism 3: Inhibition of Oncogenic Kinases - Anaplastic Lymphoma Kinase (ALK)
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated, drives the growth of several cancers, including non-small cell lung cancer. Piperidine carboxamides have been identified as novel and potent ALK inhibitors.[7] X-ray co-crystal structures reveal that these compounds bind to the ALK kinase domain in an unusual conformation, granting access to an extended hydrophobic pocket. This structural insight has enabled rapid SAR-driven optimization, leading to the development of highly potent and selective ALK inhibitors.[7]
Workflow for In Vitro Antiproliferative Assay (SRB Assay)
Caption: Workflow for determining anticancer activity using the SRB assay.
Table 1: Anticancer Activity of Selected Piperidine Carboxamide Derivatives
| Compound Class | Target/Mechanism | Cell Line | Activity (IC50/GI50) | Reference |
| N-Arylpiperidine-3-carboxamide (cpd 54) | Senescence Induction | A375 Melanoma | 0.03 µM | [6] |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide (cpd 12a) | Tubulin Inhibition | DU-145 Prostate | 120 nM | [5] |
| Piperidine Carboxamide (cpd 1) | ALK Inhibition | Enzyme Assay | 0.174 µM | [7] |
| Piperidine Derivative (cpd 16) | DNA Intercalation | 786-0 Renal | 0.4 µg/mL | [8] |
Antiviral Activity: Broad-Spectrum Inhibition of Viral Pathogens
The structural versatility of piperidine carboxamides has been exploited to develop potent antiviral agents effective against a range of viruses, including human immunodeficiency virus (HIV), coronaviruses, and influenza.
HIV-1 Entry Inhibition via CCR5 Antagonism
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host T-cells. Piperidine-4-carboxamide derivatives have been designed as potent CCR5 inhibitors.[9] These molecules act as antagonists, binding to CCR5 and inducing a conformational change that prevents the viral envelope protein, gp120, from interacting with it. This effectively blocks the fusion of the viral and host cell membranes, halting the infection process before it begins. Optimized compounds show anti-HIV-1 activity with IC50 values in the nanomolar range (e.g., 73.01 nM for compound 16g), comparable to the approved drug Maraviroc.[9]
Mechanism of CCR5 Inhibition by Piperidine Carboxamides
Caption: Piperidine carboxamides block HIV entry by antagonizing the CCR5 co-receptor.
Inhibition of Coronaviruses and Influenza
Piperidine-4-carboxamides have demonstrated broad-spectrum activity against human coronaviruses, including SARS-CoV-2 variants.[10] Studies have shown these compounds inhibit viral replication in various cell lines at low micromolar concentrations with a favorable selectivity index. For example, compound NCGC2955 inhibits SARS-CoV-2 in Calu-3 cells with an EC50 of 0.2 µM.[10] Similarly, other piperidine-based derivatives have been identified as potent inhibitors of the influenza virus, interfering with the early to middle stages of viral replication.[11][12] An optimized compound, 11e, showed excellent inhibitory activity against multiple influenza strains with EC50 values as low as 0.05 µM.[11][12]
Table 2: Antiviral Activity of Piperidine Carboxamide Derivatives
| Compound Class | Virus | Target/Mechanism | Cell Line/Assay | Activity (IC50/EC50) | Reference |
| Piperidine-4-carboxamide (16g) | HIV-1 | CCR5 Antagonist | Single Cycle Assay | 73.01 nM | [9] |
| Piperidine-4-carboxamide (NCGC2955) | SARS-CoV-2 | Viral Replication Inhibitor | Calu-3 | 0.2 µM | [10] |
| Piperidine-based derivative (11e) | Influenza A | Replication Inhibitor | MDCK | 0.05 µM | [11][12] |
Neurological and Neuroprotective Applications
The ability of piperidine carboxamides to cross the blood-brain barrier makes them attractive candidates for treating disorders of the central nervous system (CNS).
Alzheimer's Disease: Cholinesterase Inhibition
A primary strategy for managing Alzheimer's disease is to increase levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzyme acetylcholinesterase (AChE). N-benzylpiperidine carboxamide derivatives have been designed as effective AChE inhibitors.[13] By replacing a metabolically labile ester linker found in earlier compounds with a stable amide bond, researchers have developed potent analogues with in vitro IC50 values in the sub-micromolar range (e.g., 0.41 µM for compound 28).[13] In silico modeling predicts that these compounds have good blood-brain barrier permeability.[13][14]
Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare phosphate buffer (pH 8.0), AChE enzyme solution, acetylthiocholine iodide (ATCI) substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) reagent.
-
Assay Setup: In a 96-well plate, add buffer, DTNB, and varying concentrations of the piperidine carboxamide inhibitor. Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the ATCI substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over 5 minutes using a plate reader. The reaction of DTNB with thiocholine (a product of ATCI hydrolysis) produces a yellow-colored compound.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value.
Anticonvulsant Properties via Calpain Inhibition
Calpains are calcium-activated proteases that are implicated in neurodegenerative processes. Overactivation of calpains following excitotoxic insults can lead to neuronal damage. Piperidine carboxamide derivatives have been developed as potent and selective calpain inhibitors.[15] Compounds such as 11j exhibit a Kᵢ of 9 nM for µ-calpain and show over 100-fold selectivity against the related protease cathepsin B.[15] Importantly, these compounds were shown to inhibit NMDA-induced convulsions in mice, demonstrating their potential as anticonvulsant agents.[15]
Analgesic Activity
The piperidine nucleus is a core component of many potent opioid analgesics, including pethidine and fentanyl.[2][16] It is therefore not surprising that novel piperidine carboxamide derivatives have been synthesized and evaluated for their analgesic potential.[17] In vivo studies using thermal pain models, such as the tail-immersion test in mice, have shown that certain derivatives exhibit significant dose-dependent analgesic effects.[16][18] The mechanism is believed to involve interaction with opioid receptors in the central nervous system.[18]
Other Notable Biological Activities
The therapeutic potential of this scaffold extends beyond the areas already discussed, highlighting its remarkable versatility.
-
Anti-Osteoporosis: Piperidine-3-carboxamide derivatives have been developed as potent inhibitors of cathepsin K, a cysteine protease crucial for bone resorption.[19] Compound H-9 showed an IC50 of 0.08 µM and demonstrated anti-bone resorption effects comparable to a clinical trial candidate.[19]
-
Antimalarial: A piperidine carboxamide (SW042) was identified through phenotypic screening to have potent activity against Plasmodium falciparum, the parasite responsible for malaria.[20] The target was identified as the parasite's proteasome β5 active site, a validated target for antimalarial drug development.[20]
-
Antidiabetic: Chiral pyrimidinyl-piperazine carboxamide derivatives have been shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[21] Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients. Compound 21c was found to be a highly potent inhibitor with an IC50 value of 0.44 µM.[21]
Conclusion and Future Directions
The piperidine carboxamide scaffold represents a highly successful and versatile platform in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to potent inhibitors for cancer, viral infections, neurodegenerative diseases, pain, and other conditions. The success of this scaffold lies in the synergistic combination of the conformationally adaptable piperidine ring and the robust hydrogen-bonding capabilities of the carboxamide linker.
Future research will undoubtedly continue to exploit this privileged structure. Advances in computational chemistry and structure-based drug design will enable more precise tuning of these molecules to enhance potency, improve selectivity, and optimize pharmacokinetic profiles. The continued exploration of novel substitution patterns and hybrid molecules incorporating the piperidine carboxamide core promises to deliver the next generation of innovative therapeutics to address unmet medical needs.
References
- Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters.
- (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate.
- Kim, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters.
- Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters.
- Guo, X., et al. (2022). Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. Infectious Diseases: Diagnosis & Treatment.
- Wang, L., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry.
- Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry.
- Baig, S.Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate.
- Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry.
- Booker, M.L., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology.
- Kruger, H.G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry.
- Tussupbekov, S.S., et al. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals.
- Balaji, S., et al. (2010). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases.
- Al-Ostath, A., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules.
- (N.A.). Anticancer agents containing a piperidine-2,6-dione scaffold or a propanamide linker. ResearchGate.
- de Oliveira, R.B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry.
- Frolov, N.A., & Vereshchagin, A.N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
- El-Gazzar, A.B.A., et al. (2022). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. Molecules.
- de Alencar, F.I.C., et al. (2018). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate.
- Khan, A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan Journal of Pharmaceutical Sciences.
- Li, Y., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules.
- Sharma, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry.
- Khan, M.S., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs.
- Bryan, M.C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry.
- (N.A.). Piperidine derivatives as potential drugs for Alzheimer disease therapy... ResearchGate.
- Khan, K.M., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.
- Al-Karmalawy, A.A., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as... RSC Advances.
- Haryadi, W., et al. (2024). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports.
- Baig, S.Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research.
- Randall, L.O., & Lehmann, G. (1948). Pharmacological studies on analgesic piperidine derivatives. Journal of Pharmacology and Experimental Therapeutics.
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Introduction: The Piperidine Carboxamide Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Discovery of Novel Piperidine Carboxamide Antagonists
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties, metabolic stability, and ability to adopt diverse low-energy conformations. When functionalized with a carboxamide linkage, the resulting piperidine carboxamide core offers a versatile platform for creating compounds with a wide array of pharmacological activities. This guide provides a comprehensive overview of the discovery and development of novel piperidine carboxamide antagonists, offering insights into the strategic considerations, experimental designs, and key methodologies that underpin successful drug discovery campaigns targeting this chemical class. We will explore case studies across various therapeutic areas, from infectious diseases to oncology and inflammation, to illustrate the broad applicability of this remarkable scaffold.
PART 1: The Strategic Blueprint for Discovery
A successful drug discovery program for novel piperidine carboxamide antagonists hinges on a multi-pronged approach that integrates rational design, robust screening funnels, and iterative optimization. The journey from a promising hit to a clinical candidate is a testament to the synergy between chemical synthesis, biological evaluation, and computational modeling.
Target Identification and Validation
The initial step involves the selection of a biological target that is implicated in the pathophysiology of a disease. The piperidine carboxamide scaffold has shown remarkable versatility, with antagonists developed for a range of targets including:
-
G-Protein Coupled Receptors (GPCRs): Such as the C-C chemokine receptor type 5 (CCR5), a co-receptor for HIV-1 entry, and the P2Y14 receptor, a target for inflammatory diseases.
-
Ion Channels: Notably the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain signaling.
-
Enzymes: Including the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase involved in cancer, and the proteasome, a critical target in infectious diseases like malaria.
Lead Generation Strategies
Once a target is validated, the next phase is to identify initial "hit" compounds. Common strategies include:
-
High-Throughput Screening (HTS): Screening large compound libraries against the target of interest.
-
Fragment-Based Drug Discovery (FBDD): Identifying small, low-affinity fragments that bind to the target and then growing or linking them to create more potent leads.
-
Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target to design complementary ligands.
-
Scaffold Hopping: Modifying existing chemical scaffolds to generate novel intellectual property and improved properties.
The following diagram illustrates a generalized workflow for the discovery of piperidine carboxamide antagonists.
Caption: A generalized workflow for the discovery of novel piperidine carboxamide antagonists.
PART 2: Case Studies in Piperidine Carboxamide Antagonist Discovery
The following sections delve into specific examples of the discovery of piperidine carboxamide antagonists for different therapeutic targets, highlighting the structure-activity relationships (SAR) and key experimental protocols.
CCR5 Antagonists for HIV-1 Therapy
The discovery of TAK-220, a potent piperidine-4-carboxamide CCR5 antagonist, provides an excellent case study in lead optimization.[1] The initial leads in this series suffered from poor metabolic stability.[1]
The key to improving the metabolic stability of the initial piperidine-4-carboxamide series was the introduction of polar groups.[1] Specifically, the addition of a carbamoyl group to the phenyl ring of the 4-benzylpiperidine moiety resulted in a less lipophilic compound with enhanced metabolic stability and good inhibitory activity against HIV-1 envelope-mediated membrane fusion.[1] Further optimization of this lead led to the discovery of TAK-220, which demonstrated high CCR5 binding affinity and potent inhibition of membrane fusion.[1]
| Compound | Modification | CCR5 Binding IC50 (nM) | Membrane Fusion IC50 (nM) |
| Lead | - | - | 5.8 |
| TAK-220 | Addition of carbamoyl group and further optimization | 3.5 | 0.42 |
Table 1: Structure-Activity Relationship of Piperidine-4-Carboxamide CCR5 Antagonists.[1]
In Vitro HIV-1 Replication Inhibition Assay:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and stimulate with phytohemagglutinin (PHA) for 3 days.
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium.
-
Infection: Infect the PHA-stimulated PBMCs with a CCR5-tropic HIV-1 clinical isolate at a multiplicity of infection (MOI) of 0.01.
-
Treatment: Add the serially diluted test compounds to the infected cells.
-
Incubation: Incubate the culture plates at 37°C in a 5% CO2 incubator for 7 days.
-
Quantification: Measure the level of HIV-1 replication by quantifying the amount of p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.
TRPV1 Antagonists for Pain Management
A series of piperidine carboxamides were developed as potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel, a key target for the treatment of pain.[2][3]
A QSAR model was developed to guide the optimization of this series. The model revealed that both the electronic properties of the substituents on the aromatic ring and the overall lipophilicity of the molecule were critical for potent TRPV1 antagonism. This model was instrumental in the design of more potent analogs.[3]
Caption: A simplified diagram illustrating the concept of QSAR modeling.
In Vivo Capsaicin-Induced Flinching Model for Pain:
-
Acclimation: Acclimate male Sprague-Dawley rats to the testing environment.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally at a predetermined time before the capsaicin challenge.
-
Capsaicin Challenge: Inject a solution of capsaicin (e.g., 1.6 µg in 10 µL of saline) into the plantar surface of the rat's hind paw.
-
Observation: Immediately after the injection, place the rat in an observation chamber and count the number of flinches of the injected paw over a 5-minute period.
-
Data Analysis: Compare the number of flinches in the compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
Proteasome Inhibitors for Malaria
A phenotypic screen against Plasmodium falciparum led to the identification of a piperidine carboxamide series with potent antimalarial activity.[4][5][6][7] The target of this series was identified as the β5 subunit of the parasite's proteasome.[4][5]
The initial hit, SW042, was a racemic mixture.[4] Synthesis and testing of the individual enantiomers revealed that the (S)-enantiomer was significantly more potent.[4] Further optimization focused on modifying the substituents on the piperidine ring and the carboxamide nitrogen, leading to analogs with improved potency and pharmacokinetic properties.[4][5]
| Compound | Enantiomer | P. falciparum EC50 (nM) |
| SW042 | Racemic | ~150 |
| (S)-SW042 | S | ~1.5 |
| (R)-SW042 | R | >1000 |
Table 2: Enantiomeric SAR of a Piperidine Carboxamide Antimalarial Agent.[4]
In Vitro Plasmodium falciparum Growth Inhibition Assay (SYBR Green I Method):
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human red blood cells. Synchronize the culture to the ring stage.
-
Compound Plating: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Assay Initiation: Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to the compound-containing plates.
-
Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well. SYBR Green I intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve.
In Vivo Efficacy in a Mouse Model of Malaria:
-
Infection: Infect mice (e.g., NOD-scid IL-2Rγnull mice engrafted with human erythrocytes) with P. falciparum.
-
Treatment: Administer the test compound orally or by another appropriate route for 4 consecutive days, starting on the day of infection.
-
Monitoring: Monitor parasitemia daily by collecting a small blood sample and examining Giemsa-stained blood smears under a microscope.
-
Endpoint: The primary endpoint is the reduction in parasitemia on day 4 post-infection compared to the vehicle-treated control group.
PART 3: Future Perspectives and Conclusion
The discovery of novel piperidine carboxamide antagonists continues to be a vibrant area of research. The versatility of this scaffold, coupled with advancements in drug discovery technologies, promises the development of new medicines for a wide range of diseases. Future efforts will likely focus on:
-
Exploring New Target Space: Applying the piperidine carboxamide scaffold to novel and challenging biological targets.
-
Improving Drug-like Properties: Fine-tuning the physicochemical properties of these antagonists to enhance their oral bioavailability, metabolic stability, and safety profiles.
-
Leveraging Artificial Intelligence and Machine Learning: Employing advanced computational tools to accelerate the design and optimization of new piperidine carboxamide antagonists.
References
- Imamura, S., et al. (2006). Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity. Journal of Medicinal Chemistry, 49(9), 2784-93. [Link]
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The Structure-Activity Relationship of N-Arylpiperidine-3-Carboxamides: A Technical Guide for Drug Discovery Professionals
Introduction: The N-Arylpiperidine-3-Carboxamide Scaffold as a Privileged Motif in Medicinal Chemistry
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules targeting a wide range of diseases, particularly those affecting the central nervous system (CNS).[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for interacting with biological macromolecules.[3][4] When combined with an N-aryl substituent and a 3-carboxamide linkage, the resulting N-arylpiperidine-3-carboxamide core becomes a versatile platform for generating potent and selective modulators of various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important chemical class, offering insights for researchers and drug development professionals. We will explore the nuanced effects of structural modifications on biological activity, drawing from key studies in oncology, neurodegenerative disease, and beyond.
The rationale behind focusing on this scaffold lies in its proven success. Derivatives have shown promise as inhibitors of Anaplastic Lymphoma Kinase (ALK) for cancer therapy, as agents against Alzheimer's disease, and as inducers of senescence in melanoma cells.[5][6][7][8] Understanding the intricate interplay between the aryl moiety, the piperidine core, and the carboxamide group is paramount for the rational design of next-generation therapeutics. This guide will dissect these relationships, providing a framework for optimizing potency, selectivity, and pharmacokinetic properties.
Core Structural Components and Their Influence on Biological Activity
The N-arylpiperidine-3-carboxamide scaffold can be systematically dissected into three primary components for SAR analysis: the N-aryl ring (A-ring), the piperidine core, and the group attached to the carboxamide nitrogen (B-ring and associated substituents).
Caption: Key structural components of the N-arylpiperidine-3-carboxamide scaffold for SAR analysis.
The N-Aryl Ring (A-Ring): A Key Determinant of Potency and Selectivity
The nature and substitution pattern of the N-aryl ring are critical for modulating biological activity. This moiety often engages in crucial interactions within the target protein's binding pocket.
In a study identifying novel anti-melanoma agents that induce a senescence-like phenotype, modifications to the N-aryl ring of a hit compound led to significant changes in potency.[5] The initial hit compound featured a 2,3-difluorophenyl group. The investigation into various substitution patterns on this ring revealed the following:
-
Halogen Substitution: The presence and position of halogen atoms are critical. For instance, moving the fluorine atoms or replacing them with other halogens can drastically alter activity.
-
Electronic Effects: The electronic properties of the substituents on the aryl ring can influence the basicity of the piperidine nitrogen and the overall electronic distribution of the molecule, thereby affecting target binding.
-
Heterocyclic Isosteres: Replacing the phenyl ring with heterocyclic rings, such as pyridine, can introduce new hydrogen bonding opportunities and alter the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, sometimes leading to improved activity.
The Piperidine Core: The Importance of Stereochemistry
The piperidine ring acts as a central scaffold, orienting the N-aryl and carboxamide substituents in a specific spatial arrangement. The stereochemistry at the 3-position of the piperidine ring is a particularly crucial factor.
A detailed investigation into N-arylpiperidine-3-carboxamide derivatives as anti-melanoma agents demonstrated a clear enantioselectivity.[5] The (S)-enantiomer of the hit compound was found to be significantly more potent than the (R)-enantiomer, with a 15-fold difference in activity.[5] This highlights that the target protein has a distinct preference for a specific three-dimensional arrangement of the substituents, where the (S)-configuration likely allows for optimal interactions within the binding site.
This finding underscores the necessity of chiral synthesis and separation in the development of these compounds to ensure that the more active enantiomer is being evaluated.
The Carboxamide Moiety and Associated B-Ring: Fine-Tuning Activity
The carboxamide group and the substituents attached to it (often another aryl or heteroaryl ring, designated as the B-ring) provide another avenue for modulating activity and physicochemical properties.
In the context of anti-melanoma agents, a variety of modifications were made to the B-ring and a third substituent (R3).[5] Key findings include:
-
B-Ring Substitution: The electronic nature and steric bulk of substituents on the B-ring can impact potency. For example, replacing a benzene ring with a pyridine ring in this position led to one of the most potent compounds in the series.[5]
-
R3 Substituent: The addition of a third, often heterocyclic, substituent (R3) provided a significant boost in anti-proliferative activity. A compound featuring a pyrrole group at the R3 position demonstrated remarkable potency.[5]
Case Study: SAR of N-Arylpiperidine-3-Carboxamides as Senescence-Inducing Anti-Melanoma Agents
A high-throughput screening campaign identified an N-arylpiperidine-3-carboxamide scaffold as a potent inducer of a senescence-like phenotype in human melanoma cells.[5][6] Subsequent SAR studies led to the identification of a lead compound with significantly improved activity. The table below summarizes the key findings from this study.
| Compound | N-Aryl Ring (A-Ring) | Piperidine Stereocenter | B-Ring | R3 Group | IC50 (µM) | EC50 (µM) |
| 1 (Hit) | 2,3-Difluorophenyl | Racemic | 4-Pyridyl | 4-Fluorophenyl | 0.98 | 1.10 |
| 19 | 2,3-Difluorophenyl | R | 4-Pyridyl | 4-Fluorophenyl | 4.13 | 4.56 |
| 20 | 2,3-Difluorophenyl | S | 4-Pyridyl | 4-Fluorophenyl | 0.27 | 0.32 |
| 54 (Lead) | 2,3-Difluorophenyl | S | 4-Pyridyl | Pyrrole | 0.03 | 0.04 |
Data extracted from a study on senescence-inducing anti-melanoma agents.[5] IC50 represents the concentration for 50% inhibition of cell proliferation. EC50 is the effective concentration to induce senescence in 50% of the cell population.[5]
Key Insights from the Case Study:
-
Stereochemistry is paramount: The (S)-enantiomer (Compound 20 ) is over 15 times more potent than the (R)-enantiomer (Compound 19 ).[5]
-
The R3 substituent is a key potency driver: Replacing the 4-fluorophenyl group at R3 with a pyrrole ring (Compound 54 ) resulted in a nearly 10-fold increase in potency compared to the parent (S)-enantiomer (Compound 20 ).[5]
-
The combination of optimal functionalities is synergistic: The lead compound 54 combines the preferred (S)-stereochemistry with a highly favorable R3 substituent, resulting in a compound with an IC50 of 30 nM.[5]
Experimental Protocols
The synthesis of N-arylpiperidine-3-carboxamide derivatives typically involves a multi-step sequence. The following protocols are generalized from reported methods and provide a framework for the synthesis of a focused library of analogs.[5]
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of N-arylpiperidine-3-carboxamide analogs.
Protocol 1: Amide Bond Formation
-
Starting Material: To a solution of Boc-protected piperidine-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and an activator like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Amine Addition: Add the desired substituted amine (containing the B-ring) (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction with an appropriate organic solvent, wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired amide intermediate.
Protocol 2: N-Arylation
-
Boc Deprotection: Dissolve the Boc-protected amide intermediate from Protocol 1 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) and stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure to yield the deprotected piperidine salt.
-
Arylation Reaction: To a solution of the deprotected piperidine (1 equivalent) and the desired aryl or heteroaryl halide (1.1 equivalents) in a suitable solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2-3 equivalents).
-
Catalysis (if necessary): For less reactive aryl halides, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) may be necessary, requiring a palladium catalyst and a suitable ligand.
-
Heating: Heat the reaction mixture at a temperature ranging from 80 to 120 °C until the starting material is consumed.
-
Purification: After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product via flash column chromatography to obtain the final N-arylpiperidine-3-carboxamide.
Future Directions and Conclusion
The N-arylpiperidine-3-carboxamide scaffold has proven to be a highly fruitful starting point for the development of novel therapeutics. The SAR landscape, while complex, offers clear guidance for optimization. Future work in this area should continue to explore:
-
Novel Heterocyclic Rings: The substitution of the N-aryl and B-rings with a wider variety of heterocycles could lead to improved selectivity and ADME properties.
-
Conformational Restriction: Introducing conformational constraints into the piperidine ring or the linker to the B-ring could lock the molecule in a bioactive conformation, potentially increasing potency.
-
Multi-Target Ligands: Given the diverse targets that can be modulated by this scaffold, there is potential for the rational design of multi-target agents for complex diseases like Alzheimer's.[8]
References
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- Tarasov, A., et al. (2021). Figure: Structure–activity relationship of piperidine derivatives with anticancer activity.
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- Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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- Chen, J., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]
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An In-depth Technical Guide to the Safe Handling of 3-Amino-N,N-dimethylpiperidine-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 3-Amino-N,N-dimethylpiperidine-1-carboxamide. As a compound utilized in research and drug development, a thorough understanding of its properties and potential hazards is paramount for ensuring a safe laboratory environment. This document synthesizes available safety data to offer practical guidance for its use.
Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. While exhaustive experimental data for this compound is not publicly available, information from safety data sheets and analogous compounds allows for a summary of its key properties.
| Property | Value | Source |
| Chemical Name | This compound | Echemi[1] |
| Synonyms | 1-(N,N-dimethylcarbamoyl)-3-aminopiperidine | Echemi[1] |
| CAS Number | 1272756-20-3 | Echemi[1] |
| Molecular Formula | C8H17N3O | Inferred from name |
| Molecular Weight | 171.24 g/mol | Calculated |
| Appearance | Not specified; likely a solid or liquid | General chemical knowledge |
| Solubility | No data available | Echemi[1] |
| Melting Point | No data available | Echemi[1] |
| Boiling Point | No data available | Echemi[1] |
| Decomposition Temperature | No data available | Echemi[1] |
Hazard Identification and Toxicological Profile
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed (Category 4).[1]
-
Serious Eye Irritation: Causes serious eye irritation (Category 2).[1]
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a multi-layered approach combining engineering controls and personal protective equipment is essential.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[2][3]
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for preventing direct contact with the compound.
Caption: Required Personal Protective Equipment for handling the compound.
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields.[4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.[3]
-
Skin and Body Protection: A standard laboratory coat should be worn, fully buttoned, with closed-toe shoes.[4]
-
Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not necessary. If there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.[4]
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring a safe working environment.
Handling
-
Avoid contact with skin and eyes.[2]
-
Do not breathe dust or vapors.[3]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.[1]
Storage
-
Store in a tightly closed container.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
Caption: First-aid procedures for different exposure routes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation develops or persists.[1][2]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
Spill Response
-
Small Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[3]
-
Large Spills: For large spills, evacuate the area and prevent further leakage if it is safe to do so.[2] Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.
-
Avoid generating dust.[2]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][6]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.
-
Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of nitrogen oxides and carbon monoxide.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
Disposal Considerations
All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[4] Do not allow the material to enter drains or waterways.
Conclusion
While this compound presents moderate acute hazards, a diligent and informed approach to its handling can significantly mitigate risks. The principles of minimizing exposure through engineering controls and appropriate personal protective equipment, coupled with strict adherence to safe handling and emergency preparedness protocols, are fundamental to its safe use in a research and development setting. As with any chemical, it is imperative to consult the most up-to-date Safety Data Sheet before use and to conduct a thorough risk assessment for any new experimental procedure.
References
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- Echemi.
- Fisher Scientific. Safety Data Sheet for 1-Piperidinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester, (3S)-.
- Fisher Scientific.
- Echemi. 3-AMINO-N-(2,3-DIMETHYLPHENYL)
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An In-depth Technical Guide to the Solubility of 3-Amino-N,N-dimethylpiperidine-1-carboxamide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-Amino-N,N-dimethylpiperidine-1-carboxamide, a compound of interest in contemporary drug discovery and development. The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved pharmaceuticals.[1][2] Understanding and predicting the solubility of its derivatives is paramount for formulation development, bioavailability, and overall therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination.
Structural and Physicochemical Considerations for Solubility
The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, several key structural features dictate its predicted solubility profile in organic solvents:
-
The Piperidine Ring: This saturated heterocyclic amine is a versatile scaffold that can exhibit both hydrophilic and lipophilic properties.[3] The nitrogen atom can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.
-
The Primary Amine (-NH2): The 3-amino group is a significant contributor to the molecule's polarity and can act as both a hydrogen bond donor and acceptor. This functional group is expected to enhance solubility in polar solvents.
-
The N,N-dimethylcarboxamide Moiety: The tertiary amide group is polar and can act as a hydrogen bond acceptor. This feature will also favor solubility in polar organic solvents.
-
Overall Polarity: The combination of the amine and amide functionalities suggests that this compound is a polar molecule.
Based on these structural attributes, a qualitative prediction of its solubility in a range of common organic solvents can be made.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of these solvents can effectively form hydrogen bonds with the amine and amide functionalities of the solute. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and can interact favorably with the primary amine of the solute. DMSO is particularly effective at dissolving both polar and non-polar substances.[4] |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF is a polar aprotic solvent, but its hydrogen bonding capability is less pronounced than that of DMSO or DMF, likely resulting in moderate solubility. |
| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor. |
| Halogenated | Dichloromethane (DCM) | Moderate to Low | While DCM has a dipole moment, it is a relatively non-polar solvent and a poor hydrogen bond acceptor, suggesting lower solubility for a polar compound. |
| Aromatic Hydrocarbons | Toluene | Low | Toluene is a non-polar solvent and is not expected to effectively solvate the polar functional groups of the target molecule. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | These are non-polar solvents with only weak van der Waals forces, making them poor solvents for polar molecules. |
Experimental Determination of Equilibrium Solubility: A Validated Protocol
To obtain quantitative solubility data, a robust and reproducible experimental method is essential. The shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[5][6] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility.
Causality Behind Experimental Choices
The shake-flask method is designed to be a self-validating system. The use of an excess of the solid compound ensures that equilibrium is reached and maintained. Temperature control is critical as solubility is temperature-dependent.[7] The choice of analytical method for quantification must be specific and validated for the compound of interest to ensure accurate measurements.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Calibrated analytical balance
-
Temperature-controlled shaker or incubator
-
Glass vials with screw caps
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved compound.
-
Diagram of the Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Factors Influencing Solubility in a Drug Development Context
The solubility of a drug candidate like this compound is not an isolated parameter. It is influenced by several factors that are critical in a drug development setting:
-
pH: For compounds with ionizable groups, such as the primary amine in the target molecule, solubility can be highly pH-dependent. In aqueous solutions, the amine will be protonated at acidic pH, forming a more soluble salt. While this guide focuses on organic solvents, the basicity of the amine can still influence interactions with acidic or basic impurities in the solvent.
-
Temperature: As mentioned, solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. This relationship should be characterized for formulation and storage considerations.
-
Polymorphism: The crystalline form of the solid compound can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is crucial to characterize the solid form of the material being used for solubility studies.
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, a thorough understanding of its molecular structure allows for reliable qualitative predictions of its solubility in a range of organic solvents. The compound is anticipated to be highly soluble in polar protic and aprotic solvents and poorly soluble in non-polar hydrocarbon solvents. For definitive quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a robust and validated approach. By carefully considering the factors that influence solubility and employing standardized methodologies, researchers and drug development professionals can accurately characterize this important physicochemical property, enabling informed decisions in the development of new therapeutics.
References
- BenchChem. General Experimental Protocol for Determining Solubility.
- Slideshare. solubility experimental methods.pptx.
- Dovepress. Application of Chiral Piperidine Scaffolds in Drug Design.
- Lund University Publications.
- Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
- Computational Chemistry. Compound solubility measurements for early drug discovery.
- PubMed. Piperidine-renin inhibitors compounds with improved physicochemical properties.
- ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.
- ResearchG
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. lifechemicals.com [lifechemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Navigating the Procurement of 3-Amino-N,N-dimethylpiperidine-1-carboxamide: A Technical Guide for Researchers
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Challenge of Sourcing Niche Piperidine Derivatives
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Its derivatives are integral to the development of new therapeutic agents, and specific substitution patterns are often crucial for biological activity. 3-Amino-N,N-dimethylpiperidine-1-carboxamide represents one such specialized derivative, where the positioning of the amino and N,N-dimethylcarboxamide groups is critical for its intended application.
A thorough search of the current chemical supplier landscape reveals that while structurally related compounds, such as the 4-amino isomer, are commercially available, this compound is not offered as a standard, off-the-shelf product. This necessitates a custom synthesis approach for researchers requiring this specific molecule. This guide provides a detailed roadmap for this process, from selecting a synthesis partner to performing the synthesis in-house.
Strategic Sourcing: Custom Synthesis Providers
For research teams without the capacity or desire to perform the synthesis themselves, outsourcing to a custom synthesis provider or a contract research organization (CRO) is the most viable option. These organizations specialize in the production of non-commercially available molecules on a fee-for-service or full-time-equivalent (FTE) basis.
When selecting a custom synthesis partner, the following criteria should be considered:
-
Expertise in Heterocyclic Chemistry: The provider should have a demonstrated track record in the synthesis of complex heterocyclic compounds, particularly piperidine derivatives.
-
Scale-up Capabilities: The ability to scale the synthesis from milligram to kilogram quantities is crucial for different stages of research and development.
-
Analytical Capabilities: The provider must have robust analytical facilities (e.g., NMR, LC-MS, HPLC) to ensure the purity and identity of the final compound.
-
Confidentiality and Intellectual Property: Clear agreements regarding confidentiality and the ownership of intellectual property are paramount.
The following table provides a list of reputable custom synthesis providers with expertise in small molecule and heterocyclic chemistry.
| Custom Synthesis Provider | Key Services | Geographic Location |
| Otava Chemicals | Custom synthesis of organic molecules, fluorescent dyes, and compound libraries.[2] | North America and Europe[2] |
| Life Chemicals | Custom synthesis of building blocks, screening compounds, and natural product derivatives.[3] | Global |
| NJ Bio, Inc. | Custom synthesis of potent and complex small molecules, with expertise in bioconjugation chemistry.[4] | USA |
| Pharmaffiliates | Custom synthesis of small molecules, intermediates, and reference standards.[5] | India |
| Taros Chemicals | Discovery chemistry and custom synthesis services from lab to kilo-lab scale. | Germany |
| SYNthesis Med Chem | Custom synthesis of complex organic molecules, including macrocycles and PROTACs. | Global |
| Tocris Bioscience | Custom synthesis of complex organic molecules from milligram to kilogram scale.[6] | Global |
The Synthetic Pathway: From Precursor to Product
For laboratories equipped for organic synthesis, the in-house production of this compound is an achievable goal. The most logical synthetic route begins with a readily available, high-purity precursor: (S)-3-Amino-1-Boc-piperidine (CAS: 625471-18-3) . This chiral building block is offered by a number of fine chemical suppliers.
Sourcing the Key Precursor: (S)-3-Amino-1-Boc-piperidine
The quality of the starting material is critical to the success of the synthesis. Researchers should obtain a certificate of analysis (CoA) from the supplier to verify the purity and identity of the precursor.
| Supplier | Product Name | Purity | CAS Number |
| Corey Organics | BOC-3-Amino Piperidine | Not specified | Not specified |
| ChemNet Mall | (S)-3-amino-1-N-Boc-piperidine | Not specified | 625471-18-3[7] |
| Santa Cruz Biotechnology | (S)-(+)-3-Amino-1-Boc-piperidine | Not specified | 625471-18-3[8] |
| HENAN BOYANG CHEMICAL CO., LTD | (S)-3-Amino-1-N-Boc-piperidine | 99% min | 625471-18-3 |
| TCI Chemicals | (S)-3-Amino-1-tert-butoxycarbonylpiperidine | >95.0% (GC)(T) | 625471-18-3[9] |
| ChemScene | (S)-1-Boc-3-aminopiperidine | ≥97% | 625471-18-3[10] |
Proposed Synthetic Route
The synthesis of this compound from (S)-3-Amino-1-Boc-piperidine can be accomplished in two main steps:
-
N-Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions to yield 3-aminopiperidine.
-
N-Acylation: The secondary amine of the piperidine is then acylated using dimethylcarbamoyl chloride to form the desired N,N-dimethylcarboxamide.
The following DOT script visualizes this synthetic workflow:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: N-Boc Deprotection of (S)-3-Amino-1-Boc-piperidine
Materials:
-
(S)-3-Amino-1-Boc-piperidine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve (S)-3-Amino-1-Boc-piperidine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-aminopiperidine. The product is often used in the next step without further purification.
Step 2: N-Acylation with Dimethylcarbamoyl Chloride
Materials:
-
3-Aminopiperidine (from Step 1)
-
Dimethylcarbamoyl chloride[11]
-
Triethylamine or another suitable non-nucleophilic base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the crude 3-aminopiperidine (1 equivalent) and triethylamine (1.5-2 equivalents) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add dimethylcarbamoyl chloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.
Quality Control and Verification
It is imperative to verify the identity and purity of the synthesized compound. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion
While this compound is not a commercially available reagent, it can be reliably obtained through custom synthesis or by a straightforward, two-step in-house synthesis. By leveraging the expertise of custom synthesis providers or by utilizing the detailed protocol provided in this guide, researchers can efficiently procure this valuable building block for their drug discovery and development programs. The key to success lies in the careful selection of suppliers for either the final compound or the necessary precursors, and in the rigorous analytical verification of the synthesized material.
References
- Otava Chemicals. Custom Synthesis. [Link]
- Corey Organics. BOC-3-Amino Piperidine manufacturers. [Link]
- NJ Bio, Inc. (2024, April 4). Custom Synthesis of Small Molecules. [Link]
- Pharmaffiliates. (2025, November 21). Custom Synthesis Services for Small Molecule Drug Discovery. [Link]
- Wikipedia. (n.d.). Dimethylcarbamoyl chloride. [Link]
- Tradeindia. (n.d.).
- Pipzine Chemicals. (n.d.).
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189.
- PubMed. (2007). Synthesis and in Vitro Binding Studies of Substituted Piperidine Naphthamides. Part I: Influence of the Substitution on the Basic Nitrogen and the Position of the Amide on the Affinity for D2L, D4.2, and 5-HT2A Receptors. [Link]
- SYNthesis Med Chem. (n.d.). Custom Synthesis. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethylcarbamoyl Chloride – All About Drugs [allfordrugs.com]
- 5. Buy 3-Aminopiperidine dihydrochloride | 138060-07-8 [smolecule.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
Methodological & Application
protocol for synthesis of 3-Amino-N,N-dimethylpiperidine-1-carboxamide
An Application Note and Protocol for the Synthesis of 3-Amino-N,N-dimethylpiperidine-1-carboxamide
Abstract
This document provides a detailed, three-step protocol for the synthesis of this compound, a valuable building block for pharmaceutical and medicinal chemistry research. The piperidine scaffold is a privileged structure in drug discovery, and functionalized derivatives like the target compound are of significant interest.[1][2] The described synthesis employs a robust protection-acylation-deprotection strategy, beginning with the selective protection of the primary amine of 3-aminopiperidine using a tert-butoxycarbonyl (Boc) group. The subsequent reaction of the secondary piperidine nitrogen with N,N-dimethylcarbamoyl chloride, a potent acylating agent, yields the urea functionality.[3][4] The final step involves the acidic removal of the Boc protecting group to furnish the desired product. This guide explains the causality behind key experimental choices, outlines necessary safety precautions, and provides a framework for characterization, ensuring a reliable and reproducible synthesis for researchers in drug development.
Principle of the Synthesis
The synthetic pathway is designed for high selectivity and yield by addressing the differential reactivity of the two amine groups in the starting material, 3-aminopiperidine. The secondary amine within the piperidine ring is generally more nucleophilic than the primary exocyclic amine. However, to ensure exclusive acylation at the desired N-1 position and prevent side reactions such as the formation of di-acylated products or oligomers, a protection strategy is essential.
The workflow proceeds in three key stages:
-
N-Boc Protection: The primary amino group at the C-3 position is selectively protected with a tert-butoxycarbonyl (Boc) group. This group is stable under the basic conditions of the subsequent step and can be removed cleanly under acidic conditions.
-
N-1 Carboxamide Formation: The free secondary amine of the Boc-protected piperidine intermediate is reacted with N,N-dimethylcarbamoyl chloride. This is a nucleophilic acyl substitution reaction where the piperidine nitrogen attacks the electrophilic carbonyl carbon of the carbamoyl chloride, forming the stable N,N-dimethylcarboxamide (urea) linkage.[5][6] A non-nucleophilic base is used to neutralize the hydrochloric acid generated during the reaction.
-
N-Boc Deprotection: The Boc group is removed from the C-3 amino group using a strong acid, such as trifluoroacetic acid (TFA), to yield the final target compound.[1]
Figure 1: Overall synthetic workflow for this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Purity | Supplier | Notes |
| 3-Aminopiperidine dihydrochloride | 138060-07-8 | 173.08 | 98% | Sigma-Aldrich | Starting material. Can be hygroscopic. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | 99% | Acros Organics | |
| Triethylamine (TEA) | 121-44-8 | 101.19 | ≥99.5% | Fisher Scientific | Use freshly distilled over CaH₂. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a solvent purification system. |
| N,N-Dimethylcarbamoyl chloride | 79-44-7 | 107.54 | 98% | Alfa Aesar | EXTREMELY TOXIC & CARCINOGENIC . Handle only in a certified fume hood with appropriate PPE. |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | 99% | Oakwood Chemical | Corrosive. Handle with care. |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | Pellets, ≥97% | VWR | |
| Magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | J.T.Baker | |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | For extraction and chromatography. | |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | For chromatography. | |
| Methanol (MeOH) | 67-56-1 | 32.04 | ACS Grade | For chromatography. |
Equipment
-
Round-bottom flasks (50 mL, 100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnels and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing tank
-
UV lamp for TLC visualization
-
Glass column for flash chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
-
Certified chemical fume hood
Experimental Protocol
Step 1: Synthesis of tert-Butyl (piperidin-3-yl)carbamate (Intermediate 1)
Rationale: This step protects the primary amine to prevent it from reacting in the subsequent acylation step. Triethylamine is used as a base to neutralize the two equivalents of HCl from the starting material and the one equivalent of acid generated during the reaction.
-
To a 250 mL round-bottom flask, add 3-aminopiperidine dihydrochloride (5.00 g, 28.9 mmol).
-
Add dichloromethane (DCM, 100 mL) and cool the resulting suspension to 0 °C using an ice-water bath.
-
Slowly add triethylamine (12.1 mL, 86.7 mmol, 3.0 equiv.) to the stirred suspension. A significant portion of the solid should dissolve.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (6.61 g, 30.3 mmol, 1.05 equiv.) in 20 mL of DCM.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC (Eluent: 10% MeOH in DCM, stained with ninhydrin). The starting material will be at the baseline, while the product will have a higher Rf value.
-
Once the reaction is complete, quench by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.
-
The crude product can often be used directly in the next step. If necessary, purify by flash chromatography (silica gel, gradient elution from 5% to 15% MeOH in DCM). Expected yield: ~5.5 g (95%) of a white solid.
Step 2: Synthesis of tert-Butyl (1-(N,N-dimethylcarbamoyl)piperidin-3-yl)carbamate (Intermediate 2)
WARNING: N,N-Dimethylcarbamoyl chloride is a potent carcinogen and is highly toxic and corrosive.[3][4] This entire procedure must be performed in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and safety glasses. Have a quench solution (e.g., concentrated ammonium hydroxide) readily available for any spills.
Rationale: This is the key bond-forming step to install the N,N-dimethylcarboxamide group. The reaction is performed at 0 °C to control the exotherm and minimize potential side reactions. Triethylamine acts as an acid scavenger.
-
Dissolve the crude tert-butyl (piperidin-3-yl)carbamate (5.5 g, 27.5 mmol) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (4.6 mL, 33.0 mmol, 1.2 equiv.).
-
Slowly add N,N-dimethylcarbamoyl chloride (2.8 mL, 30.3 mmol, 1.1 equiv.) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate (triethylamine hydrochloride) will form.
-
After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material should be consumed.
-
Quench the reaction by carefully adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash chromatography (silica gel, gradient elution from 30% to 70% Ethyl Acetate in Hexanes) to afford the product as a white solid or viscous oil. Expected yield: ~6.8 g (91%).
Step 3: Synthesis of this compound (Final Product)
Rationale: Trifluoroacetic acid is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the primary amine. The reaction is typically fast at room temperature.[1]
-
Dissolve the purified intermediate 2 (6.8 g, 25.1 mmol) in DCM (50 mL) in a 100 mL round-bottom flask.
-
Add trifluoroacetic acid (TFA, 20 mL) dropwise at room temperature. Gas evolution (isobutylene) will be observed.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the deprotection by TLC (10% MeOH in DCM) until the starting material spot has disappeared.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude product will be the TFA salt.
-
To obtain the free base, dissolve the residue in a minimal amount of water (~20 mL) and cool in an ice bath.
-
Carefully basify the solution to pH > 12 by adding 2 M NaOH solution.
-
Extract the aqueous layer with DCM (4 x 50 mL). The use of a continuous extractor or multiple extractions may be necessary due to the product's water solubility.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, as an oil or low-melting solid. Expected yield: ~3.9 g (90%).
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the N(CH₃)₂ group (singlet, ~2.8 ppm), piperidine ring protons (multiplets, ~1.5-4.0 ppm), and the NH₂ protons (broad singlet, exchangeable with D₂O).
-
¹³C NMR (101 MHz, CDCl₃): Expect signals for the carbonyl carbon (~165 ppm), the N(CH₃)₂ carbons (~36 ppm), and the distinct carbons of the piperidine ring.
-
Mass Spectrometry (ESI+): Calculated for C₈H₁₇N₃O, [M+H]⁺ = 172.14. Found = 172.XX.
-
FT-IR (ATR): Expect characteristic N-H stretching bands (~3300-3400 cm⁻¹) and a strong C=O stretch for the urea carbonyl (~1630 cm⁻¹).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Boc protection (Step 1) | Insufficient base or (Boc)₂O. | Add an additional 0.1 equiv. of (Boc)₂O and allow to stir longer. Ensure all starting salt was neutralized. |
| Low yield in acylation (Step 2) | Moisture in the reaction; impure starting material. | Ensure all glassware and solvents are anhydrous. Purify the intermediate from Step 1 if necessary. |
| Difficult final extraction (Step 3) | Product is partially water-soluble. | Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase. Perform more extractions (5-6 times). |
Conclusion
This application note details a reliable and high-yielding three-step synthesis of this compound. The protocol is designed with clear checkpoints and explanations for critical steps, enabling researchers to confidently produce this valuable chemical intermediate. Adherence to the safety precautions, particularly when handling N,N-dimethylcarbamoyl chloride, is paramount for the successful and safe execution of this synthesis.
References
- Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (n.d.). National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9943285/
- Buy 3-Aminopiperidine dihydrochloride | 138060-07-8. (2023, August 15). Smolecule. URL: https://www.smolecule.com/cas-138060-07-8-3-aminopiperidine-dihydrochloride.html
- Application Notes and Protocols: Synthesis of Substituted Piperidines from 1-Aminohex-5-en-3-ol. (n.d.). BenchChem. URL: https://www.benchchem.
- Dimethylcarbamoyl chloride. (n.d.). In Wikipedia. URL: https://en.wikipedia.org/wiki/Dimethylcarbamoyl_chloride
- Dimethylcarbamoyl Chloride. (n.d.). All About Drugs. URL: https://allaboutdrugs.org/dimethylcarbamoyl-chloride/
- Ford, G. J., Kress, N., Mattey, A. P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(50), 6865-6868. URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc02976a
- Kevill, D. N., & D'Souza, M. J. (2011). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International journal of molecular sciences, 12(4), 2345–2371. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3116174/
- Al-Warhi, T., Sabt, A., & El-Faham, A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7894. URL: https://www.mdpi.com/1420-3049/28/23/7894
- Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. (2025, March 1). BenchChem. URL: https://www.benchchem.com/product/b-1172109
- N-ethylcarbamoyl chloride reactivity with nucleophiles. (n.d.). BenchChem. URL: https://www.benchchem.com/application-notes/n-ethylcarbamoyl-chloride-reactivity-with-nucleophiles
- Khom, S., & Borah, J. C. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63(5), 518-523. URL: http://op.niscpr.res.in/index.php/IJCA/article/view/58360
- 1-BOC-3-Aminopiperidine. (n.d.). PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-BOC-3-Aminopiperidine
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 4. Dimethylcarbamoyl Chloride – All About Drugs [allfordrugs.com]
- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Deployment of 3-Amino-N,N-dimethylpiperidine-1-carboxamide in Kinase Inhibitor Discovery Programs
An in-depth technical guide on the application of 3-Amino-N,N-dimethylpiperidine-1-carboxamide in drug discovery.
Abstract & Introduction
This compound is a synthetic heterocycle featuring a piperidine scaffold, a common motif in medicinal chemistry prized for its favorable physicochemical properties and synthetic tractability. The molecule possesses two key functional groups strategic for drug discovery: a primary amine at the 3-position and a tertiary N,N-dimethylcarboxamide at the 1-position. The primary amine serves as a versatile synthetic handle for library development and as a potential hydrogen-bonding moiety for target engagement. The N,N-dimethylcarboxamide group can enhance aqueous solubility and act as a hydrogen bond acceptor.
This document provides a comprehensive guide for integrating this compound into a drug discovery workflow, specifically targeting the protein kinase family. Protein kinases are a critical class of enzymes often dysregulated in cancer, inflammation, and other diseases, making them a major focus of drug development. The protocols herein describe the use of this compound as a foundational fragment or lead structure, covering initial screening, potency determination, mechanism of action studies, and initial structure-activity relationship (SAR) exploration.
Compound Profile & Physicochemical Properties
A thorough understanding of the starting material is critical for experimental design and data interpretation.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C8H17N3O | Provides the elemental composition. |
| Molecular Weight | 171.24 g/mol | Falls within the "Rule of Five" guidelines for lead-like molecules. |
| Structure | The piperidine core is a privileged scaffold; the primary amine is a key interaction point and synthetic handle. | |
| Predicted logP | ~0.5 - 1.0 | Indicates good balance between solubility and permeability. |
| Topological Polar Surface Area (TPSA) | ~58.5 Ų | Suggests good potential for cell permeability and oral bioavailability. |
Experimental Workflows & Protocols
The logical progression from initial hit identification to lead optimization is paramount. This section details the key experimental stages.
High-Throughput Screening (HTS) for Kinase Inhibition
The primary objective is to identify which kinase(s), if any, are inhibited by the compound. We will use the ADP-Glo™ Kinase Assay (Promega) as a representative luminescent platform that quantifies ADP production, a direct measure of kinase activity.
Workflow Diagram: Kinase HTS
Caption: High-throughput screening workflow for identifying kinase inhibitors.
Protocol 1: Single-Point Kinase Inhibition Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create intermediate dilutions in DMSO for dispensing.
-
Assay Plate Preparation: Using an acoustic dispenser, transfer 50 nL of the compound stock to a 384-well assay plate. This will yield a final assay concentration of 10 µM in a 5 µL reaction volume. Include positive (e.g., Staurosporine) and negative (DMSO vehicle) controls.
-
Kinase Reaction Initiation: Add 2.5 µL of a 2X kinase/substrate solution (e.g., MAPKAP-K2 kinase with CREBtide substrate in kinase buffer) to each well.
-
Incubation: Centrifuge the plate briefly and incubate at room temperature for 60 minutes.
-
Reaction Termination & ADP Detection: Add 2.5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.
-
Luminescence Generation: Add 5 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. Calculate percent inhibition relative to controls.
Dose-Response and IC50 Determination
For any "hits" identified in the primary screen (e.g., >50% inhibition), the next step is to determine the potency (IC50 value).
Protocol 2: IC50 Curve Generation
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO, starting from a 10 mM stock. Dispense 50 nL of each concentration into a 384-well plate.
-
Assay Execution: Follow the steps outlined in Protocol 1 (steps 3-7) for the kinase of interest.
-
Data Analysis:
-
Normalize the data with the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism or an equivalent analysis tool to calculate the IC50 value.
-
Data Interpretation Table
| IC50 Range | Interpretation | Next Steps |
| > 10 µM | Weak or no activity | Deprioritize or consider as a fragment for optimization. |
| 1 - 10 µM | Moderate Activity | Proceed to Mechanism of Action and initial SAR studies. |
| < 1 µM | Potent Activity | Prioritize for selectivity profiling and lead optimization. |
Mechanism of Action (MoA) Studies
Understanding how the compound inhibits the kinase is crucial. A common mechanism for kinase inhibitors is competition with ATP. This can be assessed by measuring the IC50 at varying ATP concentrations.
Workflow Diagram: MoA Study Logic
Caption: Decision workflow for determining kinase inhibitor mechanism of action.
Protocol 3: ATP Competition Assay
-
Assay Setup: Prepare kinase reaction buffers containing different concentrations of ATP (e.g., corresponding to the apparent Km, 10x Km, and 100x Km).
-
IC50 Determination: For each ATP concentration, perform a full 10-point IC50 curve as described in Protocol 2.
-
Data Analysis: Plot the resulting IC50 values as a function of ATP concentration. A rightward shift in the IC50 curve with increasing ATP concentration is indicative of an ATP-competitive inhibitor. This can be further analyzed using a Cheng-Prusoff plot to determine the inhibitor constant (Ki).
Initial Structure-Activity Relationship (SAR) Exploration
The primary amine at the 3-position is an ideal handle for chemical elaboration to improve potency and selectivity. The goal is to rapidly synthesize a small library of analogs.
Protocol 4: Amide Coupling for Library Synthesis
-
Reaction Setup: In a 96-well reaction block, dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagent Addition: To each well, add a different carboxylic acid (1.1 equivalents) from a curated library of building blocks. Add a coupling agent like HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Reaction: Seal the block and agitate at room temperature overnight.
-
Workup & Purification: Perform a liquid-liquid extraction or use solid-phase extraction (SPE) cartridges for parallel purification.
-
Analysis: Confirm the identity and purity of the products using LC-MS.
-
Screening: Screen the purified analogs using Protocol 2 to determine their IC50 values and begin building an SAR table. This data will guide the next round of synthesis.
Conclusion & Future Directions
This compound represents a valuable starting point for kinase-focused drug discovery. Its favorable physicochemical properties and versatile synthetic handle allow for its rapid evaluation and optimization. The protocols outlined in this document provide a robust framework for its systematic integration into a discovery pipeline, from initial screening to lead generation. Successful execution of these workflows will generate critical data on potency, mechanism, and SAR, paving the way for the development of novel and selective kinase inhibitors.
References
- The importance of piperidines in drug design.Future Medicinal Chemistry. [Link]
- The Privileged Piperidine Motif: A Tool for Drug Design.Chemical Reviews. [Link]
- Kinase inhibitors: the road ahead.
- The landscape of kinase inhibitors.
- Lipinski's rule of five.Advanced Drug Delivery Reviews. [Link]
Application Notes and Protocols for Amide Coupling of N-Boc-Piperidine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Piperidine Scaffolds and Amide Bond Formation in Medicinal Chemistry
The piperidine moiety is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and ability to serve as a versatile template for molecular recognition.[1][2] Specifically, N-Boc-piperidine-3-carboxylic acid is a crucial building block, offering a synthetically tractable handle for the introduction of diverse functionalities through the formation of a stable amide bond. This transformation is one of the most frequently employed reactions in the synthesis of novel pharmaceutical candidates.[3][4]
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] Consequently, the use of coupling reagents to activate the carboxylic acid is standard practice. This guide provides an in-depth analysis of common and effective protocols for the amide coupling of N-Boc-piperidine-3-carboxylic acid, with a focus on the underlying mechanisms, practical experimental details, and troubleshooting strategies to empower researchers in synthesizing their target molecules with high efficiency and purity.
Mechanism of Amide Bond Formation: The Role of Coupling Reagents
The success of an amide coupling reaction hinges on the activation of the carboxylic acid. Coupling reagents achieve this by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine. The choice of coupling reagent is critical and can significantly impact reaction kinetics, yield, and the preservation of stereochemical integrity. Below, we dissect the mechanisms of three widely used classes of coupling reagents.
Carbodiimides (EDC, DCC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are cost-effective and widely used coupling agents.[6][7] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide.[8]
However, the O-acylisourea intermediate can also undergo an intramolecular rearrangement to form a stable N-acylurea, an undesired side product.[8] To mitigate this and to reduce the risk of racemization at the alpha-carbon of the carboxylic acid, additives like 1-Hydroxybenzotriazole (HOBt) are often employed. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, while still being sufficiently reactive towards the amine.[9]
Diagram: Carbodiimide-Mediated Amide Coupling
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Aminium/Uronium Salts (HATU, HBTU)
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents known for their rapid reaction rates and low racemization potential, making them particularly suitable for sterically hindered substrates.[9][10][11]
HATU and HBTU react with the carboxylate anion to form a highly reactive OAt- or OBt-active ester, respectively.[11][12][13] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU is particularly advantageous as it accelerates the reaction and suppresses epimerization.[10] The subsequent aminolysis of this active ester yields the desired amide. These reactions are typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to deprotonate the carboxylic acid.[14]
Diagram: HATU-Mediated Amide Coupling
Caption: Mechanism of HATU mediated amide coupling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of N-Boc-piperidine-3-carboxylic acid with a generic primary or secondary amine.
Protocol 1: EDC/HOBt Coupling
This method is a robust and cost-effective choice for a wide range of substrates.
Materials:
-
N-Boc-piperidine-3-carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) and the amine (1.0 - 1.2 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and DIPEA (2.0 - 3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: HATU Coupling
This protocol is highly recommended for challenging couplings, including those involving sterically hindered amines or acids, due to its high efficiency and rapid reaction times.[10][15]
Materials:
-
N-Boc-piperidine-3-carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1.0 - 1.5 eq)
-
DIPEA (2.0 - 5.0 eq)
-
Anhydrous DMF
-
Standard workup and purification reagents
Procedure:
-
Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) and HATU (1.0 - 1.5 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen).
-
Add DIPEA (2.0 - 5.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[10]
-
Add the amine (1.0 - 1.2 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature for 1-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine to remove unreacted starting materials and byproducts.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Comparison of Common Amide Coupling Reagents
The choice of coupling reagent can significantly influence the outcome of the reaction. The table below provides a comparative overview of commonly used reagents for the coupling of N-Boc-protected carboxylic acids with amines.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA/TEA | DMF or DCM | 4 - 24 | 75 - 90 | A cost-effective and widely used method. The urea byproduct is water-soluble, facilitating purification.[15] |
| HATU | None | DIPEA | DMF | 1 - 18 | 85 - 98 | Highly efficient and rapid coupling, often preferred for sterically hindered substrates. Minimizes racemization.[10][15] |
| HBTU | HOBt (optional) | DIPEA | DMF | 2 - 8 | 80 - 95 | A highly effective coupling reagent, though HATU is generally considered more reactive.[9] |
| BOP | None | DIPEA | DMF | 2 - 8 | 80 - 95 | Effective coupling reagent, but produces carcinogenic HMPA as a byproduct. Use with caution.[15] |
Yields are illustrative and can vary based on the specific amine substrate, reaction scale, and purification method.
Best Practices and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Steric hindrance. - Ineffective coupling reagent. | - Increase reaction time or temperature (e.g., 40-60 °C). - For sterically hindered substrates, switch to a more powerful coupling reagent like HATU.[4][16] - Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate.[17] |
| Side Product Formation | - N-acylurea formation (with carbodiimides). - Racemization. | - Ensure the use of HOBt or HOAt as an additive with carbodiimide reagents.[8] - Use coupling reagents known for low racemization, such as HATU.[10] |
| Difficult Purification | - Byproducts from the coupling reagent. - Unreacted starting materials. | - For EDC couplings, the urea byproduct is water-soluble and can be removed with aqueous workup. For DCC, the urea is insoluble and can be filtered off. - Ensure proper stoichiometry to minimize excess starting materials. A slight excess of the amine can help drive the reaction to completion.[10] |
Conclusion
The amide coupling of N-Boc-piperidine-3-carboxylic acid is a fundamental transformation in the synthesis of a diverse array of molecules for drug discovery. The selection of an appropriate coupling reagent and the optimization of reaction conditions are paramount for achieving high yields and purity. The protocols and insights provided herein offer a robust foundation for researchers to successfully execute this critical reaction, enabling the efficient construction of novel piperidine-containing compounds.
References
- Nakajima, N., & Ikada, Y. (n.d.).
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
- Wikipedia. (n.d.). HBTU. [Link]
- Wikipedia. (n.d.). Carbodiimide. [Link]
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
- YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
- ACS Publications. (2000).
- Royal Society of Chemistry. (2015).
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- CSIR-NIScPR. (n.d.).
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
- Reddit. (2024).
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]
- Google Patents. (n.d.). Preparation method of (R)-3-Boc-aminopiperidine.
- ResearchGate. (2025).
- Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup. [Link]
- Growing Science. (2022).
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
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- 13. HBTU - Wikipedia [en.wikipedia.org]
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- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 17. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Analytical Methods for 3-Amino Piperidine Compounds: A Comprehensive Guide
An Application Note from Gemini Analytical
Abstract
3-Aminopiperidine and its derivatives are critical chiral building blocks in the pharmaceutical industry, notably as intermediates for dipeptidyl peptidase-4 (DPP-4) inhibitors like Linagliptin and Alogliptin.[1][2] The analysis of these compounds presents significant challenges due to their high polarity, which leads to poor retention on traditional reversed-phase columns, and their lack of a strong native UV-absorbing chromophore, complicating detection with standard HPLC-UV systems.[2][3][4][5] Furthermore, controlling the stereochemical purity is essential, necessitating robust methods for chiral separation.[1] This guide provides a detailed overview and validated protocols for the successful analysis of 3-aminopiperidine, addressing both quantitative and enantiomeric purity assessment. We explore two primary strategic approaches: direct analysis using advanced chromatographic modes such as Hydrophilic Interaction Liquid Chromatography (HILIC) and mixed-mode chromatography with universal detectors, and a more traditional, highly sensitive approach involving pre-column derivatization for UV detection.
Introduction: The Analytical Challenge of 3-Aminopiperidine
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and the introduction of an amino group at the 3-position creates a chiral center of immense pharmaceutical importance. The optical purity of (R)-3-aminopiperidine, for instance, directly dictates the efficacy and safety profile of the final active pharmaceutical ingredient (API).[1] Consequently, drug development and quality control laboratories require robust, accurate, and reliable analytical methods to quantify these intermediates and their stereoisomers.
The primary hurdles in developing such methods are threefold:
-
Poor Retention: As a small, highly polar molecule, 3-aminopiperidine exhibits little to no retention on standard C18 reversed-phase (RP-HPLC) columns under typical mobile phase conditions.[4][6]
-
Weak UV Absorbance: The molecule lacks a conjugated system, resulting in negligible UV absorption, which renders standard HPLC-UV detectors insensitive for direct analysis at relevant concentrations.[1][2][3]
-
Chirality: The presence of a stereocenter requires specialized chiral separation techniques to determine the enantiomeric excess (e.e.), a critical quality attribute.
This application note provides comprehensive protocols to overcome these challenges, empowering researchers to select and implement the optimal method based on their specific analytical needs and available instrumentation.
Foundational Principles: Choosing the Right Analytical Strategy
The selection of an appropriate analytical method hinges on the specific goal (e.g., achiral quantification, chiral purity, or impurity profiling) and the available instrumentation. The logical workflow below outlines the decision-making process.
Caption: Decision workflow for selecting an HPLC method for 3-aminopiperidine.
Strategy 1: Direct Analysis (No Derivatization)
For laboratories equipped with universal detectors, direct analysis is the most straightforward and rapid approach. This strategy avoids the time-consuming and potentially error-prone step of chemical derivatization.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal technique for retaining highly polar compounds.[8][9] It typically employs a polar stationary phase (e.g., bare silica, amide, or amino-bonded) and a mobile phase with a high concentration of a non-polar organic solvent like acetonitrile.[8][10] Water acts as the strong, eluting solvent. This mode provides excellent retention for aminopiperidines and is highly compatible with mass spectrometry (MS) due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization.[11][12]
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms on a single stationary phase. A mixed-mode column can provide sufficient retention for polar basic compounds like 3-aminopiperidine without derivatization or the use of ion-pairing reagents.[4][13]
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique modifies a standard reversed-phase system to retain ionic analytes.[14] An ion-pairing reagent, such as a perfluorinated carboxylic acid (e.g., heptafluorobutyric acid, HFBA), is added to the mobile phase.[6] The reagent forms a neutral ion pair with the protonated amine, and this complex can be retained and separated on a C18 column.[6][15]
-
Detection: Since UV detection is ineffective, a universal detector is required.
-
Charged Aerosol Detector (CAD): Provides a near-universal response for any non-volatile analyte, making it an excellent choice for quantifying compounds like 3-aminopiperidine.[4][13]
-
Mass Spectrometry (MS): Offers the highest sensitivity and selectivity, providing mass confirmation of the analyte peak.
-
Strategy 2: Indirect Analysis (Pre-column Derivatization)
This classic approach remains highly valuable, especially for labs relying on standard HPLC-UV instrumentation. The core principle is to chemically attach a molecule with a strong chromophore to the 3-aminopiperidine.[16]
-
Principle: The primary or secondary amine of the piperidine reacts with a derivatizing agent to form a stable, UV-active product. This not only solves the detection issue but can also improve the chromatographic behavior of the analyte on reversed-phase columns.[1][3][5]
-
Common Derivatizing Reagents:
-
Benzoyl Chloride: Reacts with the amino group(s) to form a benzoyl derivative with strong UV absorbance.[2][3]
-
p-Toluenesulfonyl Chloride (PTSC): Forms a tosyl derivative suitable for UV detection and subsequent chiral separation.[5][7]
-
(R)-α-methyl-2-naphthaleneacetyl chloride: A chiral derivatizing agent that can be used to separate enantiomers on a standard achiral column.[1]
-
-
Advantages: Enables the use of ubiquitous HPLC-UV systems with high sensitivity and reproducibility.[1][3] The derivatized products are often less polar, making them well-suited for standard RP-HPLC.
-
Disadvantages: Sample preparation is more complex and lengthy. The derivatization reaction must be optimized for completeness and to avoid side products.
Protocols and Methodologies
Protocol 1: Direct Analysis using Mixed-Mode HPLC-CAD
This protocol is adapted from published methods for the non-derivatized analysis of 3-aminopiperidine and is suitable for quantification in bulk samples or formulations.[4][13]
A. Materials and Reagents
-
3-Aminopiperidine reference standard
-
Ammonium formate (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Formic acid (LC-MS grade)
B. Sample and Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 3-aminopiperidine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water.
-
Working Standards: Prepare a series of calibration standards (e.g., 5, 10, 50, 100, 250 µg/mL) by serial dilution of the stock standard with the mobile phase A.
-
Sample Preparation: Dissolve the sample containing 3-aminopiperidine in methanol or water to achieve a target concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
C. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Charged Aerosol Detector (CAD), e.g., Thermo Scientific Corona Veo |
| Column | Mixed-Mode Cation-Exchange/Reversed-Phase (e.g., Acclaim Trinity P1, 3 µm, 2.1 x 100 mm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min (95% B), 1-8 min (95% to 40% B), 8-8.1 min (40% to 95% B), 8.1-12 min (95% B) |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 35°C |
| Injection Volume | 5 µL |
| CAD Settings | Nitrogen Gas: 35 psi, Evaporation Temp: 40°C, Filter: None |
D. Expected Performance This method provides high sensitivity and good precision without derivatization.
| Validation Parameter | Expected Value |
| Limit of Quantitation (LOQ) | < 3 µg/mL[13] |
| Linearity (r²) | > 0.998 |
| Precision (RSD%) | < 2%[13] |
| Recovery | 98 - 102% |
Protocol 2: Chiral Analysis by Pre-column Derivatization with UV Detection
This protocol provides a robust method for determining the enantiomeric excess (e.e.) of 3-aminopiperidine using a common derivatizing agent and a chiral column.[5]
A. Derivatization Procedure (with p-Toluenesulfonyl Chloride)
-
Accurately weigh ~20 mg of the 3-aminopiperidine sample into a vial.
-
Add 2 mL of a suitable solvent (e.g., Dichloromethane) and 1 mL of aqueous base (e.g., 1M Sodium Hydroxide).
-
Add an equimolar amount of p-Toluenesulfonyl Chloride (PTSC).
-
Cap the vial and vortex vigorously for 15-20 minutes at room temperature. The reaction progress can be monitored by TLC.
-
After the reaction is complete, separate the organic layer. Wash it with dilute acid and then water.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the derivatized residue in the mobile phase for HPLC analysis.
B. Chiral HPLC-UV Method
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Detector | UV Detector set at 228 nm[5] |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column[5] |
| Mobile Phase | Isocratic mixture of Ethanol and Diethylamine (e.g., 0.1% Diethylamine in Ethanol)[5] |
| Flow Rate | 0.5 mL/min[5] |
| Column Temp. | 30°C |
| Injection Volume | 10 µL |
C. System Suitability and Calculations
-
Resolution: The resolution between the (R)- and (S)-enantiomer peaks should be greater than 2.0 (a resolution >4.0 has been reported for similar methods).[5]
-
Enantiomeric Excess (e.e.%) Calculation:
-
e.e.% = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the undesired enantiomer.
-
Method Validation Overview
Any developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, no interference at the analyte's retention time. |
| Linearity | Proportional relationship between concentration and detector response. | Correlation coefficient (r²) > 0.999.[17] |
| Accuracy | Closeness of test results to the true value. | % Recovery of spiked samples typically between 98.0% and 102.0%. |
| Precision | Agreement among a series of measurements. | Repeatability and intermediate precision RSD% < 2.0%. |
| LOD / LOQ | Lowest amount of analyte that can be detected / quantified reliably. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits after minor changes (e.g., flow rate ±10%, column temp ±5°C).[18] |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No/Poor Retention (Direct Analysis) | Incorrect column choice (e.g., using C18 for HILIC). Mobile phase too strong. | Ensure use of a HILIC or Mixed-Mode column. For HILIC, increase the organic solvent percentage. For IP-RP-HPLC, ensure ion-pair reagent is in the mobile phase. |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols. Column overload. Mismatch between injection solvent and mobile phase. | Use a mobile phase with an appropriate buffer or additive (e.g., formic acid, diethylamine). Reduce sample concentration. Dissolve sample in the initial mobile phase. |
| Low UV Signal (Derivatization) | Incomplete derivatization reaction. Incorrect wavelength. | Optimize derivatization conditions (time, temp, reagent stoichiometry). Verify the λmax of the derivatized product. |
| Poor Chiral Resolution | Incorrect chiral column. Inappropriate mobile phase. | Screen different chiral stationary phases (CSPs). For polysaccharide CSPs, try different alcohol modifiers (Methanol, Ethanol, Isopropanol). Adjust mobile phase additives. |
| Drifting Baseline (CAD) | Non-volatile mobile phase additives. Column bleed. | Use only volatile buffers (e.g., ammonium formate/acetate). Ensure the column is well-conditioned. |
Conclusion
The analysis of 3-aminopiperidine compounds, while challenging, can be accomplished effectively through a systematic and logical approach to method development. For rapid analysis without complex sample preparation, direct injection on a HILIC or mixed-mode column with a universal detector like CAD or MS is the preferred strategy. For laboratories with standard HPLC-UV systems, pre-column derivatization provides a highly sensitive and robust alternative for both quantitative and chiral purity assessments. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate reliable analytical methods for this critical class of pharmaceutical intermediates.
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- Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography-Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column - PubMed. (URL: [Link])
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Introduction: The Strategic Importance of the 3-Aminopiperidine Scaffold in Modern Pharmaceuticals
An Application Guide for the Large-Scale Production of 3-Amino-Piperidine Compounds
The 3-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1] Its significance lies in its ability to serve as a versatile, semi-rigid linker that can precisely orient functional groups to interact with biological targets.[2][3] This has led to its incorporation into a range of therapeutics, most notably as a key intermediate for Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in treating type 2 diabetes, such as Alogliptin and Linagliptin, and Poly (ADP-ribose) polymerase (PARP) inhibitors like Niraparib for cancer therapy.[1][4][5][6][7]
Given that the biological activity of these pharmaceuticals is often dependent on a single enantiomer, the development of robust, scalable, and economically viable methods for producing enantiomerically pure 3-aminopiperidine derivatives is a critical challenge in process chemistry.[5][6] This guide provides an in-depth analysis of established and innovative strategies for large-scale production, focusing on synthetic routes, purification, quality control, and safety. It is designed for researchers, scientists, and drug development professionals seeking to bridge the gap between laboratory-scale synthesis and industrial manufacturing.
Part 1: Strategic Approaches to Synthesis
The choice of synthetic strategy is dictated by factors such as cost, required enantiopurity, available equipment, and environmental impact. We will explore the three primary methodologies employed in industry: racemic synthesis followed by resolution, direct asymmetric synthesis, and biocatalytic routes.
Racemic Synthesis: Catalytic Hydrogenation of 3-Aminopyridine
The most direct and cost-effective route to racemic 3-aminopiperidine is the catalytic hydrogenation of 3-aminopyridine. This method is well-suited for large-scale production due to its simplicity and the relatively low cost of the starting material.
Causality of Experimental Choices:
-
Catalyst: A palladium-on-carbon (Pd/C) catalyst is often employed for its efficiency and cost-effectiveness in pyridine ring reduction.[8] However, mixed platinum/rhodium catalysts have also been reported, particularly when specific reaction conditions are required.[8]
-
Solvent: Acetic acid is a common solvent as it protonates the pyridine nitrogen, activating the ring towards hydrogenation and helping to prevent catalyst poisoning.[8]
-
Pressure & Temperature: High hydrogen pressure (up to 100 bar) and elevated temperatures (60-120°C) are necessary to overcome the aromaticity of the pyridine ring, driving the reaction to completion in a reasonable timeframe.[8]
The primary output of this process is a racemic mixture, which necessitates a subsequent resolution step to isolate the desired enantiomer for pharmaceutical applications.
Caption: Catalytic hydrogenation of 3-aminopyridine.
Chiral Production Method 1: Classical Resolution of Racemates
For applications requiring a single enantiomer, the racemic mixture from hydrogenation must be resolved. The most common industrial method is the formation of diastereomeric salts using a chiral resolving agent.
The Principle of Diastereomeric Salt Resolution: This technique relies on the differential solubility of the two diastereomeric salts formed when a racemic amine reacts with a single enantiomer of a chiral acid. One diastereomer preferentially crystallizes from the solution, allowing for its separation by filtration. The free amine is then liberated by treatment with a base.
Key Considerations for Large-Scale Resolution:
-
Resolving Agent: The choice of resolving agent is critical. Agents like (R)-cyclic phosphoric acid ((R)-CPA) or dibenzoyl-D-tartaric acid (D-DBTA) are frequently used.[4][8][9] An effective agent should be readily available, inexpensive, easily recoverable, and form a well-defined, crystalline salt with one enantiomer.
-
Solvent System: The solvent must be carefully selected to maximize the solubility difference between the two diastereomeric salts. This often requires screening various solvents and mixtures. For example, 90% tert-butyl alcohol has been shown to be effective for resolution using (R)-CPA.[9]
-
Temperature Control: Crystallization is highly temperature-dependent. Precise control over cooling rates is essential for achieving high diastereomeric and enantiomeric excess.
Caption: Workflow for classical chiral resolution.
| Resolving Agent | Target Enantiomer | Typical Yield | Typical Enantiomeric Excess (e.e.) | Reference |
| (R)-Cyclic Phosphoric Acid ((R)-CPA) | (R)-3-Aminopiperidine | ~99.5% | ~99.6% | [4][9] |
| Dibenzoyl-(D)-tartaric acid (D-DBTA) | (R)-3-Aminopiperidine | High | >99% after recrystallization | [8] |
| N-tosyl-(S)-phenylalanine | (R)-3-Aminopiperidine | Good | High | [9] |
Chiral Production Method 2: Asymmetric Synthesis & Biocatalysis
Modern manufacturing increasingly favors direct asymmetric synthesis to avoid the inherent 50% yield loss of classical resolution. Biocatalysis, particularly using ω-transaminases, has emerged as a powerful, green, and highly selective method.[10][11][12]
Mechanism of Transaminase-Catalyzed Synthesis: This one-step method converts a prochiral ketone (e.g., N-Boc-3-piperidone) into a chiral amine.[12] The enzyme, which requires pyridoxal-5'-phosphate (PLP) as a cofactor, transfers an amino group from an inexpensive amino donor (like isopropylamine) to the ketone with high stereoselectivity.[12]
Advantages for Large-Scale Production:
-
High Selectivity: Transaminases can produce the desired enantiomer with exceptionally high purity (often >99% e.e.), eliminating the need for chiral separation.[12][13]
-
Mild Conditions: Reactions are typically run in aqueous media at or near ambient temperature and pressure, reducing energy consumption and improving safety.[11]
-
Sustainability: Biocatalysis is considered a green technology, avoiding the use of heavy metals and harsh reagents.[3]
-
Immobilization: Enzymes can be immobilized on solid supports, enabling their reuse over multiple cycles and facilitating their use in continuous flow systems, which is highly advantageous for industrial production.[13]
Caption: Asymmetric amination via transaminase.
Part 2: Downstream Processing: Purification and Isolation
Regardless of the synthetic route, the crude product must be purified to meet the stringent requirements of the pharmaceutical industry (typically >99.5% purity).
-
Crystallization: This is the most common method for purifying solid intermediates on a large scale.[14] The crude product is dissolved in a suitable solvent at an elevated temperature and then cooled in a controlled manner to induce crystallization, leaving impurities behind in the mother liquor. The final product is isolated by filtration and washing.[14]
-
Distillation: For liquid or low-melting point derivatives, vacuum distillation can be an effective purification method.
-
Extraction: Liquid-liquid extraction is used to remove water-soluble byproducts (e.g., after liberating the free amine from a salt) or to transfer the product into a suitable solvent for the next step.[15]
Part 3: Quality Control and Analytical Protocols
A robust analytical strategy is non-negotiable to ensure the identity, purity, and quality of each batch.[16]
| Analytical Technique | Purpose | Target Analytes / Impurities |
| Chiral HPLC | Determine enantiomeric purity (e.e.%) | (R)- and (S)-enantiomers |
| Reversed-Phase HPLC | Determine chemical purity; quantify impurities | Starting materials, byproducts, degradation products |
| GC-HS (Headspace Gas Chromatography) | Quantify residual solvents | Solvents from synthesis and purification (e.g., Toluene, Ethanol) |
| ¹H and ¹³C NMR | Confirm structural identity | Target compound structure |
| Mass Spectrometry (MS) | Confirm molecular weight; identify unknown impurities | Target compound, unknown peaks from HPLC |
Part 4: Safety Protocols for Large-Scale Handling
3-Aminopiperidine and its derivatives are hazardous chemicals that require strict safety protocols, especially during large-scale production.[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, safety goggles with side shields, a face shield, and protective clothing.[18][19] An approved respirator should be used if ventilation is inadequate or dust is generated.[20]
-
Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained reactor system.[17] Dust generation should be minimized.[20]
-
Handling and Storage: Keep containers tightly sealed when not in use.[21] Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.[17] Some derivatives are hygroscopic and may require storage under an inert atmosphere.[18]
-
Spill and Emergency Procedures: In case of a spill, evacuate the area.[20] For minor spills, use dry cleanup procedures to avoid generating dust and place the material in a labeled disposal container.[17] For major spills, alert emergency services.[20] Prevent spillage from entering drains or waterways.[20]
-
First Aid:
Part 5: Detailed Experimental Protocols
Protocol 1: Large-Scale Racemic Synthesis via Hydrogenation
Objective: To prepare racemic 3-aminopiperidine from 3-aminopyridine.
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with 3-aminopyridine (1.0 eq) and 5% Palladium on Carbon (5-10 wt% loading).[8]
-
Solvent Addition: Add acetic acid (5-10 volumes) to the reactor.
-
Inerting: Seal the reactor and purge several times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 80-100 bar.[8] Heat the reaction mixture to 80-100°C with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake and/or analyzing samples by GC or HPLC. The reaction typically takes 24-48 hours.[8]
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge again with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Wash the celite pad with additional acetic acid.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid, yielding crude racemic 3-aminopiperidine, which can be carried forward to the resolution step.
Protocol 2: Chiral Resolution of Racemic 3-Aminopiperidine
Objective: To isolate (R)-3-aminopiperidine from a racemic mixture using D-DBTA.
-
Dissolution: Dissolve the crude racemic 3-aminopiperidine (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture).[8]
-
Salt Formation: In a separate vessel, dissolve dibenzoyl-(D)-tartaric acid (D-DBTA) (0.5-1.0 eq) in the same solvent system. Slowly add the D-DBTA solution to the amine solution with stirring. The temperature is typically maintained between 50-70°C.[8]
-
Crystallization: Slowly cool the mixture to 0-5°C to induce crystallization of the less soluble (R)-3-aminopiperidine-D-DBTA salt. Hold at this temperature for several hours to maximize yield.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by filtration. Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble (S)-enantiomer salt.
-
Liberation of Free Amine: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane). Adjust the pH to >11 with an aqueous base (e.g., NaOH).
-
Extraction: Separate the organic layer. Extract the aqueous layer several times with the organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-3-aminopiperidine.
-
Purity Enhancement: The enantiomeric excess can be further enhanced by recrystallizing the diastereomeric salt before the base treatment.
Protocol 3: QC Analysis by Chiral HPLC
Objective: To determine the enantiomeric excess (e.e.%) of a 3-aminopiperidine sample. Note: Direct analysis is difficult due to poor UV absorbance. Derivatization is required.[16][22]
-
Sample Derivatization: a. Accurately weigh the 3-aminopiperidine sample (approx. 25 mg) into a vial. b. Dissolve in dichloromethane (2 mL).[22] c. Add triethylamine (1.5 eq) and cool the solution to 0°C. d. Slowly add benzoyl chloride (1.1 eq) dropwise.[22] e. Stir for 30 minutes at 0°C. Quench the reaction with water. f. Extract the organic layer, dry it, and evaporate the solvent. Reconstitute the residue in the mobile phase for injection.
-
Chromatographic Conditions:
-
Analysis: Inject the prepared sample. The two enantiomers of the benzoyl-derivatized product will elute at different retention times.
-
Calculation: Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers:
-
e.e.% = [(A_major - A_minor) / (A_major + A_minor)] * 100
-
References
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- ACS Publications. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. Organic Process Research & Development.
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Application of Piperidine Derivatives in Treating Melanoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge due to its high metastatic potential and propensity for developing resistance to conventional therapies. The dysregulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR pathways, is a hallmark of melanoma progression, making them prime targets for novel drug development.[1][2][3] The piperidine scaffold, a prevalent heterocyclic motif in medicinal chemistry, has emerged as a promising framework for the design of potent anti-melanoma agents.[4] This document provides a detailed guide on the application of a specific class of piperidine derivatives, N-arylpiperidine-3-carboxamides, in melanoma research, outlining their mechanism of action, protocols for their evaluation, and potential avenues for further investigation.
Mechanism of Action: Inducing a Senescence-Like Phenotype
Recent high-throughput screening has identified N-arylpiperidine-3-carboxamide derivatives as potent inhibitors of melanoma cell proliferation.[5][6][7] Unlike conventional cytotoxic agents, these compounds induce a senescence-like phenotype in melanoma cells, a state of irreversible cell cycle arrest.[5][6][7] This pro-senescent activity represents a novel therapeutic strategy for melanoma, as it circumvents apoptosis resistance, a common mechanism of drug failure.
One of the lead compounds from this class, compound 54 , an S-isomer with a pyridine ring and a pyrrole moiety, has demonstrated remarkable anti-melanoma activity with an IC50 of 0.03 µM in the A375 human melanoma cell line.[5] The induction of a senescence-like state is characterized by distinct morphological changes, including an enlarged and flattened cell shape, and increased cytoplasmic granularity.[5]
While the precise molecular targets of these N-arylpiperidine-3-carboxamide derivatives are still under investigation, their ability to induce cell cycle arrest and a senescence-like phenotype suggests potential modulation of key regulatory pathways. The MAPK and PI3K/AKT pathways are central to cell fate decisions, including proliferation, apoptosis, and senescence. Therefore, it is plausible that these piperidine derivatives exert their effects through interaction with components of these cascades. For instance, piperine, a natural alkaloid containing a piperidine ring, has been shown to induce G1 phase cell cycle arrest and apoptosis in melanoma cells through the generation of reactive oxygen species (ROS) and activation of checkpoint kinase-1 (Chk1).[8][9][10] It has also been reported to modulate the MAPK pathway by reducing the phosphorylation of ERK1/2 and increasing the phosphorylation of JNK and p38.[11]
Hypothesized Signaling Pathway Involvement
The diagram below illustrates the potential points of intervention for piperidine derivatives within the MAPK and PI3K/AKT signaling pathways, leading to a senescence-like phenotype or apoptosis in melanoma cells.
Caption: Hypothesized signaling pathways in melanoma and potential intervention points for piperidine derivatives.
Data Presentation: In Vitro Activity of Piperidine Derivatives
The following table summarizes the in vitro anti-melanoma activity of representative N-arylpiperidine-3-carboxamide derivatives.
| Compound | Melanoma Cell Line | IC50 (µM) | EC50 for Senescence (µM) | Citation |
| 1 (Hit Compound) | A375 | 0.88 | 1.24 | [5] |
| 54 | A375 | 0.03 | 0.04 | [5] |
Experimental Protocols
This section provides detailed step-by-step methodologies for the evaluation of piperidine derivatives against melanoma cells in vitro.
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing the anti-melanoma activity of piperidine derivatives.
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Application Notes and Protocols for the Use of 3-Aminopiperidine-Based Peptide Analogues as Inhibitors
Abstract
Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids and peptidomimetic scaffolds is a key strategy to overcome these limitations. This guide focuses on 3-aminopiperidine-based peptide analogues, a class of peptidomimetics that introduce conformational constraints and improve resistance to proteolytic degradation. These features make them excellent candidates for developing potent and selective enzyme inhibitors. This document provides a comprehensive overview, from synthesis and characterization to detailed protocols for in vitro and cell-based evaluation, aimed at researchers, scientists, and drug development professionals.
Introduction: The Rationale for 3-Aminopiperidine Scaffolds
The 3-aminopiperidine moiety serves as a rigid dipeptide isostere, replacing a segment of a natural peptide backbone. This structural modification imparts several advantageous properties:
-
Conformational Rigidity: The piperidine ring restricts the rotational freedom of the peptide backbone, locking it into a specific conformation that can enhance binding affinity to the target enzyme.
-
Proteolytic Resistance: The non-natural amide bond linkage is resistant to cleavage by proteases, significantly extending the biological half-life of the peptide analogue compared to its natural counterpart.[1]
-
Improved Pharmacokinetics: Strategic incorporation of such scaffolds can lead to enhanced metabolic stability and better overall pharmacokinetic profiles.[2][3]
A prominent example of this scaffold's application is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[4][5][6] DPP-4 inhibitors prevent the degradation of incretin hormones like GLP-1, thereby enhancing insulin secretion and glycemic control.[7] Additionally, these analogues have been successfully employed to create the first selective noncovalent inhibitors for bacterial cysteine proteases like IdeS, a key virulence factor in Streptococcus pyogenes.[8][9][10]
This guide will walk through the essential workflows for validating 3-aminopiperidine-based peptide analogues as enzyme inhibitors.
Section 1: Synthesis and Characterization of Analogues
The journey of inhibitor development begins with the successful synthesis and rigorous characterization of the peptide analogues. This ensures the material used in subsequent biological assays is of high purity and confirmed identity.
Protocol 1.1: General Synthesis of 3-Aminopiperidine-Based Peptide Analogues
Principle: The synthesis can be accomplished through either solid-phase or solution-phase chemistry. A common approach involves the reductive amination of a protected 3-piperidone with an amino acid ester to form the key stereogenic center, followed by standard peptide coupling steps.[11] The stereoisomers are then separated to allow for the evaluation of stereochemistry on inhibitor potency.
Generalized Synthetic Workflow:
Caption: General workflow for synthesis and purification.
Materials:
-
N-Boc- or N-Cbz-protected 3-piperidone
-
Amino acid methyl esters or amides
-
Sodium triacetoxyborohydride (STAB)
-
Peptide coupling reagents (e.g., HATU, HOBt, DIC)
-
Fmoc- or Boc-protected amino acids
-
Resin for solid-phase synthesis (e.g., Rink Amide)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) for cleavage
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Step-by-Step Procedure:
-
Core Synthesis: Perform reductive amination between the N-protected 3-piperidone and the desired amino acid ester/amide using a mild reducing agent like STAB.[11]
-
Stereoisomer Separation: Separate the resulting diastereomers using chiral chromatography to obtain optically pure (R)- and (S)-3-aminopiperidine cores.
-
Peptide Elongation: Use the separated cores in standard solid-phase or solution-phase peptide synthesis cycles to add the remaining amino acid residues.
-
Cleavage and Deprotection: For solid-phase synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a TFA cocktail.
-
Purification: Purify the crude peptide analogue using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA.[12]
-
Lyophilization: Lyophilize the pure fractions to obtain a stable, powdered final product.[12]
Protocol 1.2: Purity and Identity Confirmation
Principle: It is critical to confirm that the purified product has the correct molecular weight and structure. Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight and purity data, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the detailed chemical structure.[13][14][15]
Step-by-Step Procedure:
-
LC-MS Analysis:
-
Dissolve a small sample of the lyophilized peptide in a suitable solvent (e.g., 50% ACN/water).
-
Inject the sample onto an analytical LC-MS system.
-
Confirm the purity by integrating the area of the main peak in the chromatogram. Purity should ideally be >95%.
-
Verify the identity by matching the observed mass from the mass spectrum with the calculated theoretical mass of the peptide analogue.[13]
-
-
NMR Spectroscopy:
-
Dissolve a sufficient amount of the peptide (1-5 mg) in a deuterated solvent (e.g., DMSO-d6).
-
Acquire 1D (¹H) and 2D (e.g., COSY, HSQC) NMR spectra.
-
Assign the proton and carbon signals to confirm the covalent structure, stereochemistry, and successful incorporation of the 3-aminopiperidine core.[12]
-
Section 2: In Vitro Biochemical Potency and Selectivity
Once a pure analogue is in hand, the next step is to determine its inhibitory activity against the target enzyme and assess its selectivity.
Protocol 2.1: Fluorogenic Protease Inhibition Assay
Principle: This assay measures the enzymatic activity by monitoring the cleavage of a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by the enzyme, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.[16]
Materials:
-
Target enzyme (e.g., DPP-4, Papain, IdeS)
-
Fluorogenic substrate specific to the enzyme
-
Assay buffer (optimized for pH and salt concentration for the target enzyme)
-
3-aminopiperidine-based peptide analogues (test compounds)
-
Known inhibitor (positive control)
-
DMSO (vehicle control)
-
96- or 384-well black microplates
-
Fluorescence plate reader
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of each peptide analogue in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer. The final DMSO concentration in the assay should be kept low (<1%) to avoid affecting enzyme activity.
-
Assay Setup:
-
To each well of the microplate, add 5 µL of the diluted compound solution. Include wells for vehicle control (DMSO) and positive control (known inhibitor).
-
Add 40 µL of the enzyme solution (prepared in assay buffer at a predetermined concentration) to each well.
-
Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C). This pre-incubation allows the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 5 µL of the fluorogenic substrate solution (prepared in assay buffer) to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation/emission wavelengths.
Protocol 2.2: IC₅₀ Value Determination
Principle: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[17] It is a standard measure of inhibitor potency. The IC₅₀ value is determined by fitting the dose-response data from the inhibition assay to a sigmoidal curve.
Data Analysis:
-
Calculate Reaction Rates: For each inhibitor concentration, determine the initial reaction rate (V) by calculating the slope of the linear portion of the kinetic fluorescence curve.
-
Normalize Data: Express the reaction rates as a percentage of the uninhibited control (vehicle control).
-
% Activity = (V_inhibitor / V_vehicle) * 100
-
-
Generate Dose-Response Curve: Plot the % Activity against the logarithm of the inhibitor concentration.
-
Calculate IC₅₀: Use a non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[18]
Controls and Troubleshooting:
-
Positive Control: A known inhibitor should produce a full inhibition curve with an IC₅₀ value consistent with literature reports.
-
Negative (Vehicle) Control: Wells containing only DMSO should show maximum enzyme activity.
-
No Enzyme Control: Wells without enzyme should show no increase in fluorescence, confirming the substrate is stable.
-
Troubleshooting: If inhibition is weak, the analogue may not be potent, or there could be solubility issues. If results are inconsistent, check pipetting accuracy and reagent stability.
Data Presentation: Potency and Selectivity Profile
To assess selectivity, the inhibitors should be tested against related off-target enzymes. For example, an inhibitor developed for the bacterial protease IdeS should be tested against other cysteine proteases like papain or human cathepsins to ensure it doesn't affect host enzymes.[8][10]
Table 1: Hypothetical Potency and Selectivity Data for 3-Aminopiperidine Analogues
| Compound ID | Target Enzyme (IC₅₀, nM) | Off-Target 1 (IC₅₀, nM) | Off-Target 2 (IC₅₀, nM) | Selectivity Index (Off-Target 1 / Target) |
| Analogue-1 (R-isomer) | 50 | >10,000 | 8,500 | >200 |
| Analogue-1 (S-isomer) | 1,200 | >10,000 | 9,100 | >8 |
| Analogue-2 | 75 | 5,000 | 6,200 | 67 |
| Positive Control | 25 | 1,500 | 2,000 | 60 |
This table clearly demonstrates the superior potency of the R-isomer of Analogue-1 and its high selectivity over related enzymes.
Section 3: Cell-Based Efficacy and Toxicity Assessment
Biochemical assays are essential, but they do not account for cell permeability, intracellular target engagement, or potential cytotoxicity. Cell-based assays provide a more physiologically relevant context for evaluating inhibitors.[19][20]
Caption: Workflow for evaluating inhibitors in a cellular context.
Protocol 3.1: Cell Viability Assay (MTT Method)
Principle: This assay determines the concentration at which the compound becomes toxic to cells (CC₅₀). It is crucial to ensure that any observed reduction in target activity is due to specific inhibition and not simply cell death. The MTT assay measures the metabolic activity of living cells, which is proportional to cell number.[21]
Step-by-Step Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the peptide analogue for a period relevant to the inhibition assay (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the CC₅₀ value.
Protocol 3.2: Cellular Target Inhibition Assay
Principle: The method for this assay is highly dependent on the target. The goal is to measure the direct or downstream effect of target inhibition inside intact cells.[22][23]
-
For Kinases/Signaling Enzymes: An in-cell Western blot or ELISA can be used to measure the phosphorylation status of a known substrate.[24] Inhibition would lead to a decrease in the phosphorylated substrate.
-
For Proteases: If the protease has a known intracellular substrate, its cleavage can be monitored. Alternatively, a reporter cell line can be engineered where protease activity drives the expression of a reporter gene (e.g., luciferase).[25]
General Procedure (Example: Western Blot for a Phospho-Substrate):
-
Cell Treatment: Seed and treat cells with the inhibitor as described above. Include a positive control activator if necessary to stimulate the pathway.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated substrate and the total substrate (as a loading control).
-
Detection and Analysis: Use a fluorescent or chemiluminescent secondary antibody for detection. Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.
Conclusion and Future Directions
The strategic incorporation of a 3-aminopiperidine scaffold is a powerful method for developing peptide analogues with enhanced stability and potent inhibitory activity. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and comprehensive evaluation of these compounds. Successful identification of potent and selective inhibitors through these in vitro and cell-based assays provides a strong foundation for advancing candidates into more complex studies, including pharmacokinetic profiling and in vivo efficacy models for relevant diseases such as diabetes or bacterial infections.[26][27][28]
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- American Chemical Society. (2012). Supporting Information for 3-Aminopiperidine-Based Peptide Analogues... Journal of Medicinal Chemistry. [Link]
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- National Center for Biotechnology Information. (2012). Assay Guidance Manual: Protease Assays. [Link]
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- ResearchGate. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS | Request PDF. [Link]
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Application Notes and Protocols: Molecular Docking Studies of Piperidine-3-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Lab], Senior Application Scientist
Introduction: The Strategic Imperative for Piperidine-3-Carboxamide Docking
The piperidine-3-carboxamide scaffold represents a "privileged" structural motif in medicinal chemistry. Its prevalence in numerous biologically active compounds stems from its synthetic tractability and favorable physicochemical properties, making it a cornerstone in modern drug discovery.[1] These derivatives have demonstrated significant potential as inhibitors for a range of therapeutic targets, including enzymes and receptors implicated in diseases such as cancer and malaria.[2][3][4][5][6] Specifically, certain derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, highlighting their potential as novel anti-cancer agents.[2][3][4] Others have shown promise as ALK inhibitors for tumor therapy or as species-selective proteasome inhibitors for treating malaria.[5][6]
Molecular docking, a computational technique, is indispensable in the early stages of drug discovery for predicting the binding orientation and affinity of small molecules to their macromolecular targets.[7] For piperidine-3-carboxamide derivatives, docking studies provide crucial insights into the structure-activity relationships (SAR), guiding the design of more potent and selective inhibitors.[8] This guide offers a detailed protocol for conducting molecular docking studies on this important class of compounds, emphasizing the rationale behind each step to ensure scientifically sound and reproducible results.
The Molecular Docking Workflow: A Conceptual Overview
Molecular docking simulations follow a systematic process to predict the most favorable binding mode of a ligand within a protein's active site. This workflow can be visualized as a series of interconnected stages, each with critical parameters that influence the outcome's accuracy.
Caption: A high-level overview of the molecular docking workflow.
Pre-Docking Preparations: Laying the Foundation for Accuracy
The quality of your input molecules directly dictates the reliability of the docking results. Meticulous preparation of both the protein (receptor) and the ligand is a non-negotiable prerequisite.
Protocol 1: Receptor Preparation
The goal of receptor preparation is to clean the raw structural file (e.g., from the Protein Data Bank) and prepare it for the docking algorithm by adding necessary information and removing extraneous elements.
Rationale: Crystal structures are static snapshots and often contain non-essential molecules (water, ions) or lack hydrogen atoms, which are crucial for calculating interactions.[9][10] Assigning correct atom types and charges is fundamental for the scoring function to accurately estimate binding energies.[10]
Step-by-Step Methodology:
-
Obtain Protein Structure: Download the 3D structure of the target protein from a repository like the RCSB Protein Data Bank (PDB).[11][12][13] Choose a high-resolution crystal structure, preferably one co-crystallized with a ligand in the binding site of interest.[9]
-
Clean the PDB File:
-
Load the PDB file into a molecular visualization tool such as UCSF Chimera, PyMOL, or Discovery Studio Visualizer.[12][14]
-
Remove all non-essential molecules, including water molecules, ions, and co-solvents.[11][12] However, consider retaining structurally important water molecules that may bridge interactions between the ligand and protein.[15][16]
-
If the biological unit is a multimer, retain only the chain(s) relevant to the binding site of interest.[17]
-
-
Add Hydrogens and Assign Charges:
-
Use a preparation wizard, such as AutoDockTools (ADT) or the Dock Prep tool in Chimera, to add polar hydrogen atoms to the protein.[10][12][17][18] This is critical for correctly defining hydrogen bond donors and acceptors.
-
Assign partial atomic charges using a standard force field (e.g., Gasteiger or Kollman charges in ADT).[18][19] This step is vital for calculating electrostatic interactions.
-
-
Handle Missing Residues/Atoms: Check for and repair any missing side chains or loops in the protein structure, as these can affect the integrity of the binding site.
-
Save the Prepared Receptor: Save the final prepared protein structure in a format required by the docking software, such as PDBQT for AutoDock Vina.[12]
Protocol 2: Ligand Preparation
Proper ligand preparation ensures that the piperidine-3-carboxamide derivatives are in a chemically correct, low-energy 3D conformation with defined rotatable bonds.
Rationale: Ligands are typically drawn in 2D. They must be converted to a 3D structure and energy-minimized to find a stable conformation.[9][11] The docking software needs to know which bonds can rotate to explore different conformations (poses) within the binding site.[10][19]
Step-by-Step Methodology:
-
Generate 2D Structures: Draw the piperidine-3-carboxamide derivatives using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D and Energy Minimize:
-
Assign Charges and Define Rotatable Bonds:
-
Load the 3D ligand structure into a tool like AutoDockTools.[19]
-
Assign Gasteiger charges, which are commonly used for small molecules.[19]
-
The software will automatically detect rotatable bonds. You can review and, if necessary, modify the number of active torsions.[19] Fewer rotatable bonds will speed up the calculation but may reduce sampling accuracy.
-
-
Save the Prepared Ligand: Save the final prepared ligand in the appropriate format (e.g., PDBQT).[18]
The Docking Simulation: Probing the Binding Site
With the receptor and ligands prepared, the next stage is to define the search space and run the docking simulation.
Protocol 3: Grid Generation and Docking Execution
The grid box defines the three-dimensional space within the receptor where the docking algorithm will attempt to place the ligand.
Rationale: Pre-calculating interaction potentials on a grid makes the docking process significantly faster than calculating pairwise interactions for every ligand atom at every step.[21][22] The size and location of this box are critical; it must be large enough to encompass the entire binding site but not so large that it wastes computational effort.[9][23]
Step-by-Step Methodology:
-
Identify the Binding Site: If you are using a protein structure with a co-crystallized ligand, the binding site is readily identifiable.[9] If not, you may need to use pocket prediction tools like CASTp.[12]
-
Define the Grid Box:
-
Save Grid Parameters: Save the grid parameter file, which contains the coordinates and dimensions of your search space.[24]
-
Configure and Run Docking:
-
Select the prepared receptor and ligand files.
-
Specify the grid parameter file.
-
Choose the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock or the gradient-optimization in Vina).[25]
-
Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. Higher values increase the chance of finding the best pose but also increase computation time.
-
Execute the docking run. The software will generate an output file (e.g., a DLG file for AutoDock or a PDBQT file for Vina) containing the docked poses and their corresponding binding scores.[26]
-
Post-Docking Analysis: From Data to Insight
The output of a docking simulation is a set of potential binding poses and associated scores. Rigorous analysis is required to identify the most plausible binding mode and understand the underlying molecular interactions.
Interpreting the Results
The primary metrics for evaluating docking results are the binding energy (or docking score) and the binding pose.
-
Binding Energy: This value, typically in kcal/mol, is an estimate of the binding affinity.[13][27] A lower binding energy generally indicates a more favorable interaction.[13][27] It's crucial to compare the scores of your derivatives against a known inhibitor or the native ligand if available.[27]
-
Binding Pose: This refers to the 3D orientation and conformation of the ligand within the binding site.[27] The most stable pose is usually the one with the lowest binding energy.[27]
Table 1: Hypothetical Docking Results for Piperidine-3-Carboxamide Derivatives
| Compound ID | Binding Energy (kcal/mol) | Estimated Ki (µM) | Key Interacting Residues | Hydrogen Bonds |
| Control | -9.5 | 0.15 | TYR-122, SER-201, PHE-330 | 3 |
| P3C-001 | -8.7 | 0.85 | TYR-122, PHE-330 | 2 |
| P3C-002 | -10.2 | 0.08 | TYR-122, SER-201, ASP-285 | 4 |
| P3C-003 | -7.9 | 2.50 | PHE-330 | 1 |
Protocol 4: Visualization and Interaction Analysis
Visual inspection is essential to verify that the predicted binding pose is chemically reasonable and to understand the specific interactions driving the binding.
Rationale: A good docking score is meaningless if the predicted interactions are not physically and chemically plausible. Visualizing hydrogen bonds, hydrophobic interactions, and other non-covalent contacts provides a mechanistic understanding of the ligand's binding mode.[28]
Caption: Key molecular interactions between a ligand and protein residues.
Step-by-Step Methodology:
-
Load Results: Open the prepared receptor PDBQT file and the docking output file in a visualization tool like PyMOL or Discovery Studio.[26]
-
Examine Top Poses: Focus on the top-ranked poses (those with the lowest binding energies).
-
Analyze Interactions: Use the software's analysis tools to identify and visualize key interactions:
-
Hydrogen Bonds: Look for H-bonds between the ligand's donors/acceptors (e.g., the carboxamide group) and protein residues.
-
Hydrophobic Interactions: Identify contacts between nonpolar regions of the ligand (e.g., aryl substituents) and hydrophobic residues in the pocket.
-
Other Interactions: Look for other significant interactions like π-π stacking or salt bridges.
-
-
Compare with Known Binders: If structural data for other inhibitors are available, compare their binding modes to your results to identify common interaction patterns.
Ensuring Trustworthiness: The Self-Validating Protocol
A crucial step in any docking study is to validate the chosen protocol to ensure it can reliably reproduce known experimental results.[15][27]
Protocol 5: Docking Protocol Validation
The most common method for validation is to re-dock the co-crystallized ligand back into its receptor's binding site.[15][29][30]
Rationale: If the docking protocol can accurately reproduce the experimentally determined binding pose of a known ligand, it increases confidence that it can also predict the poses of new, similar ligands with reasonable accuracy.[15][29][31]
Step-by-Step Methodology:
-
Select a Validation System: Choose a high-resolution crystal structure of your target protein in complex with a ligand similar to the piperidine-3-carboxamide series.
-
Prepare Receptor and Native Ligand: Prepare the receptor as described in Protocol 1. Extract the native ligand and prepare it as described in Protocol 2.
-
Perform Re-Docking: Dock the prepared native ligand back into the prepared receptor using the exact same grid parameters and docking settings (Protocol 3) you intend to use for your compound library.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[15][30][31][32] If the RMSD is high, you may need to adjust your grid box size, location, or other docking parameters and repeat the validation.
Conclusion and Future Directions
Molecular docking is a powerful and cost-effective tool for prioritizing and guiding the synthesis of novel piperidine-3-carboxamide derivatives in drug discovery.[7][33] By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can generate reliable and insightful data to accelerate their projects. The results from these in silico studies form the basis for more advanced computational analyses, such as molecular dynamics simulations, which can further refine binding poses and provide more accurate estimates of binding free energy.[34][35] Ultimately, the integration of computational and experimental approaches is key to successfully developing new therapeutics based on the versatile piperidine-3-carboxamide scaffold.
References
- ResearchGate. (2015, July 7). How can I validate a docking protocol?.
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In Vitro Evaluation of 3-Amino-N,N-dimethylpiperidine-1-carboxamide Derivatives: A Tiered Approach to Early-Stage Drug Discovery
An Application Guide for the Preclinical Assessment of Novel Chemical Entities
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and ability to engage a wide range of biological targets.[1][2] The development of novel 3-Amino-N,N-dimethylpiperidine-1-carboxamide derivatives represents a promising avenue for identifying new therapeutic agents.[3][4] However, the journey from a synthesized compound to a viable drug candidate is marked by high attrition rates, often due to unforeseen toxicity or poor pharmacokinetic profiles.[5][6]
To mitigate these risks and enhance the efficiency of the drug discovery pipeline, a systematic and robust in vitro evaluation strategy is paramount.[7] This guide outlines a tiered, multi-parametric approach for the initial characterization of a library of this compound derivatives. The workflow is designed to first establish a safety profile through cytotoxicity screening, then to confirm on-target activity, and finally to elucidate the mechanism of action at a cellular level. Integrating these assessments early provides the critical data needed to make informed decisions, enabling researchers to prioritize the most promising candidates for further development.[5][8]
Figure 1: A tiered workflow for the in vitro evaluation of novel compounds.
Section 1: Foundational Assays - Cytotoxicity Profiling
Expertise & Causality: Before assessing the specific therapeutic activity of a compound, it is crucial to determine its inherent cytotoxicity. A compound may appear effective in a functional assay simply because it is killing the cells, leading to false-positive results. By first establishing a dose-response curve for cytotoxicity, researchers can identify a concentration window where the compound is non-toxic, ensuring that any observed biological effects in subsequent assays are due to specific target modulation rather than general toxicity.[9][10][11] We employ two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[12]
Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle of the Assay: This colorimetric assay is a robust measure of cell viability. In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells, providing a quantitative measure of cell viability.[13]
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls: Include wells with vehicle (e.g., 0.1% DMSO) as a negative control (100% viability) and wells with a known cytotoxic agent (e.g., 10% DMSO or Staurosporine) as a positive control. Also include wells with medium only for background subtraction.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[13] Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[13][14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[14]
Protocol 1.2: Lactate Dehydrogenase (LDH) Release Assay
Principle of the Assay: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[15] The assay measures the activity of this released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[12][16] The amount of color is proportional to the number of lysed cells.
Detailed Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often efficient to run both assays in parallel on separate plates.
-
Establish Controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the end of the incubation.[17]
-
Medium Background: Wells with culture medium only.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[17]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[16][17] Add 50 µL of stop solution. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[17]
Data Presentation and Interpretation
Summarize the cytotoxicity data by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%.
Calculation of % Cytotoxicity (LDH Assay): % Cytotoxicity = 100 * [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)]
| Compound ID | Derivative Structure | MTT IC50 (µM) | LDH IC50 (µM) |
| ADPC-001 | R1=H, R2=H | > 100 | > 100 |
| ADPC-002 | R1=Cl, R2=H | 45.2 | 51.7 |
| ADPC-003 | R1=F, R2=CH3 | 12.8 | 15.3 |
| ... | ... | ... | ... |
Section 2: Primary Screening - Target Engagement Assays
Expertise & Causality: Once a non-toxic concentration range for the derivatives has been established, the next critical step is to confirm that they directly interact with their intended molecular target.[18] Target engagement assays provide direct evidence of binding and are essential for building a structure-activity relationship (SAR).[19] A positive result in a target engagement assay provides confidence that the compound's mechanism of action is on-target, ruling out other confounding factors.[18] Below are example protocols for two common classes of drug targets: enzymes and G-protein coupled receptors (GPCRs).
Protocol 2.1: Enzyme Inhibition Assay (Generic Kinase Example)
Principle of the Assay: This assay quantifies the ability of a compound to inhibit the activity of a specific enzyme (e.g., a protein kinase). The kinase activity is measured by detecting the amount of phosphorylated substrate produced, often using a fluorescence- or luminescence-based detection method. A decrease in signal in the presence of the compound indicates inhibition.[20]
Detailed Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide), and ATP solutions.
-
Compound Plating: In a 384-well plate, add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) for 0% inhibition and a potent known inhibitor of the kinase as a positive control for 100% inhibition.
-
Enzyme/Substrate Addition: Add a mixture of the kinase and its specific substrate to each well. Incubate for 15-20 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add a detection reagent (e.g., one that contains an antibody specific for the phosphorylated substrate linked to a reporter system). Incubate for 60 minutes at room temperature.
-
Signal Measurement: Read the plate on a plate reader capable of detecting the appropriate signal (e.g., fluorescence or luminescence).
Protocol 2.2: Competitive Radioligand Binding Assay (Generic GPCR Example)
Principle of the Assay: This is a gold-standard method to measure the affinity of a compound for a receptor. The assay measures the ability of an unlabeled test compound to compete with a known radiolabeled ligand for binding to the receptor, which is typically present in a membrane preparation.[21][22] The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Detailed Methodology:
-
Reagent Preparation: Prepare assay buffer, a cell membrane preparation expressing the target receptor, a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled), and non-labeled test compounds.
-
Assay Setup: In a 96-well filter plate, combine the membrane preparation, the radiolabeled ligand (at a concentration near its dissociation constant, Kd), and varying concentrations of the test compound.
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known non-labeled ligand to saturate the receptors.[22]
-
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to reach binding equilibrium.
-
Filtration: Place the filter plate on a vacuum manifold and rapidly wash the wells with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Data Presentation and Interpretation
For both assays, data is typically plotted as percent inhibition versus compound concentration to determine the IC50 value. For binding assays, the inhibitory constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.
| Compound ID | Target Kinase IC50 (nM) | Target Receptor Ki (nM) |
| ADPC-001 | 2,500 | > 10,000 |
| ADPC-002 | 850 | 1,200 |
| ADPC-003 | 35 | 52 |
| ... | ... | ... |
Section 3: Mechanistic Elucidation - Cell-Based Pathway Analysis
Expertise & Causality: A compound that binds its target with high affinity must also demonstrate a corresponding effect on cellular signaling pathways. This step validates the biological consequence of target engagement.[23] By measuring downstream events, such as protein phosphorylation, gene expression, or protein translocation, we can confirm the compound's proposed mechanism of action and ensure it functions as intended in a complex cellular environment.
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Application Notes & Protocols: Characterization of Piperidine Carboxamides as Anaplastic Lymphoma Kinase (ALK) Inhibitors
Abstract
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical oncogenic driver in several malignancies, most notably in a subset of non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][2] Chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutive kinase activity and aberrant activation of downstream signaling pathways that promote cell proliferation and survival.[3][4] Piperidine carboxamides have been identified as a potent class of small-molecule ALK inhibitors.[5][6] This document provides a detailed guide to the mechanism of ALK-driven oncogenesis, the role of piperidine carboxamides as inhibitors, and comprehensive, field-proven protocols for their preclinical evaluation.
The Scientific Rationale: Targeting Aberrant ALK Signaling
Under normal physiological conditions, ALK plays a role in the development and function of the nervous system.[7] Its activation is tightly regulated by ligand binding. However, in cancers with ALK gene rearrangements, the N-terminal portion of ALK is replaced by a fusion partner that induces ligand-independent dimerization, leading to constitutive autophosphorylation and activation of the intracellular kinase domain.[3][8]
This sustained kinase activity triggers a cascade of downstream signaling events critical for tumor growth and survival, primarily through three major pathways:
-
RAS-MAPK Pathway: Promotes cell proliferation and differentiation.[2]
-
PI3K/AKT Pathway: A central regulator of cell survival, growth, and metabolism.[2][9]
-
JAK/STAT Pathway: Mediates signals that are crucial for cell survival and proliferation.[9][10]
Inhibiting the ATP-binding site of the ALK kinase domain is a clinically validated strategy to shut down these oncogenic signals, leading to tumor cell apoptosis and regression.[4][7]
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Application Notes & Protocols: Synthesis and Evaluation of Piperidine-3-Carboxamide Derivatives as Novel Anti-Osteoporosis Agents
Abstract: Osteoporosis is a pervasive skeletal disorder characterized by diminished bone mass and microarchitectural decay, leading to an elevated risk of fragility fractures.[1][2] A key pathological driver is the imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts.[2] Cathepsin K (Cat K), a cysteine protease predominantly expressed in osteoclasts, is pivotal in the degradation of bone matrix proteins like type I collagen.[3] This makes it a highly validated therapeutic target for anti-resorptive therapies.[4][5] This document provides a comprehensive guide for researchers on the rational design, chemical synthesis, and biological evaluation of a promising class of Cat K inhibitors: piperidine-3-carboxamide derivatives.
Rationale and Design Strategy
The development of effective Cat K inhibitors requires a molecular scaffold that can be readily functionalized to optimize interactions within the enzyme's active site. The piperidine-3-carboxamide scaffold has emerged as a versatile and promising starting point.[6]
Causality of Design Choice: Molecular docking studies have revealed that the active site of Cat K contains distinct subpockets (P1, P2, P3).[4] While initial lead compounds may effectively occupy the P1 and P2 pockets, enhancing potency often requires establishing strong interactions with the P3 pocket.[7] Our design strategy, therefore, focuses on a fragment growth approach: introducing a substituted benzylamine group to the core piperidine-3-carboxamide skeleton. This extension is designed to project into and interact with the P3 pocket, thereby increasing inhibitory activity against Cat K.[4][8]
Synthesis of Piperidine-3-Carboxamide Derivatives
The synthesis of the target compounds is achieved through a robust and reproducible two-step process, starting from commercially available precursors. This section provides a general scheme and a detailed, step-by-step protocol for a representative potent derivative.
General Synthetic Scheme
The overall synthetic route involves the N-protection of a piperidine-3-carboxylic acid ester, followed by ester hydrolysis to yield a key carboxylic acid intermediate. This intermediate is then coupled with a variety of substituted benzylamines to produce the final carboxamide derivatives.
Caption: General synthetic workflow for piperidine-3-carboxamide derivatives.
Detailed Protocol: Synthesis of (R)-N-(2-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide (Compound H-7)
This protocol details the synthesis of a specific, highly potent Cat K inhibitor, as identified in referenced studies.[4]
Materials and Reagents
| Reagent | Supplier | Grade |
| (R)-Piperidine-3-carboxylic acid | Sigma-Aldrich | ≥98% |
| 4-Methoxybenzenesulfonyl chloride | Sigma-Aldrich | 98% |
| 2-Chlorobenzylamine | Sigma-Aldrich | 98% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Sigma-Aldrich | ≥98% |
| 4-Dimethylaminopyridine (DMAP) | Sigma-Aldrich | ≥99% |
| Sodium Hydroxide (NaOH) | Fisher Scientific | Reagent Grade |
| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | ≥99.8% |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, ≥99.9% |
| Ethyl Acetate | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
Step 1: Synthesis of (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid
-
To a stirred solution of (R)-piperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of THF and water, add NaOH (2.5 eq).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add a solution of 4-methoxybenzenesulfonyl chloride (1.1 eq) in THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization or column chromatography to yield the pure carboxylic acid intermediate.
Step 2: Amide Coupling to Yield Compound H-7
-
To a solution of (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM, add EDCI (1.5 eq) and DMAP (0.1 eq).[8]
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 2-chlorobenzylamine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the final product, Compound H-7, as a white solid.[4]
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected analytical data should be consistent with published results.[4]
Biological Evaluation Protocols
A tiered screening approach is essential for efficiently identifying promising drug candidates.[9][10][11] The workflow begins with a target-based enzymatic assay, progresses to a cell-based functional assay, and culminates in an in vivo model of osteoporosis.
Caption: Tiered screening cascade for anti-osteoporosis drug discovery.
Protocol 1: In Vitro Cathepsin K Inhibition Assay
Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human Cathepsin K using a fluorogenic substrate. The cleavage of the substrate releases a fluorescent molecule, and the reduction in fluorescence signal in the presence of the compound is proportional to its inhibitory activity.
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
In a 96-well black microplate, add 50 µL of assay buffer, 2 µL of the test compound dilution, and 10 µL of activated human Cathepsin K enzyme.
-
Include controls: a positive control (e.g., MIV-711, a known Cat K inhibitor) and a negative control (vehicle, e.g., 1% DMSO).[4]
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 40 µL of a fluorogenic Cat K substrate.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 355/460 nm) every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Data Presentation: Cat K Inhibitory Activity
| Compound ID | R¹ Group (on Sulfonyl) | R² Group (on Benzyl) | Cat K IC₅₀ (µM)[4] |
| F-12 (Lead) | 4-MeO | H | 13.52 |
| H-7 | 4-MeO | 2-Cl | 0.15 |
| H-9 | 4-MeO | 2-Me, 4-Cl | 0.08 |
| MIV-711 | - | - | 0.11 |
Protocol 2: Cell-Based Osteoclast Anti-Resorption Assay
Principle: This assay assesses the functional effect of compounds on bone resorption by mature osteoclasts. Osteoclast precursor cells (e.g., RAW264.7 murine macrophages) are cultured on a bone matrix (e.g., bovine bone slices) and differentiated into mature, bone-resorbing osteoclasts using RANKL.[4][7] The inhibitory effect of the compounds is quantified by measuring a collagen degradation byproduct (CTX-I) in the media and by visualizing the resorption pits on the bone surface.[12]
Procedure:
-
Seed RAW264.7 cells onto bovine bone slices in a 96-well plate.
-
Induce differentiation into osteoclasts by treating the cells with medium containing RANKL (e.g., 50 ng/mL) for 5-7 days.
-
Confirm osteoclast formation visually (large, multinucleated cells) or by TRAP staining.
-
Replace the medium with fresh medium containing various concentrations of the test compounds and continue incubation for 48 hours.
-
CTX-I Measurement: Collect the cell culture supernatant. Measure the concentration of C-terminal cross-linked telopeptides of type I collagen (CTX-I) using a commercially available ELISA kit, following the manufacturer's instructions.[4][12]
-
Resorption Pit Analysis: Remove the cells from the bone slices. Stain the slices with toluidine blue to visualize the resorption pits.[7]
-
Capture images of the bone slices using a microscope and quantify the total area of resorption pits using image analysis software (e.g., ImageJ).
-
Compare the CTX-I levels and resorption pit areas of treated groups to the vehicle control to determine the compound's anti-resorptive efficacy.
Protocol 3: In Vivo Efficacy in an Ovariectomized (OVX) Mouse Model
Principle: The OVX mouse is the most widely accepted and utilized preclinical model for postmenopausal osteoporosis.[9][13][14] Ovariectomy induces estrogen deficiency, leading to a rapid increase in bone turnover with resorption exceeding formation, resulting in significant bone loss that mimics the human condition.[13]
Experimental Design:
-
Animals: Use skeletally mature female mice (e.g., C57BL/6, 12-16 weeks old).
-
Groups:
-
Group 1: SHAM operation (sham surgery, vehicle treatment).
-
Group 2: OVX operation (ovariectomy, vehicle treatment).
-
Group 3: OVX + Test Compound (e.g., Compound H-9, dosed daily via oral gavage).
-
Group 4: OVX + Positive Control (e.g., Alendronate or MIV-711).[13]
-
-
Procedure: Perform bilateral ovariectomy or sham surgery. Allow a recovery period of one week.
-
Begin daily treatment with the vehicle, test compound, or positive control for a period of 4-8 weeks.
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): At the end of the study, euthanize the animals and excise femurs. Analyze trabecular and cortical bone parameters (BMD, BV/TV, Tb.N, Tb.Th) using high-resolution micro-computed tomography (micro-CT).[4][13]
-
Serum Biomarkers: Collect blood at baseline and termination to measure bone turnover markers, such as CTX-I (resorption) and P1NP (formation), via ELISA.[13]
-
Histomorphometry: Embed tibias in resin, section, and perform staining. Use TRAP staining to quantify osteoclast number and surface, and Von Kossa staining to visualize mineralized bone.[9][13]
-
Structure-Activity Relationship (SAR) Insights
Analysis of the inhibitory activities of a series of synthesized piperidine-3-carboxamide derivatives provides crucial insights into the structural requirements for potent Cat K inhibition.[5]
-
N-Sulfonyl Group: The nature of the aryl sulfonyl group at the piperidine N-1 position is important for anchoring the molecule. A 4-methoxyphenyl group is consistently found in highly potent compounds, suggesting favorable interactions.[4]
-
Benzylamide Moiety: This is the key determinant for potency, driven by interactions with the S2 and S3 pockets of Cat K.
-
Substitution Pattern: Introducing substituents on the benzyl ring significantly enhances activity compared to the unsubstituted parent compound.
-
Positional Effects: Substituents at the ortho (2-position) and para (4-position) of the benzyl ring are generally favorable. For example, a 2-chloro (H-7) or a 2-methyl group leads to a dramatic increase in potency.[4]
-
Electronic Effects: Both electron-donating (e.g., methyl) and electron-withdrawing (e.g., chloro) groups can be accommodated, but the combination and position are critical. The most potent compound in one series, H-9 (IC₅₀ = 0.08 µM), features a 2-methyl and 4-chloro substitution pattern, highlighting a synergistic effect.[4]
-
These SAR findings validate the initial design strategy and provide a clear roadmap for further optimization of this chemical series to develop clinical candidates for the treatment of osteoporosis.
References
- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting C
- Models and screening assays for drug discovery in osteoporosis.
- Evaluation of pharmaceuticals with a novel 50-hour animal model of bone loss. PubMed. [Link]
- Osteoporosis in vivo model.
- In vitro assays, osteoclasts.
- Models and screening assays for drug discovery in osteoporosis. PubMed. [Link]
- Cat K inhibitors that progressed to the clinic.
- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
- Animal Models for in Vivo Experimentation in Osteoporosis Research.
- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting C
- Models and screening assays for drug discovery in osteoporosis. Semantic Scholar. [Link]
- Peptidomimetic inhibitors of c
- Osteoporosis therapies and their mechanisms of action (Review). PMC - PubMed Central. [Link]
- Osteoporosis: Mechanism, Molecular Target, and Current Status on Drug Development. PMC - PubMed Central. [Link]
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- 14. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to the Experimental Setup for the Hydrogenation of Pyridine Derivatives
Introduction: The Significance of Piperidines and the Challenge of Pyridine Hydrogenation
The piperidine scaffold is a cornerstone of modern medicine and agrochemistry, forming the structural core of a vast number of pharmaceuticals and bioactive compounds.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a privileged structure in drug development. The most direct and atom-economical route to synthesize these valuable piperidine derivatives is through the catalytic hydrogenation of their aromatic precursors, pyridines.[2]
This transformation, while conceptually simple—the addition of three hydrogen molecules across the aromatic ring—is fraught with challenges. The inherent aromatic stability of the pyridine ring necessitates potent catalytic systems, often requiring high pressures and temperatures to overcome the kinetic barrier.[2][3] Furthermore, the Lewis basic nitrogen atom present in both the pyridine substrate and the piperidine product can act as a catalyst poison, impeding the reaction.[2][4] For functionalized pyridines, achieving chemoselectivity—the reduction of the pyridine ring without affecting other sensitive functional groups—is a critical hurdle.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental setups, catalytic systems, and protocols for the successful hydrogenation of pyridine derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and emphasize the critical safety procedures required for these powerful reactions.
Selecting the Optimal Catalytic System
The choice of catalyst is the most critical parameter for a successful pyridine hydrogenation and depends on the substrate's functional groups, desired reaction conditions (mild vs. harsh), and economic factors.[1] Catalytic systems can be broadly categorized into heterogeneous, homogeneous, and electrocatalytic approaches.
Heterogeneous Catalysis: The Workhorse of Pyridine Hydrogenation
Heterogeneous catalysts are the most common choice, especially in industrial settings, due to their ease of separation and potential for recycling.[2]
-
Noble Metal Catalysts: These catalysts, particularly those based on rhodium (Rh), ruthenium (Ru), and platinum (Pt), generally exhibit high activity under milder conditions.[1]
-
Rhodium (Rh): Rhodium on carbon (Rh/C) and rhodium on alumina (Rh/Al₂O₃) are well-established for pyridine hydrogenation.[5] Recently, commercially available rhodium(III) oxide (Rh₂O₃) has emerged as a highly active catalyst for reducing a wide range of unprotected pyridines under mild conditions (e.g., 5 bar H₂, 40 °C), tolerating numerous functional groups like alcohols, amines, and carbonyls.[4][5]
-
Platinum (Pt): Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective, often used in acidic solvents like acetic acid which protonates the pyridine ring and facilitates reduction.[2]
-
Palladium (Pd): Palladium on carbon (Pd/C) is widely used but often requires an acidic additive to achieve high selectivity under mild conditions.[1][2] It is particularly useful for tuning chemoselectivity in molecules with multiple reducible groups, such as pyridinecarbonitriles.[6]
-
-
Non-Noble Metal Catalysts:
-
Nickel (Ni): Raney Nickel is a cost-effective alternative, but it frequently requires more forcing conditions, such as high temperatures and pressures (150-300 atm), to achieve high conversion.[1]
-
Table 1: Comparative Performance of Common Heterogeneous Catalysts
| Catalyst | Typical Conditions | Advantages | Disadvantages | References |
| Rh₂O₃ | 5 bar H₂, 40 °C, TFE | High activity, mild conditions, broad functional group tolerance | Higher cost | [4][5] |
| PtO₂ | 1-5 bar H₂, RT, Acetic Acid | Highly effective, mild conditions | Requires acidic medium, cost | [2] |
| Pd/C | 6 bar H₂, 30-50 °C | Cost-effective, tunable selectivity with additives | Often requires acidic additives for good performance | [1][6] |
| Raney Ni | 150-300 atm H₂, 100-200 °C | Low cost, suitable for industrial scale-up | Harsh conditions required, potential for side reactions | [1] |
Electrocatalytic Hydrogenation: A Green Alternative
A modern approach circumvents the need for high-pressure gaseous hydrogen by using water as the hydrogen source in an electrochemical setup.[1] Using an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium (Rh/KB) cathode, various pyridines can be hydrogenated at ambient temperature and pressure.[7] This method offers a green and energy-efficient alternative, achieving quantitative conversion of pyridine to piperidine with up to 99% current efficiency.[7][8]
Experimental Setups and Workflow
The choice of apparatus is dictated by the required reaction conditions, particularly pressure.
High-Pressure Batch Reactor (Autoclave)
For reactions requiring pressures above atmospheric, a high-pressure reactor, such as a Parr shaker or a stirred autoclave, is essential. These are typically constructed from stainless steel and equipped with a pressure gauge, gas inlet/outlet valves, a rupture disc for safety, and a mechanism for stirring (magnetic or mechanical).
Caption: General experimental workflow for high-pressure catalytic hydrogenation.
Electrocatalytic Setup
The electrocatalytic hydrogenation is performed in a membrane electrode assembly (MEA), typically an AEM electrolyzer. The setup consists of a cathode (e.g., Rh/KB on a gas diffusion layer), an anode (often platinum-based), and an anion-exchange membrane separating the two. An aqueous solution of the pyridine substrate is used as the catholyte.[1][7]
Caption: Simplified diagram of an electrocatalytic hydrogenation flow cell.
Detailed Experimental Protocols
Protocol 1: High-Pressure Hydrogenation using Rh₂O₃
This protocol is adapted from a procedure for the hydrogenation of functionalized pyridines under mild conditions.[4][5]
Materials:
-
Pyridine derivative (e.g., 0.8 mmol, 1.0 eq)
-
Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE), 1 mL
-
High-pressure autoclave with a glass vial insert and magnetic stirrer bar
-
Inert gas (Nitrogen or Argon) and high-purity Hydrogen gas
-
Filtration aid (e.g., Celite®)
Procedure:
-
Reactor Preparation: Add the pyridine derivative (0.8 mmol) and rhodium(III) oxide (1.0 mg) to a glass vial equipped with a stirrer bar.
-
Solvent Addition: Add trifluoroethanol (1 mL) to the vial and briefly flush the vial with nitrogen.
-
Reactor Assembly: Place the vial inside the autoclave and seal the reactor according to the manufacturer's instructions. Ensure all fittings are tight.[9]
-
Inert Gas Purge: Purge the sealed autoclave with nitrogen (or argon) three times to remove all oxygen. This is a critical safety step to prevent the formation of explosive H₂/O₂ mixtures.
-
Hydrogen Purge: Following the inert gas purge, purge the system with hydrogen gas three times.
-
Reaction Execution: Pressurize the autoclave with hydrogen gas to 5 bar. Heat the reaction mixture to 40 °C and stir vigorously for the allocated time (typically 4-16 hours).[4][5]
-
Reaction Monitoring: The reaction can be monitored by the cessation of hydrogen uptake, or by analyzing aliquots (if the reactor allows for safe sampling).[1]
-
Cooldown and Venting: Once the reaction is complete, cool the autoclave to room temperature. Crucially, vent the residual hydrogen pressure slowly and carefully in a well-ventilated fume hood. [9]
-
Product Isolation: Open the reactor, remove the vial, and filter the crude reaction mixture through a pad of Celite to remove the heterogeneous catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be analyzed (e.g., by NMR for yield determination using an internal standard) and purified by distillation or column chromatography.[1][5]
Protocol 2: Electrocatalytic Hydrogenation of Pyridine
This protocol is based on the system developed for ambient-condition hydrogenation.[7][8]
Materials:
-
Anion-exchange membrane (AEM) electrolyzer
-
Carbon-supported Rhodium (Rh/KB) cathode and a suitable anode (e.g., Pt-based)
-
Pyridine
-
Deionized water
-
DC power supply
Procedure:
-
Electrolyzer Assembly: Assemble the membrane electrode assembly (MEA) according to the manufacturer's specifications, with the Rh/KB cathode and Pt anode separated by the AEM.[1]
-
Prepare Catholyte: Prepare an aqueous solution of the pyridine substrate.
-
System Setup: Connect the electrolyzer to a peristaltic pump to circulate the catholyte from a reservoir through the cathode compartment. Connect the anode and cathode to the DC power supply.
-
Electrolysis: Begin circulating the catholyte. Apply a constant current density (e.g., 25 mA cm⁻²) to the cell at ambient temperature.[1][7] Water is oxidized at the anode, and the pyridine is reduced at the cathode.
-
Monitoring and Work-up: The reaction progress is monitored by analyzing aliquots of the catholyte using Gas Chromatography (GC) or NMR. Once the conversion is complete, the catholyte solution contains the piperidine product, which can be isolated using standard extraction and distillation techniques.
Safety First: A Non-Negotiable Priority
High-pressure hydrogenation involves flammable gases, pyrophoric catalysts, and high-pressure equipment. Adherence to safety protocols is paramount.
-
Proper Training: First-time users must be supervised by an experienced operator. All personnel should receive regular training in handling flammable gases and catalysts.[9][10]
-
Ventilation: All operations, from reactor setup to venting, must be conducted in a well-ventilated fume hood to prevent hydrogen accumulation.[9][10][11]
-
Ignition Sources: Prohibit all ignition sources (lighters, mobile phones, static-generating clothing) in the hydrogenation area. Use non-sparking tools when handling reactor components.[9]
-
Reactor Integrity: Always perform a leak test with an inert gas (e.g., nitrogen) before introducing hydrogen.[9] Never exceed the maximum rated pressure of the vessel.[12]
-
Catalyst Handling: Many hydrogenation catalysts (especially Raney Ni and dry Pd/C) are pyrophoric and can ignite upon contact with air. Handle them under an inert atmosphere or as a slurry in solvent.[11] When filtering the catalyst after the reaction, never allow the filter cake to dry completely in the air. Keep it wet with solvent.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and appropriate gloves.[10] A blast shield placed between the operator and the apparatus is highly recommended.[11]
-
Venting: Always vent the reactor in a designated, safe area, such as the back of a fume hood.[9]
Analysis and Troubleshooting
-
Reaction Monitoring: Progress can be tracked by a drop in hydrogen pressure on the gauge, or by analytical techniques like GC, GC-MS, or TLC on safely-drawn aliquots.
-
Product Characterization: The identity and purity of the final piperidine product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Common Issues:
-
Low Conversion: This may be due to catalyst poisoning, insufficient pressure/temperature, or poor catalyst activity. Consider increasing catalyst loading, using additives (like acid for Pd/C), or switching to a more active catalyst like Rh₂O₃.
-
Dehalogenation: When working with halogenated pyridines, reductive dehalogenation is a common side reaction.[5] Milder conditions or different catalysts may be required to preserve the halogen substituent.
-
Incomplete Reduction: Formation of tetrahydropyridine intermediates can occur. Longer reaction times or more forcing conditions may be needed for full saturation.
-
Conclusion
The hydrogenation of pyridine derivatives is a powerful and essential transformation for accessing the medicinally vital piperidine core. Success hinges on a rational choice of catalyst and reaction conditions tailored to the specific substrate. While traditional high-pressure methods using noble metal catalysts remain highly effective, emerging techniques like electrocatalysis offer a safer and more sustainable path forward. Regardless of the chosen method, a deep understanding of the experimental setup and an unwavering commitment to safety are the cornerstones of a successful and reproducible outcome in the laboratory.
References
- Safety First: Best Practices for Operating High-Pressure Hydrogen
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
- Parr Hydrogenation Apparatus Safety procedure. Weizmann Institute of Science. [Link]
- Hydrogenation: How we can make it safer. H.E.L Group. [Link]
- High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. PMC - NIH. [Link]
- Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
- Hydrogenation Reactions. University of Pittsburgh. [Link]
- Hazards associated with laboratory scale hydrogen
- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH. [Link]
- Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species.
- Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. Chemistry – A European Journal. [Link]
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- 6. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
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- 10. helgroup.com [helgroup.com]
- 11. chem.wisc.edu [chem.wisc.edu]
- 12. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
One-Pot Synthesis of N,N-Disubstituted Carboxamides: A Detailed Guide for Researchers
Introduction: The Strategic Importance of Amide Bonds and the Efficiency of One-Pot Syntheses
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in over 25% of all pharmaceutical drugs.[1] The synthesis of N,N-disubstituted carboxamides, a key subclass, is therefore of paramount importance in drug discovery and development. Traditional multi-step approaches to amide bond formation often involve the isolation of reactive intermediates, leading to increased synthesis time, reduced overall yields, and significant solvent waste. One-pot syntheses have emerged as a powerful and elegant solution to these challenges, offering streamlined workflows, improved atom economy, and often milder reaction conditions.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary one-pot methodologies for the synthesis of N,N-disubstituted carboxamides. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and offer insights to aid in method selection and troubleshooting.
Strategic Approaches to One-Pot Amide Bond Formation
The modern synthetic chemist has a diverse toolkit for the one-pot construction of N,N-disubstituted carboxamides. The choice of strategy is often dictated by the nature of the starting materials, functional group tolerance, and desired scale of the reaction. Here, we will explore three principal and highly effective approaches.
From Carboxylic Acids and Amines: The Direct Condensation Route
The most intuitive and direct method for amide synthesis is the condensation of a carboxylic acid and an amine. However, the direct thermal condensation of these components typically requires high temperatures (often exceeding 160°C) to overcome the formation of a non-reactive ammonium carboxylate salt.[3] Modern one-pot protocols circumvent this issue through the in-situ activation of the carboxylic acid.
The core principle involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby generating a highly electrophilic acyl intermediate that is readily attacked by the amine nucleophile. This can be achieved using coupling reagents, activating agents, or catalysts.
Diagram 1: General Workflow for One-Pot Amide Synthesis from Carboxylic Acids and Amines
Caption: A generalized workflow for the one-pot synthesis of N,N-disubstituted carboxamides from carboxylic acids and amines.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that facilitates amide bond formation under mild conditions.[4]
Experimental Protocol:
-
To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or 2-MeTHF) is added HATU (1.0-1.5 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).[4][5]
-
The mixture is stirred at room temperature for 15-30 minutes to ensure pre-activation of the carboxylic acid.
-
The N,N-disubstituted amine (1.0-1.2 equiv.) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored for completion by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl.
-
The product is extracted with an appropriate organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reducing the yield of the desired amide.[6]
-
Non-nucleophilic Base: A hindered base like DIPEA is used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid without competing with the amine nucleophile.
-
Pre-activation: Allowing the carboxylic acid and HATU to react before adding the amine ensures the efficient formation of the activated OAt-ester intermediate.[7]
Safety Note: Uronium-based coupling reagents like HATU are known sensitizers and can cause severe allergic reactions, including anaphylaxis, upon repeated exposure.[8][9] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Lewis acids such as TiCl₄ can be used to promote the direct condensation of carboxylic acids and amines.[10][11] This method is particularly useful for a wide range of substrates.
Experimental Protocol:
-
In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv.) in anhydrous pyridine.
-
Cool the solution to 0°C and slowly add TiCl₄ (1.1 equiv.) dropwise. The formation of a precipitate is often observed.
-
Add the N,N-disubstituted amine (1.1 equiv.) to the reaction mixture.
-
The reaction is then heated to 85°C and stirred until completion, as monitored by TLC or GC-MS.[11]
-
After cooling to room temperature, the reaction mixture is carefully acidified with 1 N HCl aqueous solution and extracted with dichloromethane or another suitable organic solvent.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude amide is purified by column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: TiCl₄ is highly moisture-sensitive and will readily hydrolyze. An inert atmosphere is crucial for the success of the reaction.
-
Pyridine as Solvent and Base: Pyridine serves as both the solvent and a base to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.[11]
-
Temperature: Heating is typically required to drive the reaction to completion, especially with less reactive substrates.
Arylboronic acids have emerged as effective catalysts for the direct dehydrative condensation of carboxylic acids and amines, offering a greener alternative to stoichiometric coupling reagents.[12][13]
Experimental Protocol:
-
To a mixture of the carboxylic acid (1.0 equiv.), the N,N-disubstituted amine (1.2 equiv.), and the arylboronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid, 5-10 mol%) in a suitable solvent such as toluene, add molecular sieves (4 Å) to remove water.[12]
-
The reaction mixture is heated to reflux, and the progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography.
Causality Behind Experimental Choices:
-
Molecular Sieves: The removal of water, a byproduct of the condensation, is essential to drive the reaction equilibrium towards the product.
-
Azeotropic Reflux: Using a solvent like toluene allows for the azeotropic removal of water with a Dean-Stark trap, which can be an alternative to molecular sieves.
-
Electron-Deficient Boronic Acids: Boronic acids with electron-withdrawing groups are generally more effective catalysts due to their increased Lewis acidity.[13]
Table 1: Comparison of One-Pot Methods from Carboxylic Acids and Amines
| Method | Activating/Coupling Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |
| HATU Coupling | HATU/DIPEA | Anhydrous DMF or 2-MeTHF, RT | High yields, mild conditions, broad substrate scope | High cost of reagent, potential for sensitization, generates stoichiometric waste |
| TiCl₄ Mediation | TiCl₄ | Anhydrous Pyridine, 85°C | Inexpensive reagent, effective for a wide range of substrates | Requires stoichiometric amounts of TiCl₄, moisture-sensitive, generates significant waste |
| Boronic Acid Catalysis | Arylboronic Acid | Toluene, reflux with water removal | Catalytic, greener, good functional group tolerance | Requires elevated temperatures, may not be suitable for heat-sensitive substrates |
From Aldehydes and Amines: An Oxidative Approach
The synthesis of amides from aldehydes represents a fundamentally different and increasingly popular one-pot strategy. These methods typically involve the oxidative coupling of an aldehyde and an amine.
The reaction generally proceeds through the formation of a hemiaminal intermediate from the aldehyde and amine, which is then oxidized to the corresponding amide. Various catalytic systems have been developed to facilitate this transformation.
Diagram 2: General Mechanism for Copper-Catalyzed Oxidative Amidation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature | Bentham Science [eurekaselect.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. s1e90ca82465fc7de.jimcontent.com [s1e90ca82465fc7de.jimcontent.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-N,N-dimethylpiperidine-1-carboxamide
Welcome to the technical support resource for the synthesis of 3-Amino-N,N-dimethylpiperidine-1-carboxamide. This guide is designed for researchers and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for improving reaction yield and purity. We will explore the underlying chemical principles to empower you to make informed decisions during your synthetic workflow.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves the reaction of 3-aminopiperidine with N,N-dimethylcarbamoyl chloride. While seemingly straightforward, this nucleophilic acyl substitution presents several challenges that can lead to suboptimal yields. The presence of two nucleophilic nitrogen atoms in the starting material and the high reactivity of the carbamoyl chloride necessitate precise control over reaction conditions. This guide addresses the most common pitfalls and provides robust protocols to overcome them.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Question 1: My reaction yield is consistently low (<50%). What are the primary causes?
Low yield is the most frequent issue and can stem from several factors, often acting in combination. The key is to systematically identify and eliminate each potential cause.
Root Cause Analysis:
-
Hydrolysis of N,N-Dimethylcarbamoyl Chloride: N,N-dimethylcarbamoyl chloride is highly reactive and extremely sensitive to moisture.[1][2] Any water present in the solvent, on the glassware, or in the starting amine will rapidly hydrolyze the carbamoyl chloride to dimethylamine and CO2, rendering it unavailable for the desired reaction.
-
Protonation of 3-Aminopiperidine: The reaction between the amine and the carbamoyl chloride generates one equivalent of hydrochloric acid (HCl). This acid will protonate the free amino group of the starting material, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the electrophile, effectively halting the reaction.[3]
-
Competitive Side Reactions: The 3-aminopiperidine starting material contains two nucleophilic sites: the primary amine at the 3-position and the secondary amine within the piperidine ring. While the primary amine is generally more reactive, reaction at the ring nitrogen can occur, leading to undesired byproducts.
Solutions & Optimization Protocol:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas (Nitrogen or Argon).
-
Ensure the 3-aminopiperidine starting material is anhydrous. If it is a hydrochloride salt, it must be neutralized and extracted into an organic solvent, which is then dried over Na₂SO₄ or MgSO₄.
-
-
Utilize an Acid Scavenger (Base):
-
The inclusion of a non-nucleophilic tertiary amine base is critical to neutralize the HCl generated in situ.[3] Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices. At least 1.1 equivalents of the base should be used, with 1.5-2.0 equivalents often providing better results.
-
Below is a workflow to diagnose and address low yield issues.
Sources
Technical Support Center: Synthesis of 3-Amino Substituted Piperidines
Welcome to the technical support hub for the synthesis of 3-amino substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical structural motif. The 3-aminopiperidine core is a key building block in numerous pharmaceutical compounds, including DPP-IV inhibitors like alogliptin and linagliptin.[1][2] However, its synthesis is often fraught with challenges related to stereocontrol, regioselectivity, and protecting group strategies.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these synthetic hurdles.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor Diastereoselectivity in the Reduction of 3-Piperidones
Scenario: You are performing a reductive amination of an N-protected 3-piperidone to introduce the C3-amino group, but you are obtaining a mixture of cis and trans diastereomers with low selectivity.
Potential Causes & Solutions:
-
Steric Hindrance of the Reducing Agent: Bulky reducing agents will preferentially attack from the less hindered face of the intermediate iminium ion, leading to higher diastereoselectivity.
-
Recommendation: If you are using a less bulky hydride source like sodium borohydride (NaBH₄), consider switching to a bulkier reagent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[3] The larger size of NaBH(OAc)₃ can enhance facial selectivity during the reduction.
-
-
Reaction Temperature: Lower temperatures can increase the energy difference between the transition states leading to the two diastereomers, thereby improving selectivity.
-
Recommendation: Perform the reduction at 0 °C or lower. Monitor the reaction progress carefully, as the reaction rate will be slower.
-
-
Solvent Effects: The solvent can influence the conformation of the iminium ion intermediate and the approach of the reducing agent.
-
Recommendation: Screen different solvents. Less polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good starting points for reductive aminations.
-
| Reducing Agent | Typical Diastereomeric Ratio (cis:trans) | Comments |
| Sodium Borohydride (NaBH₄) | Low to moderate | Can also reduce the ketone starting material. |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Moderate to high | Generally mild and selective for imines.[4] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Variable, often high | Substrate-dependent; can lead to debenzylation if benzyl protecting groups are used. |
Issue 2: Low Yield in Curtius or Hofmann Rearrangement
Scenario: You are attempting to synthesize a 3-aminopiperidine from a piperidine-3-carboxamide (Hofmann) or a piperidine-3-carboxylic acid derivative (Curtius), but the yield of the desired amine is low.
Potential Causes & Solutions:
-
Incomplete Formation of the Intermediate:
-
Hofmann: The initial N-bromination of the amide may be incomplete. Ensure the use of fresh bromine and a slight excess of a strong base like sodium hydroxide.[5][6] The reaction is often performed at low temperatures to control exothermicity.
-
Curtius: The formation of the acyl azide from the carboxylic acid or acyl chloride might be inefficient. For carboxylic acids, activators like diphenylphosphoryl azide (DPPA) or thionyl chloride followed by sodium azide are commonly used.[7][8] Ensure anhydrous conditions to prevent hydrolysis of the activated species.
-
-
Side Reactions of the Isocyanate Intermediate: The key isocyanate intermediate is highly reactive and can be trapped by various nucleophiles.[5][9]
-
Recommendation: If water is used to hydrolyze the isocyanate to the amine, ensure efficient trapping. If performing the reaction in an alcohol solvent to form a carbamate, ensure the alcohol is dry and present in sufficient excess.[7] Trapping the isocyanate with tert-butanol can directly yield the Boc-protected amine.[5]
-
-
Safety of Acyl Azides (Curtius Rearrangement): Acyl azides are potentially explosive and should be handled with care, especially when heated.[10]
Issue 3: Difficulty with Protecting Group Strategy
Scenario: You are struggling with the selective protection and deprotection of the piperidine ring nitrogen and the C3-amino group.
Potential Causes & Solutions:
-
Lack of Orthogonality: The protecting groups on the two nitrogen atoms are not orthogonal, meaning they are cleaved under similar conditions, leading to non-selective deprotection.
-
Recommendation: Choose protecting groups with distinct cleavage conditions. A common and effective strategy is to use an acid-labile group like tert-butoxycarbonyl (Boc) for one nitrogen and a group removable by hydrogenolysis like benzyloxycarbonyl (Cbz) or a benzyl (Bn) group for the other.[12]
-
| Protecting Group | Abbreviation | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl in dioxane)[12] |
| Benzyloxycarbonyl | Cbz | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[12] |
| Benzyl | Bn | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[13] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine in DMF)[12] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to control the stereochemistry at the C3 position?
A1: Controlling the stereochemistry at C3 is a significant challenge. One of the most effective methods is to use a chiral precursor. For instance, starting from a chiral amino acid like L-glutamic acid allows for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives.[14] Another powerful approach is the use of enzymatic methods. ω-transaminases can convert a prochiral N-protected 3-piperidone into the corresponding chiral amine with high enantiomeric excess.[15][16][17] This biocatalytic method is often preferred for its high selectivity and mild reaction conditions.[1][17]
Q2: I am having trouble with the reductive amination of N-Boc-3-piperidone. The reaction is very slow. What can I do?
A2: N-Boc-3-piperidone can be less reactive than other ketones due to the electron-withdrawing nature of the Boc group.[18] To improve the reaction rate, you can try a few strategies. First, ensure that the reaction is run under conditions that favor iminium ion formation. This can sometimes be achieved by adding a mild acid catalyst like acetic acid.[3] Second, you can try increasing the temperature, though this may negatively impact diastereoselectivity. Another option is to use a different catalyst system, such as Ti(OiPr)₄ with NaBH₃CN, which can be effective for less reactive ketones.[18]
Q3: Are there alternatives to the Curtius and Hofmann rearrangements for installing the C3-amino group?
A3: Yes, several other methods exist. The Schmidt reaction, which involves the reaction of a ketone with hydrazoic acid, can also be used to form a lactam that can then be reduced to the desired amine.[19] However, this method often suffers from issues of regioselectivity.[19] Another approach is the hydrogenation of 3-aminopyridine derivatives.[1] This can be a straightforward method if the appropriately substituted pyridine is available. However, the hydrogenation conditions can sometimes be harsh.
Q4: How can I synthesize a specific diastereomer, for example, the cis-3-aminopiperidine?
A4: Achieving a specific diastereomer often requires a carefully designed synthetic route. One strategy is to use a substrate-controlled reaction where the existing stereocenters on the piperidine ring direct the stereochemical outcome of a new reaction. For example, a directed hydrogenation of a tetrahydropyridine precursor can lead to high diastereoselectivity. Alternatively, a stereoselective multicomponent reaction can be employed to construct the piperidine ring with the desired relative stereochemistry.[20]
Experimental Protocols & Workflows
Protocol 1: Diastereoselective Reductive Amination of N-Boc-3-piperidone
This protocol describes a general procedure for the synthesis of N-Boc-3-aminopiperidine derivatives with good diastereoselectivity.
Materials:
-
N-Boc-3-piperidone
-
Amine (e.g., ammonia, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional)
Procedure:
-
To a stirred solution of N-Boc-3-piperidone (1.0 eq) in anhydrous DCM, add the amine (1.0-1.2 eq).
-
If the amine is used as a salt (e.g., ammonium acetate), a base such as triethylamine may be required to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino substituted piperidine.
Workflow: Choosing a Synthetic Route
The choice of synthetic route depends on several factors, including the desired stereochemistry, the availability of starting materials, and the scale of the synthesis. The following diagram illustrates a decision-making workflow.
Caption: A decision tree to guide the selection of a synthetic route for 3-amino substituted piperidines.
References
- Ford, G.J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.
- Google Patents. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
- Royal Society of Chemistry. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Reddit. Challenging reductive amination : r/chemistry.
- Wikipedia. Hofmann rearrangement.
- ACS Publications. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry.
- ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation?
- Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Pharm D Guru. HOFMANN REARRANGEMENT.
- Interchim. FlowSyn™ Application Note 9: Curtius Rearrangement.
- ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- SciSpace. An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
- Patsnap. (R)-3-amino piperidine hydrochloride preparation method.
- Wikipedia. Curtius rearrangement.
- Organic Chemistry Portal. Curtius Rearrangement.
- NIH. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
- Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
- Beilstein Journals. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.
- ResearchGate. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Master Organic Chemistry. The Hofmann and Curtius Rearrangements.
- Xingwei Li Research Group. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- ResearchGate. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Chemistry LibreTexts. Schmidt Reaction.
- Nature. Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres.
Sources
- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 2. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 3. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. pharmdguru.com [pharmdguru.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Curtius Rearrangement [organic-chemistry.org]
- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 10. interchim.fr [interchim.fr]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 17. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 18. reddit.com [reddit.com]
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- 20. hse.ru [hse.ru]
Technical Support Center: Strategies for Overcoming Low Amine Nucleophilicity in Piperidine Synthesis
Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic organic chemistry: the low nucleophilicity of certain amines in piperidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting strategies, frequently asked questions, and validated protocols to enhance the success of your synthetic endeavors.
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals. However, its synthesis can be hampered when employing weakly nucleophilic amines, such as anilines or hindered aliphatic amines. This low reactivity often leads to poor yields, sluggish reactions, or complete failure of the desired transformation. This resource offers a comprehensive overview of the underlying principles and practical solutions to overcome this synthetic hurdle.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address common issues encountered during piperidine synthesis with challenging amines.
Question 1: My intramolecular cyclization to form a piperidine ring is failing with an aniline derivative. What are my primary options?
Aniline and its derivatives are notoriously poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. To address this, you have two main strategies: enhance the amine's nucleophilicity or increase the electrophilicity of the reaction partner.
Strategy 1: Enhancing Amine Nucleophilicity
-
N-Alkylation/N-Arylation: While seemingly counterintuitive, strategic N-substitution can sometimes improve reactivity in specific contexts, though this is less common for direct nucleophilicity enhancement.
-
Deprotonation to the Amide: Converting the amine to its corresponding amide anion (using a strong base like NaH, n-BuLi, or LHMDS) dramatically increases its nucleophilicity. However, this approach requires careful consideration of substrate compatibility with the strong base.
Strategy 2: Activating the Electrophile
-
Conversion of Leaving Groups: If your synthesis involves nucleophilic substitution, converting a poor leaving group (e.g., a hydroxyl group) into a better one (e.g., tosylate, mesylate, or halide) will make the electrophilic carbon more susceptible to attack by the weakly nucleophilic amine.
-
Lewis Acid Catalysis: Lewis acids can coordinate to the electrophilic partner, increasing its reactivity. For instance, in an aza-Michael addition, a Lewis acid can activate the α,β-unsaturated carbonyl compound.
Protocol: One-Pot Halogenated Amide Cyclization for Piperidine Synthesis [1]
This metal-free, one-pot method is effective for synthesizing N-substituted piperidines from halogenated amides.[1] The reaction proceeds through amide activation, reduction, and subsequent intramolecular nucleophilic substitution.[1]
Experimental Steps:
-
To a dry round-bottom flask under an argon atmosphere, add the secondary amide (1.0 equiv.), anhydrous CH₂Cl₂ (0.05 M), and 2-fluoropyridine (1.2 equiv.).
-
Cool the mixture to -78 °C.
-
Add triflic anhydride (Tf₂O, 1.1 equiv.) dropwise and stir for 30 minutes.
-
Add methanol (an equal volume to the CH₂Cl₂) and sodium borohydride (NaBH₄, 2.0 equiv.) at room temperature.
-
Stir the reaction for an additional 2 hours.
-
Upon completion, quench the reaction and proceed with a standard aqueous workup and purification.
Question 2: I am attempting an aza-Michael addition to form a piperidine precursor, but the reaction with my hindered secondary amine is extremely slow. How can I accelerate it?
Hindered amines present a steric barrier to nucleophilic attack. Several catalytic approaches can overcome this issue.
Solution: Employing Catalysis
-
Organocatalysis: Chiral primary or secondary amines, such as those derived from cinchona alkaloids or prolinol, can catalyze aza-Michael additions.[2] These catalysts can operate through various activation modes, including iminium ion formation, which increases the electrophilicity of the Michael acceptor.[2]
-
Lewis Acid Catalysis: As mentioned previously, Lewis acids can activate the Michael acceptor. Common choices include Zn(OTf)₂, Sc(OTf)₃, and Cu(OTf)₂.
-
Metal-Organic Frameworks (MOFs): Certain MOFs, such as CuBTC, have shown to be effective heterogeneous catalysts for aza-Michael additions, offering high yields and good chemoselectivity at room temperature.[3]
Question 3: My reductive amination protocol to form a piperidine is giving low yields with a weakly basic amine. What adjustments can I make?
Reductive amination involves the formation of an iminium ion intermediate, which is then reduced. The formation of this intermediate can be challenging with weakly nucleophilic amines.
Troubleshooting Steps:
-
Optimize pH: The pH of the reaction is critical. It needs to be acidic enough to facilitate imine formation but not so acidic that the amine is fully protonated and non-nucleophilic. A typical starting point is a pH of 4-6.
-
Choice of Reducing Agent: Use a reducing agent that is stable under the reaction conditions and selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is often a good choice as it is less basic and more selective than sodium cyanoborohydride (NaBH₃CN).
-
Increase Temperature: Gently heating the reaction can sometimes promote imine formation.
-
Use of Additives: Molecular sieves can be added to remove the water formed during imine formation, driving the equilibrium towards the product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to piperidines that can accommodate weakly nucleophilic amines?
Several robust methods exist, including:
-
Intramolecular Cyclization: This involves the formation of a C-N bond by the attack of an amine on an electrophilic center within the same molecule.[4]
-
Reductive Amination of Dicarbonyl Compounds: A "one-pot" reaction where a dicarbonyl compound reacts with an amine, followed by reduction.[5]
-
Aza-Diels-Alder Reaction: A powerful cycloaddition reaction for constructing the piperidine ring.[5]
-
Hydrogenation of Pyridine Derivatives: A common method, though it can sometimes be challenging to achieve selectivity with substituted pyridines.[6]
Q2: Are there catalytic methods specifically designed for constructing piperidines with challenging amines?
Yes, several catalytic systems have been developed. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines provide access to a wide variety of enantioenriched 3-substituted piperidines.[7][8] Additionally, phosphine-catalyzed [4+2] annulation of imines with allenes has proven effective.[9]
Q3: Can protecting groups be used to modulate the nucleophilicity of amines in piperidine synthesis?
While protecting groups are primarily used to prevent side reactions, their electronic effects can subtly influence nucleophilicity. For example, an electron-withdrawing protecting group like tosyl (Ts) will decrease nucleophilicity, whereas an electron-donating group like Boc (tert-butyloxycarbonyl) can have a less pronounced effect. The choice of protecting group should be carefully considered based on the specific reaction.
Visualizing the Solutions
Decision-Making Workflow for Overcoming Low Amine Nucleophilicity
The following diagram provides a logical workflow to guide your experimental design when faced with a low-nucleophilicity amine in piperidine synthesis.
Caption: A decision tree for selecting a strategy to overcome low amine nucleophilicity.
Mechanism: Iminium Ion Catalysis in Aza-Michael Addition
This diagram illustrates how a chiral secondary amine catalyst can activate an α,β-unsaturated aldehyde towards aza-Michael addition by forming a transient iminium ion.
Caption: Catalytic cycle of iminium ion-mediated aza-Michael addition.
Data Summary
The following table provides a comparative overview of different strategies and their typical reaction conditions.
| Strategy | Activating Agent/Catalyst | Typical Substrates | Key Advantages | Potential Drawbacks |
| Deprotonation | Strong bases (NaH, n-BuLi) | Amines with acidic protons | High nucleophilicity enhancement | Limited functional group tolerance |
| Leaving Group Activation | Sulfonyl chlorides (TsCl, MsCl) | Alcohols | Forms highly reactive electrophiles | Requires an additional synthetic step |
| Lewis Acid Catalysis | Metal triflates (e.g., Sc(OTf)₃) | Carbonyls, imines | Mild conditions, often catalytic | Catalyst can be expensive or moisture-sensitive |
| Organocatalysis | Chiral amines, thioureas | α,β-Unsaturated carbonyls | Asymmetric induction, metal-free | Catalyst loading can be high |
| MOF Catalysis | CuBTC | Michael acceptors | Heterogeneous, recyclable catalyst | Synthesis of MOF may be required |
References
- Cossy, J. (2005). Selective methodologies for the synthesis of biologically active piperidinic compounds. The Chemical Record, 5(3), 154-163. [Link]
- Organic Chemistry Portal. Synthesis of piperidines.
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
- Defense Technical Information Center. (1987). Piperidine Synthesis.
- Beilstein Journals. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 13, 2098-2146. [Link]
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
- Fu, G. C., & Kwon, O. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234–12235. [Link]
- O'Hagan, D. (2000). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (19), 3057-3074.
- Zhang, Y., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 26(11), 3328. [Link]
- Royal Society of Chemistry. (2011). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 9(1), 25-34. [Link]
- Bhattacharjee, S., et al. (2021). Aza-Michael addition reaction between piperidine and n-butyl acrylate:....
- Nanyang Technological University. (2011). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. [Link]
- ResearchGate. (2011). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Request PDF. [Link]
- Mayr, H., et al. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. CORE. [Link]
- Laschat, S., & Kunz, H. (2020).
- ACS Publications. (2022).
Sources
- 1. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Separation of 3-Aminopiperidine Isomers
Welcome to the technical support center for the analysis of 3-aminopiperidine isomers. As a small, polar, basic molecule with a critical chiral center, 3-aminopiperidine presents a unique set of challenges for analytical chemists. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to overcome common obstacles in its HPLC separation. We will move beyond simple procedural lists to explore the causality behind chromatographic behaviors and empower you to build robust, self-validating analytical methods.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the method development and routine analysis of 3-aminopiperidine enantiomers.
Q1: Why am I getting a very weak or no signal for 3-aminopiperidine using a standard UV detector?
Answer: This is the most common initial challenge. 3-aminopiperidine lacks a significant chromophore, meaning it does not absorb ultraviolet (UV) light strongly at typical wavelengths (e.g., 254 nm).[1][2] Consequently, achieving adequate sensitivity with a standard UV-Vis or PDA detector is often impossible for the concentration levels required in pharmaceutical analysis.
Core Mechanism & Solution: Pre-Column Derivatization
The most effective and widely adopted solution is pre-column derivatization . This chemical reaction attaches a molecule with a strong chromophore to your analyte before it is injected into the HPLC system.[3]
-
Expertise & Causality: By reacting 3-aminopiperidine with a derivatizing agent, you are not only introducing a UV-active moiety but also increasing the molecule's hydrophobicity.[4] This has the dual benefit of enhancing UV sensitivity and improving retention on common reversed-phase columns like C18.[4]
-
Common Reagents:
-
Benzoyl Chloride: Reacts with the amino groups to form benzoyl derivatives, which are highly UV-active.[1][2] This is a rapid and efficient reaction.
-
p-Toluene Sulfonyl Chloride (PTSC): Used to create sulfonamide derivatives that can be detected at wavelengths around 228 nm.[4][5]
-
(R)-α-methyl-2-naphthaleneacetyl chloride: A chiral derivatizing agent that not only adds a chromophore but also creates diastereomers, which can simplify separation (see Q2).[6]
-
A detailed derivatization protocol is provided in the "Experimental Protocols" section below.
Q2: My (R)- and (S)-3-aminopiperidine isomers are co-eluting. How can I achieve chiral separation?
Answer: Enantiomers have identical physical and chemical properties in an achiral environment. To separate them via HPLC, you must introduce a chiral component into the chromatographic system. This can be achieved through two primary strategies: direct and indirect separation.[3]
Strategy 1: Direct Separation with a Chiral Stationary Phase (CSP)
This is the most common approach. CSPs are packed with a chiral selector that interacts stereoselectively with the enantiomers, leading to different retention times.
-
Expertise & Causality: The chiral selector on the stationary phase forms transient, diastereomeric complexes with each enantiomer. Differences in the stability and steric hindrance of these complexes cause one enantiomer to be retained longer than the other.
-
Recommended CSPs:
-
Polysaccharide-based columns (e.g., Chiralpak® AD-H): These are broadly applicable and effective for a wide range of compounds, including derivatized amines.[4][5]
-
Protein-based columns (e.g., CHIRAL-AGP): These columns, using proteins like alpha-1-acid glycoprotein, are excellent for separating basic compounds and their derivatives.[1][2]
-
Crown Ether columns (e.g., Crownpak® CR+): Can be used for the direct analysis of underivatized primary amines, though sensitivity remains a challenge.[1]
-
Strategy 2: Indirect Separation via Chiral Derivatization
In this method, you react your racemic 3-aminopiperidine with an enantiomerically pure chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers.
-
Expertise & Causality: Unlike enantiomers, diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[3][6] This approach is useful if you do not have a wide selection of chiral columns available. The drawback is the potential for reaction-related impurities and the need to ensure the chiral purity of the derivatizing agent itself.
Logical Workflow: Achieving Chiral Resolution
The following diagram outlines the decision-making process for resolving co-eluting 3-aminopiperidine enantiomers.
Caption: Troubleshooting workflow for poor chiral resolution.
Q3: My analyte peak is tailing severely. What are the causes and solutions?
Answer: Peak tailing for basic compounds like 3-aminopiperidine is almost always caused by secondary interactions with the stationary phase, specifically with acidic silanol groups on the silica surface.[7]
-
Expertise & Causality: Free silanol groups (Si-OH) on the silica backbone are deprotonated and negatively charged at neutral to high pH. The positively charged (protonated) amine of your analyte can undergo strong ionic interactions with these sites, leading to delayed elution for a fraction of the analyte molecules and causing a tailed peak.[7]
Solutions to Mitigate Peak Tailing:
-
Mobile Phase pH Adjustment:
-
High pH: Using a pH-stable column (e.g., a hybrid or polymer-based C18), operate the mobile phase at a high pH (e.g., pH 9-10). This neutralizes the 3-aminopiperidine molecule, minimizing ionic interactions with silanols and improving peak shape.[8][9]
-
Low pH: Operating at a low pH (e.g., pH 2.5-3.5) protonates the analyte but also suppresses the ionization of the silanol groups, reducing the problematic ionic interaction.[7]
-
-
Use of Mobile Phase Additives:
-
Column Selection:
-
Use a modern, high-purity, end-capped silica column. These columns have a much lower concentration of free silanol groups, inherently reducing tailing for basic compounds.
-
Consider columns specifically designed for the analysis of basic compounds.[11]
-
-
Avoid Sample Overload: Injecting too much sample can saturate the primary retention sites on the column, forcing excess analyte to interact with the secondary (silanol) sites, which exacerbates tailing.[12][13] Try reducing your injection volume or sample concentration.
Q4: I have very little retention on my C18 column, even after derivatization. How can I increase it?
Answer: Poor retention occurs when the analyte is too polar for the non-polar stationary phase. 3-aminopiperidine is inherently polar, and while derivatization helps, it may not be sufficient, especially with highly aqueous mobile phases.
Solutions to Increase Retention:
-
Decrease Mobile Phase Polarity: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This increases the "hydrophobic push" of the analyte onto the stationary phase, thereby increasing the retention time.[14]
-
Use a Weaker Organic Solvent: If using acetonitrile, consider switching to methanol. Methanol is a more polar and weaker solvent in reversed-phase chromatography, which will generally lead to longer retention times.
-
Ion-Pair Chromatography: Add an ion-pairing reagent to the mobile phase, such as an alkyl sulfonate.[15] The reagent forms a neutral, hydrophobic ion pair with the protonated amine analyte, significantly increasing its affinity for the C18 stationary phase.[15][16] This is a powerful but sometimes complex technique that requires careful column equilibration.
-
Alternative Chromatography Modes:
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC columns use a polar stationary phase with a high-organic mobile phase. This mode is ideal for retaining and separating very polar compounds that are not retained in reversed-phase.[17]
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can provide excellent retention and selectivity for polar, ionizable compounds.[18]
-
Troubleshooting Guide: Quick Reference
This table provides a summary of common problems, their probable causes, and recommended solutions for the HPLC analysis of 3-aminopiperidine isomers.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No/Poor UV Signal | Analyte lacks a strong chromophore. | Perform pre-column derivatization with a UV-active reagent (e.g., Benzoyl Chloride).[1][2] |
| Poor Isomer Resolution | 1. Achiral column is being used.2. Chiral method is not optimized. | 1. Switch to a Chiral Stationary Phase (CSP).[3]2. Optimize mobile phase (organic modifier type/%) or try a different CSP. |
| Peak Tailing | Secondary ionic interaction between the basic analyte and acidic silica silanols.[7] | 1. Adjust mobile phase pH (high pH on a stable column, or low pH).[9]2. Add a competing base (e.g., 0.1% DEA) to the mobile phase.[5]3. Use a modern, end-capped column. |
| Peak Fronting | Sample overload; sample solvent stronger than the mobile phase. | 1. Reduce sample concentration or injection volume.[13]2. Dissolve the sample in the mobile phase or a weaker solvent. |
| Broad Peaks | Extra-column volume; poor column efficiency; slow kinetics. | 1. Minimize tubing length/diameter.2. Ensure column is properly packed and not degraded.3. Optimize flow rate and temperature.[12] |
| Poor Retention | Analyte is too polar for the reversed-phase system. | 1. Decrease organic solvent percentage in the mobile phase.2. Use an ion-pairing reagent.[15]3. Switch to HILIC or a mixed-mode column.[17][18] |
| Shifting Retention Times | Mobile phase composition change; temperature fluctuation; column degradation. | 1. Prepare fresh mobile phase; use a buffer.2. Use a column oven for temperature control.3. Check column performance; flush or replace if necessary.[19] |
Experimental Protocols
The following are detailed, step-by-step methodologies for common workflows in the analysis of 3-aminopiperidine.
Protocol 1: Derivatization with Benzoyl Chloride & Chiral Separation
This protocol is adapted from established methods for enhancing UV detection and enabling chiral separation on a protein-based CSP.[1]
Objective: To quantify the enantiomeric excess of (R)- and (S)-3-aminopiperidine.
Step 1: Derivatization Reaction
-
Accurately weigh approximately 2.9 g (0.029 mol) of (RS)-3-aminopiperidine and dissolve it in 150 mL of a suitable organic solvent (e.g., petroleum ether or dichloromethane).[1]
-
Cool the solution to between 3-5°C in an ice bath with stirring.
-
Slowly, add a stoichiometric equivalent of benzoyl chloride (4.1 g, 0.029 mol) dropwise to the cooled solution. The reaction is exothermic.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the (RS)-benzoyl-3-aminopiperidine derivative.
Step 2: Sample Preparation
-
Prepare a stock solution of the dried derivative in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration suitable for your detector's linear range (e.g., 10-50 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Step 3: HPLC-UV Conditions
-
HPLC System: Standard HPLC or UHPLC system with a UV/PDA detector.
-
Column: ChromTech CHIRAL-AGP, 4.6 x 150 mm, 5 µm (or equivalent protein-based CSP).[1]
-
Mobile Phase: 0.015 mol/L aqueous phosphate buffer / Isopropanol (99:1, v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.[1]
Trustworthiness Check: The resulting chromatogram should show two well-resolved peaks corresponding to the benzoyl derivatives of the (S) and (R) enantiomers. The resolution between the peaks should ideally be greater than 1.5.
Diagram: Direct vs. Indirect Chiral Separation
Caption: Comparison of direct and indirect chiral separation strategies.
References
- CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- CN105699582A - HPLC detection method of 3-aminopiperidine isomer.
- Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9.
- Parast, K. A., et al. (Year N/A). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- Waters Corporation. (Year N/A). Effect of pH on LC-MS Analysis of Amines. [Link]
- Pandey, P. K. (2025). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru. [Link]
- Waters Corporation. (Year N/A). Effect of pH on LC-MS Analysis of Amines. [Link]
- Moravek. (Year N/A).
- Lee, H., et al. (Year N/A). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.
- SIELC Technologies. (Year N/A). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
- HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
- Agilent. (Year N/A). Tips and Tricks of HPLC System Troubleshooting. [Link]
- ALWSCI. (2025).
- Babu, C. V. R., et al. (2014).
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Molnar Institute. (Year N/A).
- Schad, G. J. (Year N/A). HPLC Method Development - Basics. [Link]
- Technology Networks. (2024).
- Letter, W. (2019). How to separate isomers by Normal phase HPLC?
Sources
- 1. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105699582A - HPLC detection method of 3-aminopiperidine isomer - Google Patents [patents.google.com]
- 7. agilent.com [agilent.com]
- 8. waters.com [waters.com]
- 9. moravek.com [moravek.com]
- 10. researchgate.net [researchgate.net]
- 11. molnar-institute.com [molnar-institute.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scribd.com [scribd.com]
- 15. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: 3-Amino-N,N-dimethylpiperidine-1-carboxamide
Welcome to the technical support guide for 3-Amino-N,N-dimethylpiperidine-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The molecule possesses three key functional groups that can influence its stability: a primary aromatic amine, a tertiary amine within the piperidine ring, and a disubstituted urea-like carboxamide. The primary concerns are oxidation of the amine groups and hydrolysis of the carboxamide bond, particularly under non-neutral pH conditions or upon exposure to light and elevated temperatures.
Q2: How should I store the solid compound and its solutions to minimize degradation?
A2: Proper storage is critical for maintaining the compound's integrity. The following conditions are recommended:
| Form | Temperature | Atmosphere | Light Condition |
| Solid | 2-8°C (Refrigerated) | Inert Gas (Argon or Nitrogen) | Protected from Light (Amber Vial) |
| Solution (DMSO) | -20°C or -80°C | Sealed Vial | Protected from Light |
| Aqueous Solution | 2-8°C (Short-term, <24h) | Tightly Sealed | Protected from Light |
Rationale: Low temperatures slow down reaction kinetics. An inert atmosphere prevents oxidation of the amine functionalities.[1] Light protection is crucial as UV exposure can catalyze photolytic degradation.[2][3][4] For aqueous solutions, short-term use is advised due to the potential for hydrolysis.
Q3: I see a new, unexpected peak in my HPLC chromatogram after leaving my aqueous sample on the benchtop for a few hours. What could it be?
A3: The most likely cause is oxidative degradation. The tertiary amine in the piperidine ring is susceptible to oxidation, which can form an N-oxide derivative.[1] This transformation increases the polarity of the molecule, typically resulting in an earlier elution time in reverse-phase HPLC. To confirm this, you should immediately analyze a freshly prepared sample as a baseline and compare the chromatograms.
Q4: Is the compound sensitive to pH? What buffer should I use for my experiments?
A4: Yes, the compound's stability is pH-dependent. Extreme pH values should be avoided.
-
Acidic Conditions (pH < 4): Can promote the hydrolysis of the N,N-dimethylcarboxamide group.
-
Basic Conditions (pH > 8): Can accelerate the oxidation of the primary and tertiary amine groups. For most applications, a buffer system between pH 6.0 and 7.5 (e.g., phosphate-buffered saline, PBS) is recommended to ensure stability.
Section 2: Troubleshooting Guide
This section provides in-depth solutions to specific experimental problems.
Issue 1: Inconsistent results or loss of compound potency in cell-based assays.
-
Question: My dose-response curves are not reproducible, and it seems the effective concentration of my compound is decreasing over the course of a multi-day experiment. What is the likely cause?
-
Answer & Rationale: This issue strongly suggests degradation of the compound in the cell culture medium. Aqueous-based media, incubated at 37°C and exposed to atmospheric oxygen, create an ideal environment for both hydrolysis and oxidation.[5] The primary amine and the piperidine's tertiary amine are both susceptible to oxidation, while the carboxamide can slowly hydrolyze.
-
Troubleshooting Steps:
-
Minimize Incubation Time: Prepare fresh stock solutions and dilute them into the medium immediately before adding to the cells. If the experiment spans several days, consider replacing the medium with freshly prepared compound daily.
-
Conduct a Stability Test: Incubate the compound in your cell culture medium under assay conditions (37°C, 5% CO2) without cells. Take aliquots at different time points (e.g., 0, 4, 8, 24, 48 hours) and analyze them by HPLC or LC-MS to quantify the remaining parent compound.[5]
-
Incorporate Antioxidants: If oxidative degradation is confirmed, consider the addition of a mild, cell-compatible antioxidant to the medium, if your experimental design allows.
-
Issue 2: Appearance of multiple degradation peaks during forced degradation studies.
-
Question: I am performing a forced degradation study as per ICH guidelines[2][4][6][7] and observe multiple product peaks under oxidative (H₂O₂) and basic (NaOH) stress conditions. How can I identify the degradation pathways?
-
Answer & Rationale: The presence of multiple peaks indicates that several degradation pathways are occurring simultaneously. The molecular structure suggests two primary routes: oxidation and hydrolysis.
-
Oxidation: The primary amine and the tertiary piperidine nitrogen are likely sites. Oxidation of the piperidine can lead to N-oxide formation or even ring-opening products under harsh conditions.[1][8][9]
-
Hydrolysis: The N,N-dimethylcarboxamide bond is a urea-like structure. Base-catalyzed hydrolysis will cleave this bond, yielding 3-aminopiperidine and dimethylamine.[10][11]
-
-
Workflow for Pathway Elucidation:
-
Characterize Peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the parent compound and each degradation product.[12] This provides the molecular weight of the degradants.
-
Propose Structures: Based on the molecular weights, propose logical structures. For example, an increase of 16 amu suggests N-oxidation. A loss of the C(=O)N(CH₃)₂ group (71 amu) suggests hydrolysis.
-
Utilize Tandem MS (MS/MS): Fragment the parent ion and the degradant ions to compare fragmentation patterns. This can confirm which part of the molecule has been altered.
-
Below is a diagram illustrating the most probable primary degradation pathways.
Caption: Predicted primary degradation pathways for the target molecule.
Section 3: Experimental Protocols
This section provides detailed methodologies for assessing compound stability.
Protocol 1: Forced Degradation Study
This protocol is essential for identifying potential degradation products and establishing the specificity of analytical methods, as recommended by ICH guidelines.[2][13][14]
Objective: To intentionally degrade the compound under various stress conditions to understand its intrinsic stability.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
RP-HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 8 hours.[1]
-
Oxidative Degradation: 10% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
-
Workflow Diagram for Forced Degradation Study:
Caption: Workflow for conducting a forced degradation study.
References
- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
- U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- ICH. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
- International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
- Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
- Tice, C. M., et al. (2021).
- El-Gindy, A., et al. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. [Link]
- Möhrle, H., & Deh-quer, R. (2010). Oxidation of Methylpiperidine Derivatives with Regard to Chirality.
- Singh, S., et al. (2019). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
- Kumar, A., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]
- R Discovery. (n.d.).
- Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]
- Hartono, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]
- University of Helsinki. (n.d.).
- Eide-Haugmo, I., et al. (2020). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.
- Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]
- Shinde, S. S., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
- National Institutes of Health. (n.d.).
- Chipman, D., et al. (2018). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. [Link]
- Katritzky, A. R., et al. (2003). Synthesis of mono-and N,N-disubstituted ureas.
- Estiu, G., & Merz, K. M. (2004). The Hydrolysis of Urea and the Proficiency of Urease. Journal of the American Chemical Society. [Link]
- CSIR-NIScPR. (n.d.).
- Pitushkin, D. A., et al. (2021). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IX. N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl) Ureas and Thioureas.
- PubChem. (n.d.). N,N-dimethyl-4-[(6-methylpyridin-3-yl)amino]piperidine-1-carboxamide. [Link]
- PubChem. (n.d.). n,n-Dimethylpiperazine-1-carboxamide. [Link]
- de Koeijer, G., et al. (2022). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. [Link]
- National Institutes of Health. (n.d.). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. enamine.net [enamine.net]
- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
Technical Support Center: Synthesis of 3-Amino-N,N-dimethylpiperidine-1-carboxamide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of 3-Amino-N,N-dimethylpiperidine-1-carboxamide. Here, we address common challenges encountered during its synthesis and purification, providing in-depth troubleshooting advice and detailed protocols to ensure the integrity and purity of your final compound.
Introduction: The Synthetic Pathway and Its Challenges
The synthesis of this compound typically involves the reaction of 3-aminopiperidine with N,N-dimethylcarbamoyl chloride. This reaction, while straightforward in principle, is often complicated by the presence of two nucleophilic nitrogen atoms in the 3-aminopiperidine starting material. This can lead to the formation of several by-products, complicating the purification process and potentially reducing the yield of the desired product.
This guide will walk you through the identification and removal of these by-products, ensuring you can achieve a high-purity final product.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is low. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, including incomplete reactions, side reactions, and suboptimal reaction conditions. Here are some key areas to investigate:
-
Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring it using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction time or temperature.
-
Stoichiometry of Reagents: The molar ratio of your reactants is critical. An excess of N,N-dimethylcarbamoyl chloride can lead to the formation of a di-substituted by-product (see Question 3), while an excess of 3-aminopiperidine will result in unreacted starting material. A 1:1 molar ratio is a good starting point, but empirical optimization may be necessary.
-
Choice of Base: A non-nucleophilic base is essential to neutralize the HCl generated during the reaction without competing with the 3-aminopiperidine. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvent: The reaction should be conducted in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent hydrolysis of the N,N-dimethylcarbamoyl chloride.[1]
Question 2: How do I remove unreacted 3-aminopiperidine from my crude product?
Answer:
Unreacted 3-aminopiperidine is a common impurity. Due to its basic nature and high polarity, it can be removed using the following methods:
-
Aqueous Wash: A simple and effective method is to perform an acidic wash of the organic layer containing your crude product. By washing with a dilute aqueous acid solution (e.g., 1M HCl), the basic 3-aminopiperidine will be protonated and move into the aqueous layer, while your desired product remains in the organic phase. Subsequent neutralization of the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) is recommended.
-
Column Chromatography: If the aqueous wash is insufficient, column chromatography on silica gel can be employed.[2] A polar eluent system, often containing a small percentage of a basic modifier like triethylamine or ammonia in methanol/DCM, will be necessary to elute your product while retaining the more polar 3-aminopiperidine.[3]
Question 3: I've identified a di-substituted by-product. How can I prevent its formation and remove it?
Answer:
The formation of a di-substituted by-product, where both the piperidine nitrogen and the 3-amino group have reacted with N,N-dimethylcarbamoyl chloride, is a significant challenge.
Prevention:
-
Controlled Addition of Reagent: Add the N,N-dimethylcarbamoyl chloride slowly and at a low temperature (e.g., 0 °C) to the solution of 3-aminopiperidine and base. This helps to favor the more nucleophilic piperidine nitrogen reacting first.
-
Protecting Groups: For a more controlled synthesis, consider protecting the 3-amino group with a suitable protecting group (e.g., Boc-anhydride) before the reaction with N,N-dimethylcarbamoyl chloride. The protecting group can then be removed in a subsequent step.[4]
Removal:
-
Column Chromatography: The di-substituted by-product will be less polar than your desired monosubstituted product. Therefore, it can be effectively separated using silica gel column chromatography. A gradient elution from a less polar to a more polar solvent system will allow for the separation of the two compounds.
Question 4: I'm observing tetramethylurea in my reaction mixture. Where is it coming from and how do I get rid of it?
Answer:
Tetramethylurea is formed from the reaction of N,N-dimethylcarbamoyl chloride with dimethylamine.[5][6] The dimethylamine can be generated from the hydrolysis of N,N-dimethylcarbamoyl chloride if there is any water present in the reaction.[5][7][8][9][10]
Prevention:
-
Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.
Removal:
-
Aqueous Workup: Tetramethylurea is water-soluble and can often be removed during the aqueous workup of the reaction.
-
Distillation: If the desired product is thermally stable, vacuum distillation can be an effective method for removing the more volatile tetramethylurea.[11]
-
Column Chromatography: If other methods fail, column chromatography can be used for separation.
Experimental Protocols
Protocol 1: General Procedure for Acidic Wash to Remove Basic Impurities
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M aqueous HCl solution.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with 1M HCl if necessary (monitor by TLC).
-
Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo to obtain the purified product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate and then adding methanol). For basic compounds, it is often beneficial to add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the eluent to prevent streaking.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Impurity | Cause | Prevention | Removal Method |
| 3-Aminopiperidine | Incomplete reaction | Ensure complete reaction, optimize stoichiometry | Acidic wash, Column chromatography |
| Di-substituted by-product | Reaction at both nitrogen atoms | Slow addition of reagent, use of protecting groups | Column chromatography |
| Tetramethylurea | Hydrolysis of N,N-dimethylcarbamoyl chloride | Anhydrous conditions | Aqueous workup, Distillation, Column chromatography |
Visualizations
Reaction Pathway and By-product Formation
Caption: Synthetic route and major by-product pathways.
Purification Workflow
Caption: General purification workflow for the target compound.
References
- Hall, H. K., & Morgan, P. W. (1959). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Journal of the American Chemical Society, 81(19), 4987-4993. [Link]
- Wikipedia. (n.d.). Dimethylcarbamoyl chloride.
- Wikipedia. (n.d.). Tetramethylurea.
- Stenvall, K., et al. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions. Organic Process Research & Development, 13(4), 744-748. [Link]
- Stenvall, K., et al. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. Organic Process Research & Development, 13(4), 744-748. [Link]
- ResearchGate. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. [Link]
- Google Patents. (1971).
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. [Link]
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]
- Autechaux, A. (2025).
- ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]
- Organic Chemistry Portal. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- All About Drugs. (n.d.). Dimethylcarbamoyl Chloride.
- Google Patents. (2002).
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Column Chromatography. (n.d.). Amino Acid Purification.
- ResearchGate. (2017).
- Reddit. (2023). Purification of strong polar and basic compounds. [Link]
- ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?[Link]
- PMC - NIH. (n.d.). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process.
- ResearchGate. (2013). How can I purify carboxylic acid?[Link]
- PubChem. (n.d.). Dimethylcarbamoyl Chloride.
- Google Patents. (2014). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
- Eureka | Patsnap. (n.d.). (R)-3-amino piperidine hydrochloride preparation method.
- ResearchGate. (2024).
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- NIH. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
- Google Patents. (2011). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
- ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
- ResearchGate. (2025). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. [Link]
Sources
- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. column-chromatography.com [column-chromatography.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 6. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DIMETHYLCARBAMOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US3597478A - Preparation of tetramethylurea - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalysts for Pyyridine Hydrogenation
Welcome to the Technical Support Center for Pyridine Hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalytic processes for the synthesis of piperidines and their derivatives. Piperidine scaffolds are crucial building blocks in a wide range of pharmaceuticals, making the efficiency and selectivity of their synthesis a critical focus in medicinal chemistry and process development.[1]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during pyridine hydrogenation.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems in pyridine hydrogenation, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or No Conversion of Pyridine
Question: My pyridine hydrogenation reaction shows low or no conversion to the desired piperidine product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conversion in pyridine hydrogenation is a common issue that can stem from several factors, primarily related to catalyst activity and reaction conditions. The aromatic stability of the pyridine ring necessitates potent catalytic systems, often requiring elevated temperatures and pressures.[1][2]
Troubleshooting Steps:
-
Evaluate Catalyst Choice and Activity:
-
Catalyst Selection: The choice of catalyst is paramount. Noble metal catalysts like rhodium (Rh), ruthenium (Ru), and platinum (Pt) generally exhibit high activity under milder conditions compared to non-noble metals like nickel (Ni).[3] For laboratory-scale synthesis, Rh₂O₃ and PtO₂ are often effective.[4][5]
-
Catalyst Deactivation (Poisoning): The nitrogen atom in both pyridine and the piperidine product can act as a catalyst poison by strongly adsorbing to the active metal sites and blocking them.[1][3][6]
-
Diagnosis: A sudden or gradual loss of activity is a key indicator of poisoning.[6]
-
Solution: Consider using acidic additives like acetic acid or HCl.[5][7] The acid protonates the pyridine nitrogen, forming a pyridinium salt, which prevents the lone pair from binding to and deactivating the catalyst.[7][8]
-
-
-
Optimize Reaction Conditions:
-
Temperature and Pressure: Hydrogenation of the stable pyridine ring often requires forcing conditions.[2] Reactions are typically performed at elevated temperatures (60-80°C) and pressures (30-80 bar).[7] Insufficient temperature or pressure can lead to incomplete conversion.[2]
-
Solvent Selection: Protic solvents like ethanol, methanol, or trifluoroethanol (TFE) are commonly used.[3][4] Acetic acid can serve as both a solvent and a co-catalyst to activate the pyridine ring.[5]
-
Agitation: Ensure vigorous stirring to overcome mass transfer limitations of hydrogen gas into the liquid phase.
-
-
Verify Reagent and System Integrity:
-
Hydrogen Source: Ensure the hydrogen source is not depleted and that the delivery system is free of leaks.
-
Substrate Purity: Impurities in the pyridine starting material could poison the catalyst. Verify the purity of your substrate.
-
Below is a logical workflow to troubleshoot low conversion:
Issue 2: Poor Selectivity (Incomplete or Over-Hydrogenation)
Question: My reaction is producing a mixture of partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines) or is resulting in undesired side reactions. How can I improve selectivity?
Answer: Achieving high selectivity for the desired piperidine product without side reactions is critical. Poor selectivity can manifest as the formation of stable intermediates or the reduction of other functional groups on the pyridine ring. The stepwise transfer of molecular hydrogen can lead to intermediates with remaining double bonds.[9]
Troubleshooting Steps:
-
Formation of Intermediates:
-
Cause: Incomplete hydrogenation can be due to insufficient reaction time, temperature, pressure, or catalyst deactivation partway through the reaction.
-
Solution:
-
-
Chemoselectivity with Other Functional Groups:
-
Challenge: When the pyridine substrate contains other reducible functional groups (e.g., nitro, alkene, ketone), achieving selective hydrogenation of only the pyridine ring can be difficult.[4] Conversely, sometimes the goal is to reduce a functional group without touching the pyridine ring.[7]
-
Solutions for Ring Hydrogenation:
-
Solutions for Preserving the Ring:
-
Catalyst Choice: Palladium on carbon (Pd/C) is often used for the selective hydrogenation of nitro groups or alkenes in the presence of a pyridine ring.[7][10]
-
Milder Conditions: Use lower hydrogen pressure and temperature.[7]
-
Catalyst Poisoning (Intentional): Paradoxically, adding a small amount of pyridine can act as a catalyst poison to inhibit the hydrogenation of the substrate's pyridine ring while allowing the reduction of more reactive groups.[7][11][12]
-
-
II. Frequently Asked Questions (FAQs)
Q1: Which catalyst is generally the best for pyridine hydrogenation?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrate, desired reaction conditions, and cost considerations.[3] However, some general guidelines are:
-
High Activity/Mild Conditions: Rhodium and Ruthenium catalysts (e.g., Rh/C, Rh₂O₃) are highly active and often allow for hydrogenation under milder conditions (lower temperature and pressure).[3][4]
-
Cost-Effectiveness (Industrial Scale): Non-noble metal catalysts like Raney Nickel are more economical but typically require more stringent conditions (higher temperature and pressure).[3]
-
Chemoselectivity: Palladium on carbon (Pd/C) is a versatile catalyst often used when other reducible functional groups are present and need to be selectively hydrogenated or preserved.[7][10]
Q2: How can I monitor the progress of my pyridine hydrogenation reaction?
A2: You can monitor the reaction progress through two primary methods:
-
Hydrogen Uptake: In a pressurized reactor system, the reaction's progress can be tracked by observing the decrease in hydrogen pressure from a reservoir of known volume. Cessation of hydrogen uptake typically indicates the reaction is complete.[3]
-
Aliquots Analysis: Periodically and safely, small samples (aliquots) of the reaction mixture can be withdrawn. These samples are then analyzed by techniques such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of starting material, intermediates, and final product.[3][10]
Q3: My catalyst seems to die after one run. Can it be regenerated or reused?
A3: Catalyst deactivation is a significant issue, often caused by strong binding of the nitrogen-containing product (piperidine) to the active sites.[13]
-
Reuse: Simple filtration and washing of the catalyst may not be sufficient for reuse, as the product can remain strongly adsorbed.
-
Regeneration: For some noble metal catalysts, a pre-reduction step under a hydrogen flow before the next run might help to clean the surface. However, complete regeneration can be difficult. Studies on rhodium catalysts have shown that pre-hydrogenation did not prevent poisoning and, in some cases, even diminished activity.[13] In industrial settings, catalysts may undergo more complex regeneration procedures involving calcination to burn off coke or chemical treatments to remove poisons.[14] For laboratory scale, using a fresh batch of catalyst is often the most reliable approach.
Q4: What is the role of an acidic additive, and is it always necessary?
A4: An acidic additive (e.g., acetic acid, HCl) protonates the basic nitrogen atom of the pyridine ring.[7] This serves two main purposes:
-
Activation: The resulting pyridinium salt is more electron-deficient and thus more susceptible to reduction, often allowing the reaction to proceed under milder conditions.[8][15]
-
Preventing Poisoning: By protonating the nitrogen, its lone pair of electrons is no longer available to strongly coordinate with and block the active sites of the metal catalyst.[7]
While not always strictly necessary, especially with highly active catalysts like Rhodium under forcing conditions, the use of an acid is a very common and effective strategy to improve reaction rates and prevent catalyst deactivation.[4][5]
III. Data & Protocols
Table 1: Comparative Performance of Common Heterogeneous Catalysts
This table summarizes typical performance characteristics of various catalysts used for pyridine hydrogenation to piperidine. Conditions and results can vary significantly based on the specific substrate and experimental setup.
| Catalyst | Support | Typical Temp. (°C) | Typical Pressure (bar H₂) | Solvent | Additive | Key Features |
| Rh₂O₃ | - | 40 - 80 | 5 - 50 | TFE, Alcohols | None | High activity under mild conditions, good functional group tolerance.[4] |
| PtO₂ (Adams') | - | 25 - 80 | 50 - 80 | Acetic Acid | - | Classic, effective catalyst; acetic acid acts as both solvent and activator.[5] |
| Pd/C | Carbon | 30 - 100 | 6 - 70 | Alcohols, Water | H₂SO₄, HCl | Highly versatile, good for chemoselectivity, acid additive often required.[1][10][16] |
| Ru/C | Carbon | 60 - 120 | 30 - 100 | Water, Alcohols | None | Robust and effective, particularly in aqueous media.[17] |
| Raney® Ni | - | 100 - 200 | 100 - 300 | Alcohols | None | Cost-effective for industrial scale, requires harsh conditions.[3] |
Experimental Protocol: General Procedure for Pyridine Hydrogenation using PtO₂
This protocol provides a generalized method for the hydrogenation of a substituted pyridine using Platinum(IV) oxide (Adams' catalyst) in a high-pressure reactor.
Safety Precaution: Handle all high-pressure equipment with extreme care and according to your institution's safety guidelines. Hydrogen gas is highly flammable.
Materials:
-
Substituted Pyridine (1.0 mmol)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, ~5-10 mol%)
-
Glacial Acetic Acid (as solvent)
-
High-pressure autoclave reactor (e.g., Parr shaker) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.
-
Filtration setup (e.g., Büchner funnel with Celite® pad)
Procedure:
-
Catalyst and Substrate Loading:
-
Carefully weigh and add the PtO₂ catalyst (e.g., 11-23 mg for a 1 mmol scale) to the high-pressure reactor vessel.
-
Add the substituted pyridine substrate (1.0 mmol).
-
Add glacial acetic acid (e.g., 5-10 mL) to dissolve or suspend the substrate.[5]
-
-
Reactor Assembly and Purging:
-
Seal the reactor vessel securely according to the manufacturer's instructions.
-
Purge the reactor system to remove air. This is a critical safety step. Typically, pressurize the vessel with an inert gas (e.g., nitrogen or argon) to ~5 bar, then carefully vent. Repeat this cycle 3-5 times.
-
Following the inert gas purge, perform a similar purge cycle with hydrogen gas (pressurize to ~5 bar, then vent) 2-3 times to ensure a pure hydrogen atmosphere.
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[5]
-
Begin vigorous stirring.
-
Set the reaction temperature if required (many PtO₂ hydrogenations can run at room temperature).[5]
-
Monitor the reaction by observing the pressure drop on the gauge (hydrogen uptake). The reaction is typically complete when hydrogen uptake ceases.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, stop the heating (if any) and allow the reactor to cool to room temperature.
-
Crucially, vent the excess hydrogen pressure carefully in a well-ventilated fume hood.
-
Purge the reactor with an inert gas.
-
Open the reactor and dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Remove the catalyst by filtering the mixture through a pad of Celite®. Caution: The catalyst on the filter pad is pyrophoric and must be kept wet with solvent to prevent ignition upon contact with air. Quench the wet filter cake carefully with water.
-
The filtrate contains the piperidine product as an acetate salt. To isolate the free base, neutralize the filtrate by carefully adding a base (e.g., saturated sodium bicarbonate solution or aqueous NaOH) until the pH is >10.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude piperidine product.
-
-
Purification and Analysis:
-
Purify the crude product if necessary by distillation or column chromatography.
-
Confirm the structure and purity of the final product using NMR, GC-MS, and/or other appropriate analytical techniques.
-
IV. References
-
Dalton Transactions. (n.d.). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Royal Society of Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. National Institutes of Health. Retrieved from [Link]
-
Canadian Journal of Chemistry. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. American Chemical Society. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Royal Society of Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. National Institutes of Health. Retrieved from [Link]
-
Russian Journal of Physical Chemistry A. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Springer. Retrieved from [Link]
-
MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved from [Link]
-
Princeton University. (2018). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. Retrieved from [Link]
-
ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Retrieved from [Link]
-
PubMed. (n.d.). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Retrieved from [Link]
-
Journal of the Chemical Society. (1948). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Royal Society of Chemistry. Retrieved from [Link]
-
Catalysis Science & Technology. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions. Retrieved from [Link]
-
J-Stage. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Retrieved from [Link]
-
International Journal of ChemTech Research. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines. American Chemical Society. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Hydrogenation of pyridine compared to other heteroaromatic rings. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Top: Overview of the susceptible pyridine motifs for enantioselective hydrogenation. 80-90 Middle. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of pyridines in water. a) Data showing the.... Retrieved from [Link]
-
Catalysis Science & Technology. (n.d.). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Royal Society of Chemistry. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Stoli Chem. (2020). Pyridine Chemisorption analysis service for characterisation of acid sites. Retrieved from [Link]
-
MDPI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. thalesnano.com [thalesnano.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 11. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of 3-Aminopiperidines
Welcome to the Technical Support Center for the stereoselective synthesis of 3-aminopiperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of these critical chiral building blocks. Chiral 3-aminopiperidines are prevalent scaffolds in numerous pharmaceutical agents, making their efficient and stereocontrolled synthesis a key challenge in medicinal chemistry and process development.[1][2]
This resource aims to provide not just protocols, but the underlying scientific principles to empower you to overcome common hurdles in achieving high diastereoselectivity and enantioselectivity.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary strategies for achieving stereoselectivity in 3-aminopiperidine synthesis?
-
How do I choose the appropriate N-protecting group for my synthesis?
-
My chiral resolution is inefficient. What factors should I investigate?
-
What are the common impurities I should look for, and how can I characterize them?
-
-
Troubleshooting Guides
-
Issue 1: Low Diastereoselectivity or Enantioselectivity in Catalytic Reactions.
-
Issue 2: Formation of Common Side Products (Enamines, Di-acylated products, N-alkylation).
-
Issue 3: Poor Yield or Incomplete Conversion in Biocatalytic Reactions.
-
Issue 4: Difficulty in Separating Diastereomeric Salts during Chiral Resolution.
-
-
Detailed Experimental Protocols
-
Protocol 1: Asymmetric Synthesis using an Immobilized ω-Transaminase.
-
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation.
-
-
Data & Resource Hub
-
Table 1: Comparison of Chiral Resolving Agents for 3-Aminopiperidine.
-
Table 2: Performance of Selected ω-Transaminases in Asymmetric Amination.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereoselectivity in 3-aminopiperidine synthesis?
There are three main avenues for accessing enantiomerically enriched 3-aminopiperidines:
-
Asymmetric Synthesis: This involves creating the desired stereocenter in a selective manner from a prochiral starting material. Key methods include:
-
Catalytic Asymmetric Hydrogenation: The reduction of substituted pyridinium salts or enamides using chiral metal catalysts (e.g., Rhodium, Ruthenium) can provide direct access to chiral piperidines.[3][4][5]
-
Biocatalysis: Enzymes, particularly ω-transaminases, are highly effective for the asymmetric amination of a prochiral ketone (e.g., 1-Boc-3-piperidone) to yield the corresponding chiral amine with high enantiomeric excess (e.e.).[1][6][7][8] Imine reductases (IREDs) in enzyme cascades also represent a powerful approach.[9][10]
-
-
Chiral Resolution: This classic technique involves separating a racemic mixture of 3-aminopiperidine. The most common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers exhibit different solubilities, allowing for separation by fractional crystallization.[11][12][13]
-
Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure starting material from nature. For example, L-glutamic acid can be converted through a multi-step sequence into chiral 3-(N-Boc-amino)piperidine derivatives.[14][15]
Q2: How do I choose the right protecting group for my aminopiperidine synthesis?
The choice of the nitrogen protecting group (PG) is critical and depends on the overall synthetic route and the reaction conditions you plan to employ.
-
Boc (tert-Butoxycarbonyl): This is one of the most common PGs due to its stability under a wide range of conditions (e.g., hydrogenation, basic conditions) and its straightforward removal under acidic conditions.[1][16] It is frequently used in biocatalytic approaches with transaminases.[1][8] However, its lability in acid can be a drawback if acidic steps are required elsewhere in the synthesis.[16]
-
Cbz (Carboxybenzyl): The Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation. This makes it orthogonal to the Boc group. It has been successfully used in enzyme cascade reactions.[9][10] A potential issue during Cbz removal via hydrogenation in ethanol is N-ethylation of the product amine.[17]
-
Benzyl (Bn): Similar to Cbz, the benzyl group is removed by hydrogenation. Its incomplete removal can lead to persistent impurities.[16]
The key is to select a protecting group that will remain intact during your stereochemistry-defining step and can be removed without racemizing the newly formed chiral center.
Q3: My chiral resolution is inefficient. What factors should I investigate?
Inefficient chiral resolution via diastereomeric salt formation is a common problem. If you are experiencing low yield or insufficient enantiomeric enrichment, consider the following:
-
Choice of Resolving Agent: The interaction between the amine and the chiral acid is highly specific. An unsuitable resolving agent may lead to salts with similar solubilities, making separation difficult. Literature often points to tartaric acid derivatives or chiral phosphoric acids as effective agents.[11][12]
-
Solvent System: The solvent plays a crucial role in the crystallization process. A systematic screen of different solvents and solvent mixtures (e.g., ethanol, isopropanol, water mixtures) is often necessary to find conditions that maximize the solubility difference between the two diastereomeric salts.[13]
-
Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the efficiency. Typically, 0.5 to 1.0 equivalents of the chiral acid are used.[13]
-
Crystallization Conditions: Factors such as cooling rate, final temperature, and agitation can affect crystal growth and purity. Slow cooling generally favors the formation of larger, purer crystals.[13] Incomplete crystallization or co-precipitation of the undesired diastereomer can lead to low enantiomeric enrichment.[13]
Q4: What are the common impurities I should look for, and how can I characterize them?
Controlling impurities is vital, especially in pharmaceutical applications.[16] Key impurities include:
-
The Undesired Enantiomer: The opposite enantiomer ((R)- in an (S)-synthesis) is a critical impurity. Its presence can reduce efficacy or cause off-target effects.[16] Chiral HPLC or GC is necessary for its quantification.[1][17]
-
Process-Related Impurities: These include unreacted starting materials, intermediates from incomplete reactions (e.g., remaining benzyl-protected intermediates), or byproducts from side reactions.[16]
-
Over-reaction Products: In the case of Boc protection, a di-Boc protected species can form if the reaction is not carefully controlled.[16][17]
-
Degradation Products: The Boc group is acid-sensitive and can be cleaved to form the unprotected 3-aminopiperidine.[16]
-
Nitroso Impurities: These are a significant concern due to their potential carcinogenicity and can form if the synthesis conditions expose an intermediate to nitrosating agents.[16]
Characterization Workflow:
-
Initial Screen: Use TLC, HPLC, and LC-MS to detect the presence of impurities.
-
Identification: High-resolution mass spectrometry (LC-MS) can determine the molecular weight of the unknown peak.[16]
-
Confirmation: Synthesize or purchase reference standards for suspected impurities and use co-injection in HPLC to confirm identity by matching retention times.[16] Chiral HPLC is mandatory to resolve and quantify enantiomeric impurities.[16]
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of stereochemically pure 3-aminopiperidines.
Issue 1: Low Diastereoselectivity or Enantioselectivity in Catalytic Reactions.
-
Symptom: The ratio of desired stereoisomer to undesired stereoisomers is low, as determined by NMR or chiral chromatography.
-
Potential Causes & Solutions:
Potential Cause Explanation Recommended Action Suboptimal Catalyst/Ligand The chiral ligand dictates the facial selectivity of the reaction. An inappropriate ligand will not create a sufficiently large energetic difference between the transition states leading to the two enantiomers. Screen a panel of chiral ligands. For hydrogenations, ligands like (S,S)-Ph-BPE have shown success.[18] Consult literature for catalysts proven in similar transformations.[19][20] Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer, leading to decreased selectivity.[20] Lower the reaction temperature. Monitor the reaction kinetics to ensure a reasonable reaction time is maintained. Solvent Effects The solvent can influence the conformation of the substrate-catalyst complex and the stability of the transition states. Screen a variety of solvents with different polarities and coordinating abilities. Substrate/Reagent Purity Impurities in the starting material or reagents can act as catalyst poisons or interfere with the desired reaction pathway, leading to poor stereoselectivity.[13] Ensure all starting materials and reagents are of high purity. Recrystallize or purify starting materials if necessary.
Issue 2: Formation of Common Side Products.
-
Symptom: Unexpected peaks are observed in GC-MS or LC-MS analysis.
-
Potential Causes & Solutions:
Side Product Cause Recommended Action Unsaturated Enamine Can form from the imine intermediate, especially in highly concentrated reductive amination reactions.[17] Perform the reaction at a lower concentration by increasing the amount of solvent. Carefully control the pH; mildly acidic conditions (pH 4-5) are often optimal for imine formation without promoting excessive side reactions.[17] Di-Boc Protected Amine Over-reaction during the Boc protection step, often driven by strong bases or prolonged reaction times.[16][17] Use a stoichiometric amount or only a slight excess (1.05-1.1 eq.) of Boc₂O. Use a milder base like sodium bicarbonate or no base at all. Monitor the reaction closely and quench it as soon as the starting material is consumed.[17] N-Ethylated Byproduct Occurs during Cbz deprotection via hydrogenation in ethanol. The palladium catalyst can oxidize ethanol to acetaldehyde, which then undergoes reductive amination with the product.[17] Use an alternative solvent for the hydrogenation, such as methanol, isopropanol, or ethyl acetate.[17]
Issue 3: Poor Yield or Incomplete Conversion in Biocatalytic Reactions.
-
Symptom: The biocatalytic reaction (e.g., using a transaminase) stalls or gives low conversion to the desired chiral amine.
-
Potential Causes & Solutions:
Potential Cause Explanation Recommended Action Enzyme Inhibition The substrate, product, or co-product (e.g., acetone from isopropylamine) can inhibit the enzyme at high concentrations. Optimize substrate loading. Consider continuous removal of the inhibitory co-product (e.g., by sweeping with an inert gas or using a two-phase system).[3] Unfavorable Equilibrium Transaminase reactions are reversible. The equilibrium may not favor product formation under the chosen conditions. Use a large excess of the amine donor (e.g., isopropylamine) to drive the equilibrium towards the product. Suboptimal pH or Temperature Every enzyme has an optimal pH and temperature range for activity and stability. Perform pH and temperature optimization studies. For many transaminases, a pH of 7.5-10.5 and temperatures of 30-50°C are common starting points.[1][3] Cofactor (PLP) Limitation Pyridoxal-5'-phosphate (PLP) is an essential cofactor for transaminases. Insufficient concentration can limit the reaction rate. Ensure an adequate concentration of PLP is added to the reaction mixture (e.g., 1-1.4 mM).[1][8]
Issue 4: Difficulty in Separating Diastereomeric Salts during Chiral Resolution.
-
Symptom: After crystallization, the isolated salt has a low diastereomeric excess (d.e.), leading to a final product with low enantiomeric excess (e.e.).
-
Potential Causes & Solutions:
Potential Cause Explanation Recommended Action Co-precipitation The desired and undesired diastereomeric salts have similar solubilities in the chosen solvent, causing the undesired salt to crystallize along with the target.[13] Screen a wider range of solvents or solvent mixtures to maximize the solubility difference. Consider anti-solvent addition to carefully control precipitation. Racemization The stereocenter may be labile under the conditions used for salt formation or liberation of the free amine. Ensure the pH and temperature conditions for both salt formation and breaking are mild and do not cause racemization. Incomplete Crystallization A significant amount of the desired diastereomer remains in the mother liquor. Optimize crystallization conditions: try slower cooling rates, seeding with a small crystal of the desired salt, or aging the mixture at the final temperature for a longer period. Inaccurate d.e./e.e. Analysis The analytical method may not be accurately reporting the stereochemical purity. Validate the chiral HPLC/GC method. Ensure baseline separation of the enantiomers or diastereomers. Analyze both the crystallized solid and the mother liquor to account for all the material.
Detailed Experimental Protocols
Protocol 1: Asymmetric Synthesis using an Immobilized ω-Transaminase
This protocol describes a general procedure for the asymmetric synthesis of (S)-1-Boc-3-aminopiperidine from 1-Boc-3-piperidone.[1][8]
Materials:
-
1-Boc-3-piperidone
-
Immobilized ω-transaminase (e.g., a commercially available (S)-selective enzyme)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate or borate buffer (e.g., 100 mM, pH 7.5-10.5)[1][3]
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a buffer solution containing isopropylamine (e.g., 1 M) and PLP (e.g., 1.4 mM).[8]
-
Enzyme Addition: Add the immobilized ω-transaminase to the buffer solution.
-
Substrate Addition: Dissolve 1-Boc-3-piperidone in a minimal amount of a co-solvent like DMSO if needed, and add it to the reaction vessel.
-
Reaction: Stir the mixture at the optimal temperature for the enzyme (e.g., 35-50°C) and monitor the reaction progress by HPLC.[8]
-
Workup: Once the reaction is complete, filter off the immobilized enzyme (which can be washed and potentially reused).[8]
-
Extraction: Make the filtrate basic (e.g., with NaOH) and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
-
Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.[1]
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
This protocol provides a general guideline for the resolution of racemic 3-aminopiperidine using a chiral acid.[11][13]
Materials:
-
Racemic 3-aminopiperidine (or its N-protected form)
-
Chiral resolving agent (e.g., (R)-mandelic acid, dibenzoyl-L-tartaric acid)[12][13]
-
Suitable solvent (e.g., ethanol, methanol, isopropanol, or mixtures)
-
Base (e.g., NaOH) for liberation of the free amine
-
Acid (e.g., HCl) for converting the resolved amine to a stable salt
Procedure:
-
Salt Formation: Dissolve the racemic aminopiperidine (1 equivalent) in a suitable solvent. In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalents) in the same solvent. Slowly add the acid solution to the amine solution with stirring.[13]
-
Crystallization: The solution may become cloudy as the diastereomeric salt begins to precipitate. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize the crystallization of the less soluble diastereomeric salt.[13]
-
Isolation: Collect the crystalline solid by filtration and wash it with a small amount of cold solvent. The mother liquor contains the more soluble diastereomer.
-
Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and a suitable organic solvent (e.g., dichloromethane). Add a base (e.g., 1M NaOH) to adjust the pH to >11. Extract the free amine into the organic layer.
-
Final Product: Dry the organic layer, filter, and concentrate. The enantiomerically enriched amine can be converted to a stable salt (e.g., dihydrochloride) for storage.[8]
-
Analysis: Determine the enantiomeric excess of the resolved amine and the amine recovered from the mother liquor by chiral HPLC.
Data & Resource Hub
Table 1: Comparison of Chiral Resolving Agents for 3-Aminopiperidine
| Resolving Agent | Typical Solvent | Notes | Reference |
| Dibenzoyl-L-tartaric acid | Ethanol/Water | A commonly used resolving agent, though stability can be a concern. | [12] |
| (R)-Mandelic acid | Ethanol | Often effective for resolving racemic amines. | [13] |
| (R)-Cyclic Phosphoric Acids | Not Specified | Reported to give high yield (99.5%) and e.e. (99.6%) for (R)-3-aminopiperidine. | [11] |
| N-(p-toluenesulfonyl)-L-phenylalanine | Not Specified | Use has been described, but may result in poor yield or insufficient e.e. | [12] |
Table 2: Performance of Selected ω-Transaminases in Asymmetric Amination
| Enzyme Source/Type | Substrate | Product | Conversion | e.e. (%) | Reference |
| Immobilized ω-Transaminase | 1-Boc-3-piperidone | (R)-1-Boc-3-aminopiperidine | >99% | >99% | [8] |
| Transaminase from Mycobacterium vanbaalenii | N-protected-3-piperidone | (R)-N-protected-3-aminopiperidine | 89% | 99% | [21] |
| Immobilized ω-Transaminase (ATA-255) | 1-Boc-3-piperidone | (S)-1-Boc-3-aminopiperidine | High | High | [1] |
Workflow Diagrams
Caption: Key strategies for obtaining enantiopure 3-aminopiperidine.
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Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 11. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. patents.justia.com [patents.justia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 15. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
Navigating the Synthesis of Piperidine Derivatives: A Technical Support Guide
For Immediate Release
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine derivatives. As a Senior Application Scientist, this guide is structured to address specific experimental challenges, explaining the underlying chemical principles and offering field-proven solutions.
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3] However, its synthesis is often nuanced, with solvent choice playing a critical, yet sometimes overlooked, role in reaction outcomes. This guide will delve into the solvent effects on common synthetic routes to piperidine derivatives, providing actionable insights to overcome common hurdles.
Part 1: Troubleshooting Guide - Common Issues in Piperidine Synthesis
This section addresses specific problems encountered during the synthesis of piperidine derivatives, with a focus on how solvent selection can be the key to resolving them.
I. Low Reaction Yield
Q1: My reaction yield for a piperidine synthesis is consistently low. What solvent-related factors could be at play?
A1: Low yields can stem from several solvent-dependent issues, including poor solubility of reactants, unfavorable reaction kinetics, or solvent-induced side reactions. The optimal solvent will depend on the specific synthetic route.
-
For Mannich-type Reactions: These multi-component reactions are sensitive to solvent polarity.[4] In some cases, neat organic solvents can favor the formation of the Schiff base intermediate over the final Mannich product.[5] The addition of water can significantly promote the desired reaction.[5] Interestingly, kinetic studies have shown that in the synthesis of some substituted piperidines, ethanol, despite having a lower dielectric constant than methanol, can accelerate the reaction rate.[4][6] Acetic acid can also serve as both a catalyst and a solvent, often leading to the precipitation of the desired piperidine product from the solution.[7]
-
For Catalytic Hydrogenation of Pyridines: The choice of solvent is critical for catalyst activity and preventing catalyst poisoning. Glacial acetic acid is often a suitable protic solvent that enhances the activity of catalysts like PtO2.[8][9] In some cases, using water as a solvent has been shown to be effective for the hydrogenation of pyridine derivatives.[1] For substrates with solubility issues in water, methyl tert-butyl ether (MTBE) can be a viable alternative, although it might lead to lower yields.[10]
-
For Alkylation Reactions (SN2): When alkylating piperidine, aprotic solvents like acetonitrile or DMF are generally preferred to avoid solvolysis of the alkylating agent.[11]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
II. Poor Diastereoselectivity
Q2: I'm obtaining a mixture of diastereomers. How can the solvent influence the stereochemical outcome of my piperidine synthesis?
A2: Solvent polarity and its ability to stabilize transition states can significantly impact diastereoselectivity.
-
In Cyclization Reactions: For intramolecular carboamination reactions to form piperidines, polar solvents like DMF or CH3CN are often required, partly due to the poor solubility of catalysts like Cu(OAc)2 in nonpolar solvents.[12][13] The choice of solvent can also influence the reaction pathway. For instance, in certain radical cyclizations, using acetonitrile can favor a 6-endo-trig pathway to form piperidines, while switching to methanol can favor a 5-exo-trig cyclization, leading to a different heterocyclic system.[14]
-
In Epoxidation of Tetrahydropyridines: When synthesizing oxygenated piperidines, ethereal solvents, particularly THF, have been shown to provide high diastereoselectivity in epoxidation reactions.[15]
-
In Mannich Reactions: The stereochemical outcome of three-component Mannich reactions can be controlled by the choice of solvent and catalyst. For example, using Sn(OTf)2 in DCM has been shown to be effective for the stereoselective synthesis of multi-substituted chiral piperidines.[16]
-
In N-Quaternization: The solvent can influence the ratio of axial to equatorial alkylation of piperidines. Studies have shown that the stereoselectivity of N-quaternization can vary between solvents like methanol and acetonitrile.[17]
Data Summary: Solvent Effects on Diastereoselectivity
| Reaction Type | Solvent System | Observed Effect on Diastereoselectivity | Reference |
| Intramolecular Carboamination | DMF or CH3CN | Required for reaction to proceed, influencing cyclization pathway. | [12][13] |
| Radical Cyclization | Acetonitrile vs. Methanol | Acetonitrile favors 6-endo-trig (piperidine), Methanol favors 5-exo-trig. | [14] |
| Epoxidation of Tetrahydropyridines | THF | High diastereoselectivity (>95:5 dr) observed. | [15] |
| Three-Component Mannich | DCM with Sn(OTf)2 | Enables stereoselective formation of chiral piperidines. | [16] |
| N-Quaternization | Methanol vs. Acetonitrile | Affects the ratio of axial to equatorial alkylation products. | [17] |
III. Formation of Side Products
Q3: I'm observing significant side product formation. What are common solvent-related side reactions and how can I mitigate them?
A3: Solvents can participate in or promote unwanted reaction pathways.
-
In Reductive Amination: A primary side reaction is the reduction of the starting aldehyde or ketone.[11] Using a selective reducing agent like sodium triacetoxyborohydride (STAB) can minimize this.[11] Borohydride-based reducing agents are moisture-sensitive, so using anhydrous solvents is crucial to prevent their decomposition.[11]
-
In Alkylation Reactions: Self-cyclization of the starting material, such as the formation of a lactone from 5-bromovaleric acid, can occur, especially at elevated temperatures.[11] Maintaining a moderate reaction temperature can help control this.[11]
-
In Solid-Phase Peptide Synthesis (SPPS): When piperidine is used for Fmoc deprotection in a polar aprotic solvent like DMF, side reactions such as aspartimide and diketopiperazine formation can occur.[18] Using alternative bases or carefully controlling reaction times can minimize these issues.[18][19]
-
During Storage: A solution of piperidine in DMF can sometimes form crystals upon storage. This can be due to the reaction of piperidine with atmospheric carbon dioxide to form piperidine carbonate or with trace HCl to form piperidine hydrochloride.[20] Storing the solution under an inert atmosphere can help prevent this.[21]
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the best "green" solvent for piperidine synthesis?
A4: The choice of a "green" solvent is highly dependent on the specific reaction. Ethanol is considered an environmentally preferable solvent as it can be derived from renewable sources.[4][6] Water is also an excellent green solvent and has been successfully used in the hydrogenation of pyridine derivatives and in some Mannich-type reactions.[1][3][5]
Q5: How does solvent polarity affect the rate of piperidine synthesis?
A5: The effect of solvent polarity on reaction rate is complex and depends on the mechanism. The rate is influenced by the relative stabilization of the starting materials and the transition state by the solvent.[4][6] In a study on a Mannich-type reaction, the reaction rate was found to be lower in methanol (higher dielectric constant) compared to ethanol (lower dielectric constant), suggesting that the transition state is less polar than the reactants in that specific case.[4][6]
Q6: Can the solvent affect the purification of my piperidine derivative?
A6: Absolutely. The choice of solvent is critical for purification techniques like recrystallization and chromatography.[22] For recrystallization, you need a solvent in which your product is poorly soluble at room temperature but highly soluble at elevated temperatures.[22] In chromatography, the solvent system (mobile phase) determines the separation of your product from impurities.
Experimental Protocol: General Solvent Screening for a Novel Piperidine Synthesis
-
Initial Solubility Tests:
-
Test the solubility of all starting materials in a range of solvents with varying polarities (e.g., toluene, DCM, THF, acetonitrile, ethanol, water).
-
-
Small-Scale Test Reactions:
-
Set up small-scale reactions in the solvents where all reactants are soluble.
-
Include at least one protic and one aprotic solvent in your screen.
-
-
Reaction Monitoring:
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals to assess both the rate of product formation and the emergence of any side products.
-
-
Analysis of Crude Product:
-
After a set time, work up each reaction and analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion and the ratio of desired product to byproducts.
-
-
Optimization:
-
Select the solvent that provides the best balance of reaction rate, yield, and purity for further optimization of other reaction parameters (temperature, concentration, catalyst loading).
-
Solvent Screening Workflow:
Caption: A general workflow for solvent screening in piperidine synthesis.
References
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]
- Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
- Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. NIH. [Link]
- Investigation of solvents for hydrogenation of pyridine 2s.
- The influence of solvents on the Mannich reaction. (Reaction conditions.
- Pyrrolidine and Piperidine Formation via Copper(II) Carboxylate-Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism.
- Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. PMC - NIH. [Link]
- Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC - NIH. [Link]
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent.
- Solvation of Piperidine in Nonaqueous Solvents.
- Pictet–Spengler reaction. Wikipedia. [Link]
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
- Diastereoselective N-quaternization of piperidines.
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science. [Link]
- Have you experienced that your piperidine crystallizes when not in use?.
- Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. RSC. [Link]
- Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for W
- The Pictet-Spengler Reaction Updates Its Habits.
- Synthetic applications of biologically important Mannich bases: An updated review.
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- 15. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Safe Synthesis of 3-Aminopiperidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-aminopiperidine. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical and safety information to navigate the challenges associated with this synthesis, particularly in managing the hazardous reagents involved. Our goal is to equip you with the expertise to perform these reactions safely and efficiently, ensuring both the integrity of your research and the well-being of your team.
Section 1: Understanding the Hazards in 3-Aminopiperidine Synthesis
The synthesis of 3-aminopiperidine, a crucial building block in many pharmaceutical compounds, often involves highly reactive and hazardous reagents.[1][2][3] A thorough understanding of these reagents is the first step toward a safe and successful synthesis.
Common Hazardous Reagents and Their Risks:
| Reagent | Key Hazards |
| Lithium Aluminum Hydride (LAH) | Pyrophoric (ignites spontaneously in air), violently reactive with water and protic solvents, corrosive.[4][5][6] |
| Raney® Nickel | Pyrophoric when dry, flammable, potential carcinogen.[7][8] |
| Sodium Borohydride (NaBH₄) | Flammable solid, reacts with water to produce hydrogen gas. |
| Flammable Solvents (e.g., THF, Diethyl Ether) | Highly flammable, can form explosive peroxides.[9][10][11] |
| Hydrogen Gas (H₂) | Extremely flammable, explosive mixtures with air. |
This guide will focus on providing practical solutions and troubleshooting for handling these hazardous materials.
Section 2: Troubleshooting Guide for Hazardous Reagent Management
This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.
Lithium Aluminum Hydride (LAH) Reduction
LAH is a powerful reducing agent frequently used for the reduction of amides or nitriles to amines in 3-aminopiperidine synthesis.[4][6][12] Its high reactivity, however, demands meticulous handling and quenching procedures.[5][13]
Frequently Asked Questions (FAQs):
Q1: My LAH reaction is showing an uncontrolled exotherm during quenching. What's happening and how can I prevent it?
A1: An uncontrolled exotherm during quenching is a critical safety concern and typically arises from the rapid and violent reaction of excess LAH with the quenching agent (usually water).[12][13]
-
Causality: LAH reacts vigorously with protic solvents like water, releasing a large amount of heat and flammable hydrogen gas.[12][13] If the addition of the quenching agent is too fast, the rate of heat generation can exceed the cooling capacity of your setup, leading to a dangerous temperature spike and potentially a fire.
-
Preventative Measures & Protocol:
-
Cooling is critical: Always perform the quenching process in an ice-water bath to effectively dissipate the heat generated.[13][14]
-
Slow, dropwise addition: The quenching agent must be added very slowly and dropwise with vigorous stirring to control the reaction rate.[13][15]
-
Dilution: Diluting the reaction mixture with an anhydrous ether solvent (like diethyl ether or THF) before quenching can help to moderate the reaction by reducing the concentration of LAH.[4][13]
-
Q2: I'm observing a gelatinous precipitate after quenching my LAH reaction, which is making product extraction difficult. How can I resolve this?
A2: The formation of a gelatinous aluminum hydroxide precipitate is a common issue during LAH work-up. This emulsion-like consistency can make filtration and phase separation challenging.
-
Causality: The reaction of LAH with water initially forms lithium and aluminum hydroxides. These can form a fine, gelatinous precipitate that traps the product and solvent.
-
Fieser Work-up Protocol (A Self-Validating System): The Fieser method is a widely accepted and reliable procedure to produce a granular, easily filterable precipitate.[4][13][16] For every 'x' grams of LAH used:
-
Cool the reaction mixture to 0°C.
-
Slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH solution
-
'3x' mL of water
-
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes. This process encourages the formation of a granular solid.[13][16]
-
Filter the mixture through a pad of Celite® to remove the inorganic salts.
-
Wash the filter cake thoroughly with an appropriate organic solvent to ensure complete recovery of the product.[13]
-
Workflow for LAH Quenching
Caption: Fieser work-up for LAH reactions.
Raney® Nickel Catalytic Hydrogenation
Raney® Nickel is a versatile catalyst for the hydrogenation of pyridines to piperidines.[17][18] However, its pyrophoric nature when dry necessitates careful handling.[7][8]
Frequently Asked Questions (FAQs):
Q1: I've noticed sparks or smoke coming from my Raney® Nickel filter cake. What should I do?
A1: This is a clear indication that the Raney® Nickel is drying out and becoming pyrophoric. Immediate action is required to prevent a fire.
-
Causality: Raney® Nickel is a fine nickel powder with a high surface area, often containing adsorbed hydrogen. When exposed to air in a dry state, it can rapidly oxidize, generating enough heat to ignite flammable solvents.[7][8]
-
Immediate Action & Prevention:
-
DO NOT let the filter cake run dry. Always keep the Raney® Nickel slurry wet with water or the reaction solvent during filtration.[7]
-
If you observe sparking, immediately and carefully douse the filter cake with water. Do not use a CO₂-based fire extinguisher as it can be ineffective.[8]
-
For future experiments, ensure a beaker of water is readily accessible before you begin the filtration.
-
Q2: How do I safely handle and dispose of spent Raney® Nickel catalyst?
A2: Safe handling and disposal are crucial to prevent accidents.
-
Handling:
-
Always handle Raney® Nickel in a well-ventilated fume hood.[7]
-
Measure the catalyst as a slurry to avoid handling the dry, pyrophoric powder.
-
-
Deactivation and Disposal Protocol:
-
Quenching: After the reaction, the spent catalyst should be carefully quenched. A common method is to slurry the catalyst in water and then slowly add dilute hydrochloric acid until the solid dissolves.[7][18] This should be done in a fume hood with appropriate personal protective equipment (PPE).
-
Neutralization: The acidic solution should then be carefully neutralized with a base like sodium hydroxide.
-
Disposal: The neutralized aqueous waste can then be disposed of according to your institution's hazardous waste guidelines.[7]
-
Raney® Nickel Safety Workflow
Caption: Key safety points for Raney® Nickel.
Managing Flammable Solvents
Solvents like THF and diethyl ether are commonplace in these syntheses, but their flammability and potential for peroxide formation pose significant risks.[9][10][11]
Frequently Asked Questions (FAQs):
Q1: What are the essential safety precautions when working with large volumes of flammable solvents?
A1: Working with large volumes of flammable solvents requires stringent safety measures to prevent ignition and exposure.
-
Causality: Flammable solvents have low flash points and their vapors can travel considerable distances to an ignition source.[10][19]
-
Essential Precautions:
-
Ventilation: Always work in a certified chemical fume hood to prevent the accumulation of flammable vapors.[9][10]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including hot plates, stirring motors, and static electricity.[10][20] Use intrinsically safe equipment where possible.
-
Grounding: When transferring large volumes of flammable liquids, ensure containers are properly grounded to prevent static discharge.
-
Storage: Store flammable solvents in approved, tightly sealed containers in a designated flammable storage cabinet, away from oxidizing agents.[9]
-
Q2: I suspect my old bottle of THF may contain peroxides. How can I test for and remove them?
A2: Ethers like THF can form explosive peroxides upon exposure to air and light over time.
-
Causality: Peroxide formation is a well-documented hazard of aged ether solvents. These peroxides can detonate upon heating or concentration.
-
Testing and Removal:
-
Testing: Use commercially available peroxide test strips. A pale yellow to blue color indicates the presence of peroxides.
-
Removal: If peroxides are present, they can be removed by passing the solvent through a column of activated alumina.
-
Prevention: Always date solvent containers upon opening and discard them before the expiration date. Store ethers in a cool, dark place.
-
Section 3: Personal Protective Equipment (PPE) - Your Last Line of Defense
Appropriate PPE is mandatory when handling any hazardous reagents.[21][22][23]
| PPE Item | Specification | Rationale |
| Lab Coat | Flame-resistant (e.g., Nomex®) | Protects against fire and chemical splashes. Standard cotton is acceptable, but avoid synthetic materials that can melt.[22][24] |
| Eye Protection | Chemical splash goggles and a face shield | Goggles protect against splashes; a face shield is crucial when there is a risk of explosion or fire.[21][22][24][25] |
| Gloves | Nitrile gloves (double-gloving recommended) | Provides a barrier against chemical contact. Check glove compatibility charts for the specific solvents and reagents being used.[21][22][24] |
| Footwear | Closed-toe shoes | Protects feet from spills.[24] |
Section 4: Emergency Preparedness
Accidents can happen despite the best precautions. Being prepared is essential.
-
Know the location and operation of:
-
Work with a buddy: Never work alone when handling highly hazardous reagents.[25]
-
Have a clear plan: Before starting any experiment, have a clear and well-rehearsed plan for how to respond to potential emergencies.
This technical support guide is intended to supplement, not replace, your institution's safety protocols and standard operating procedures. Always consult your organization's safety officer and the Safety Data Sheets (SDS) for all chemicals before beginning any work.
References
- A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- Safe Handling of Pyrophoric Liquids. Oregon State University Environmental Health and Safety. [Link]
- Pyrophoric Materials. University of Michigan-Dearborn. [Link]
- Safe Handling of Pyrophoric (PP) Reagents. University of Wisconsin–Madison. [Link]
- Pyrophoric Materials - Environmental Health and Safety. Purdue University. [Link]
- Workup: Aluminum Hydride Reduction. University of Rochester Department of Chemistry. [Link]
- C3.
- Safety Slide: Raney Nickel. [Link]
- chamberland-sop-weighing-and-working-with-raney-nickel.docx.
- Prepar
- Standard Operating Procedures for Working with Organic Solvents. [Link]
- Safety, Storage, Shelf Life, Handling and Disposal. [Link]
- Can anyone suggest the best method for lithium aluminium hydride work up?
- Raney Nickel - Hazardous Substance Fact Sheet. [Link]
- Lithium Aluminum Hydride (LiAlH4)
- Is Lithium Aluminum Hydride a Good Reducing Agent. Bloom Tech. [Link]
- Flammable Liquids. University of Illinois Division of Research Safety. [Link]
- Raney nickel. Wikipedia. [Link]
- Topic 1: Safety in the Organic Chemistry Labor
- Transport, Storage and Use of Solvents and other Flammable Liquids. NUS Chemistry. [Link]
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Safety - Chemistry LibreTexts. [Link]
- A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- Preparation method for 3-aminopiperidine and optical isomer thereof.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
- An asymmetric synthesis method for (R)
- Effect of rapid quenching speed on the structure and catalytic properties of the skeletal Ni catalysts.
- Partial Reduction of Electron-Deficient Pyridines.
- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
- Lithium aluminium hydride. Wikipedia. [https://en.wikipedia.org/wiki/Lithium_aluminium_hydride]([Link]_ hydride)
- Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation.
- Palladium on Carbon (Pd/C), Raney Ni - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab - 1.3. YouTube. [Link]
- Lithium Aluminium Hydride Properties, Reactions and Applic
- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. NIH. [Link]
- (R)-3-amino piperidine hydrochloride preparation method.
- Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades.
- Preparation of (r)-3-aminopiperidine dihydrochloride.
- Preparation of (r)-3-aminopiperidine dihydrochloride.
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Puzzling Pyridine Problem Probed. ChemistryViews. [Link]
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- 24. umdearborn.edu [umdearborn.edu]
- 25. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
A Comparative Guide to the Structural Validation of 3-Amino-N,N-dimethylpiperidine-1-carboxamide by NMR Spectroscopy
For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.
Introduction: The Imperative of Unambiguous Structural Confirmation
In the landscape of drug discovery and development, the precise structural characterization of novel small molecules is not merely a procedural step but the bedrock of all subsequent research.[1][2] An incorrectly assigned structure can invalidate extensive biological screening, pharmacokinetic studies, and lead optimization efforts, resulting in significant loss of time and resources. The subject of this guide, 3-Amino-N,N-dimethylpiperidine-1-carboxamide, is a chiral N-heterocycle incorporating a primary amine and a tertiary carboxamide. Its potential as a scaffold in medicinal chemistry necessitates a robust and unequivocal method for structural validation.
This guide provides an in-depth, experience-driven protocol for the complete structural assignment of this compound using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[3][4] We will explore the causality behind the selection of specific NMR experiments, from fundamental 1D methods to advanced 2D correlation spectroscopy. Furthermore, we will objectively compare the definitive insights provided by NMR with the complementary, yet less comprehensive, data obtained from alternative analytical techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
The Candidate Structure:
Figure 1. Hypothesized structure of this compound with atom numbering for NMR assignment.
The NMR Toolkit: A Multi-dimensional Approach to Validation
NMR spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution because it provides a detailed atom-by-atom map of the molecular framework and connectivity.[2][5] Our validation strategy is hierarchical, beginning with simple 1D spectra to generate initial hypotheses and progressing to 2D experiments to build an irrefutable, interconnected web of correlations.[3][6]
Foundational Analysis: 1D NMR (¹H and ¹³C)
¹H NMR: The Initial Proton Census
The ¹H NMR spectrum provides the first overview of the proton environments. We analyze four key features: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J).
-
Causality: The choice to start with ¹H NMR is driven by its high sensitivity and the wealth of information it provides. The number of signals corresponds to the number of chemically non-equivalent protons, the integration reveals their relative ratios, and the splitting patterns, governed by the n+1 rule, offer the first clues about neighboring protons.[3]
¹³C NMR & DEPT: The Carbon Skeleton
While ¹³C NMR is less sensitive than ¹H NMR, it is vital for mapping the carbon backbone. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is run concurrently.
-
Causality: A standard ¹³C experiment shows all carbon environments, including quaternary carbons (like C7) that are invisible in proton-based spectra. The DEPT-135 experiment is crucial because it differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[3] This allows for a rapid and definitive count of each carbon type, validating the molecular formula's carbon framework.
Building the Blueprint: 2D Correlation Spectroscopy
While 1D spectra provide the parts list, 2D NMR assembles the machine.[7] These experiments spread correlations across two frequency dimensions, resolving overlap and revealing connectivity.[8][9]
COSY (COrrelation SpectroscopY): Mapping ¹H-¹H Connections
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[10]
-
Expertise & Causality: We employ a Double Quantum Filtered COSY (DQF-COSY) for its ability to provide cleaner spectra with better resolution, especially for resolving complex multiplets.[10] In our target molecule, COSY is indispensable for tracing the proton network around the piperidine ring (H2-H3-H4-H5-H6), confirming their adjacency. Cross-peaks will appear between coupled protons, allowing us to "walk" around the ring system.[7]
HSQC (Heteronuclear Single Quantum Coherence): Linking Carbons to Protons
The HSQC experiment generates a correlation map showing which proton is directly attached to which carbon (¹J-coupling).[10][11]
-
Expertise & Causality: This is the most reliable method for assigning protonated carbons. Each cross-peak in the HSQC spectrum acts as a direct C-H link. By combining the proton assignments from COSY with the direct C-H correlations from HSQC, we can definitively assign the corresponding carbons of the piperidine ring (C2 through C6) and the N-methyl groups (C8).
HMBC (Heteronuclear Multiple Bond Correlation): The Key to Long-Range Connectivity
The HMBC experiment is arguably the most powerful tool for completing the structural puzzle. It reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J and ³J).[10][12]
-
Trustworthiness & Causality: HMBC is a self-validating system because it connects molecular fragments that are separated by non-protonated (quaternary) centers. For our molecule, HMBC is critical for three unambiguous connections:
-
Connecting the N,N-dimethyl group to the carboxamide: A strong correlation from the N-methyl protons (H8) to the carbonyl carbon (C7) confirms the N,N-dimethylcarboxamide moiety.
-
Connecting the carboxamide to the piperidine ring: Correlations from the piperidine protons adjacent to the nitrogen (H2ax/eq and H6ax/eq) to the carbonyl carbon (C7) prove that the carboxamide is attached to the ring nitrogen (N1).
-
Confirming the amine position: Correlations from the amino proton (H3) to adjacent ring carbons (C2 and C4) will solidify the position of the -NH₂ group at the C3 position.
-
The Validation Workflow: A Logical Progression
The structural validation process follows a logical, multi-step workflow designed to build confidence at each stage, culminating in an unambiguous assignment.
Predicted NMR Data Summary
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and key 2D correlations for this compound in CDCl₃. Note: Actual experimental values may vary slightly based on solvent, concentration, and temperature.
| Atom Label | Predicted ¹H δ (ppm), Multiplicity, Int. | Predicted ¹³C δ (ppm) | Key COSY Correlations (with) | Key HMBC Correlations (to C) |
| H2 | ~3.8-4.0 (eq), ~2.8-3.0 (ax) | C2: ~50-52 | H3, H6 | C3, C4, C6, C7 |
| H3 | ~2.9-3.1 (m), 1H | C3: ~48-50 | H2, H4 | C2, C4, C5 |
| H4 | ~1.7-1.9 (eq), ~1.4-1.6 (ax) | C4: ~30-32 | H3, H5 | C2, C3, C5, C6 |
| H5 | ~1.6-1.8 (m), 2H | C5: ~23-25 | H4, H6 | C3, C4, C6 |
| H6 | ~3.8-4.0 (eq), ~2.8-3.0 (ax) | C6: ~50-52 | H2, H5 | C2, C4, C5, C7 |
| -NH₂ | ~1.5 (br s), 2H | - | - | C3 |
| H8 | ~2.85 (s), 6H | C8: ~36-38 | - | C7 |
| - | - | C7 (C=O): ~165-167 | - | - |
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide valuable, complementary data.[13] It is crucial to understand their capabilities and limitations in comparison.
| Technique | Information Provided | Strengths | Limitations | Role in Validation |
| NMR Spectroscopy | Complete 3D structure, atom connectivity, stereochemistry.[4] | Unambiguous structural determination.[2] | Lower sensitivity, longer analysis time.[13] | Definitive: Primary tool for structural proof. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns.[14] | High sensitivity (femtomole), rapid analysis.[13] | Cannot distinguish between isomers, provides indirect structural data.[15] | Confirmatory: Validates molecular formula and supports proposed fragments. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[16][17] | Fast, simple, non-destructive. | Provides no connectivity information, spectra can be complex.[5] | Supportive: Confirms presence of key groups (Amine N-H, Amide C=O). |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) would confirm the elemental formula (C₈H₁₇N₃O). Fragmentation analysis (MS/MS) would likely show characteristic losses.[15][18] For example, α-cleavage adjacent to the piperidine nitrogen is common.[15] A key fragment would be the loss of the N,N-dimethylcarboxamide group or cleavage of the piperidine ring. While this data supports the proposed structure, it cannot differentiate it from isomers, such as 2-Amino- or 4-Amino-N,N-dimethylpiperidine-1-carboxamide.
Infrared (IR) Spectroscopy
The IR spectrum would provide clear evidence for the key functional groups:
-
N-H Stretch: A medium intensity band around 3300-3400 cm⁻¹ for the primary amine (-NH₂).[19]
-
C=O Stretch: A strong, sharp absorption around 1640-1660 cm⁻¹ for the tertiary amide carbonyl.[16][17]
-
C-N Stretch: Bands in the 1020-1350 cm⁻¹ region.[19]
This confirms the presence of the necessary components but provides no information on how they are connected.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of particulate matter.
Protocol 2: NMR Data Acquisition
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D ¹H NMR: Acquire with 16-32 scans, a spectral width of 12 ppm, and a relaxation delay of 2 seconds.
-
1D ¹³C{¹H} NMR: Acquire with 1024-2048 scans, a spectral width of 220 ppm, and a relaxation delay of 2 seconds.
-
DEPT-135: Use standard instrument parameters.
-
2D DQF-COSY: Acquire with 2-4 scans per increment, 256-512 increments in the indirect dimension (t₁), and a spectral width of 10 ppm in both dimensions.
-
2D HSQC: Acquire with 4-8 scans per increment, 256 increments in t₁, optimized for a one-bond ¹J(CH) coupling of 145 Hz.
-
2D HMBC: Acquire with 16-32 scans per increment, 256 increments in t₁, optimized for a long-range coupling of 8 Hz. This value is a good compromise for detecting both ²J and ³J correlations.[10]
Conclusion: The Synergy of a Multi-Technique Approach
The unambiguous structural validation of this compound is achieved through the systematic and logical application of a suite of NMR experiments. While 1D NMR provides the initial framework and alternative techniques like MS and IR offer confirmatory evidence for the molecular formula and functional groups, it is the web of through-bond connections revealed by 2D correlation experiments—COSY, HSQC, and particularly HMBC—that provides the irrefutable proof of structure. This rigorous, multi-dimensional approach ensures the highest level of scientific integrity and provides the solid structural foundation necessary for advancing drug development programs.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- SpectraBase. John Wiley & Sons, Inc. [Link]
- Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Kalstabakken, K. A., & Harned, A. M. (2018). Spectral Database for Instructors: A Living, Online NMR FID Database.
- Functional Groups and IR Tables. (2020). Chemistry LibreTexts. [Link]
- IR Spectroscopy Tutorial: Amines. University of California, Los Angeles (UCLA) Chemistry. [Link]
- Cheu, R. (2018).
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.Spectroscopy Online. [Link]
- Neil, E. (2012).
- Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry. [Link]
- Infrared Spectroscopy.
- Rowlands, J. B., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy.Royal Society of Chemistry. [Link]
- Pell, A. J., et al. (2015). Application of NMR and Molecular Docking in Structure-based Drug Discovery.Current Topics in Medicinal Chemistry, 15(1), 21-42. [Link]
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chemistry Stack Exchange. [Link]
- Golotvin, S., et al. (2006). Automated structure verification based on 1H NMR prediction.Magnetic Resonance in Chemistry, 44(6), 524-533. [Link]
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A Comparative Guide to the Synthesis of 3-Aminopiperidine for Researchers and Drug Development Professionals
The 3-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry. Its presence is critical in a multitude of pharmaceutical agents, including dipeptidyl peptidase-IV (DPP-IV) inhibitors like Alogliptin and Linagliptin, which are vital for the treatment of type II diabetes.[1][2][3] The specific stereochemistry of the 3-amino group is often crucial for biological activity, making the stereoselective synthesis of this chiral amine a significant challenge for process chemists and drug developers.
This guide provides an in-depth comparison of the primary synthetic strategies for accessing 3-aminopiperidine, focusing on the underlying chemical principles, practical advantages, and inherent limitations of each approach. We will explore classical methods based on heterocyclic reduction and contrast them with modern asymmetric and biocatalytic routes that offer superior chiral control.
Core Synthetic Strategies
The synthesis of 3-aminopiperidine can be broadly categorized into three main approaches, each with distinct starting materials and strategic considerations.
-
Reduction of 3-Aminopyridine: A direct and convergent approach, but one that presents challenges in controlling hydrogenation and achieving enantioselectivity.
-
Functionalization of Piperidine Precursors: A versatile strategy that builds the desired functionality onto a pre-formed piperidine ring, often starting from piperidones or nipecotic acid.
-
Asymmetric Biocatalysis: An increasingly powerful and sustainable approach that uses enzymes to create the chiral amine center with high fidelity.
The choice of strategy is dictated by the specific needs of the project, balancing factors such as scale, cost, required enantiopurity, and available equipment.
Method 1: Catalytic Hydrogenation of 3-Aminopyridine
This is arguably the most direct route on paper: a simple reduction of the aromatic pyridine ring. However, the practical execution requires careful control of reaction conditions to achieve high selectivity and yield.
Chemical Principle: The aromatic pyridine ring is reduced to a piperidine ring using hydrogen gas and a metal catalyst. The primary challenge is to achieve this reduction without causing hydrogenolysis (cleavage) of the C-N bond of the amino group.
Causality Behind Experimental Choices:
-
Catalyst Selection: Noble metal catalysts like Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) are commonly employed. Rhodium on carbon (Rh/C) is often cited, but can require harsh conditions.[4][5] Protecting the exocyclic amine, for instance as an acetyl or phthaloyl derivative, can moderate the reaction, allowing for the use of less expensive catalysts like Palladium on carbon (Pd/C) under lower pressure (1-20 bar) compared to the high pressures (up to 100 bar) needed for the unprotected substrate.[4][6]
-
Solvent and Conditions: Acetic acid is a common solvent as it protonates the pyridine nitrogen, activating the ring toward reduction.[4][5] However, this necessitates a robust, acid-tolerant catalyst and reactor. High pressures and temperatures are often required, which can be a significant barrier to industrial scale-up due to equipment constraints and safety concerns.[1][7]
Enantioselectivity: This method produces a racemic mixture of (R)- and (S)-3-aminopiperidine. To obtain a single enantiomer, a subsequent chiral resolution step is mandatory. This is typically achieved by forming diastereomeric salts with a chiral acid, such as dibenzoyl-D-tartaric acid or (R)-mandelic acid.[1][4][8] While effective, resolution inherently discards at least 50% of the material, doubling the effective cost of the starting materials and creating a waste stream of the undesired enantiomer.[1]
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A Comparative Guide to Piperidine Derivatives in Drug Discovery: 3-Aminopiperidines vs. Piperidine-3-Carboxamides
Introduction: The Privileged Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile scaffolds in modern medicinal chemistry.[1] Its prevalence in over twenty classes of pharmaceuticals stems from its ability to adopt a stable chair conformation, presenting substituents in well-defined spatial orientations that facilitate precise interactions with biological targets.[1] Furthermore, its physicochemical properties—such as improved solubility and metabolic stability—make it an attractive structural motif for drug design. This guide provides an in-depth comparison of two prominent classes of piperidine derivatives: 3-aminopiperidines and piperidine-3-carboxamides . While the originally queried "3-Amino-N,N-dimethylpiperidine-1-carboxamide" lacks sufficient public data for a thorough analysis, we will explore representative, well-characterized compounds from these two families to illuminate their distinct roles and structure-activity relationships (SAR) in different therapeutic contexts. We will delve into their applications as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for diabetes, Cathepsin K (Cat K) inhibitors for osteoporosis, and Anaplastic Lymphoma Kinase (ALK) inhibitors for cancer, providing a comprehensive overview for researchers and drug development professionals.
Part 1: The 3-Aminopiperidine Moiety in DPP-4 Inhibition
The chiral (R)-3-aminopiperidine moiety is a cornerstone pharmacophore in the design of "gliptins," a class of oral hypoglycemic agents that inhibit the DPP-4 enzyme.[2] DPP-4 is responsible for the degradation of incretin hormones like GLP-1, which stimulate insulin secretion.[3] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[3][4]
Alogliptin is a potent and selective DPP-4 inhibitor that prominently features the (R)-3-aminopiperidine group.[5] This amine group is crucial for establishing a key salt bridge interaction with the glutamic acid residues (Glu205/Glu206) in the S2 subsite of the DPP-4 active site. This interaction anchors the inhibitor and is a primary determinant of its high binding affinity.
Structure-Activity Relationship (SAR) Insights: Alogliptin
The development of Alogliptin and other gliptins has provided clear SAR insights:
-
Chirality is Critical: The (R)-enantiomer of the 3-aminopiperidine is essential for optimal binding and potency. The (S)-enantiomer typically exhibits significantly lower activity due to improper orientation within the active site.[5]
-
Primary Amine: The free primary amine is vital for the ionic interaction with the glutamate residues. N-alkylation or modification of this group drastically reduces inhibitory activity.
-
Piperidine Ring as a Scaffold: The piperidine ring itself serves as a rigid scaffold, positioning the crucial amine group and the rest of the molecule (the "warhead" and capping groups) in the correct geometry to interact with other subsites (S1 and S1') of the enzyme.[6]
The logical relationship for the necessity of the (R)-3-aminopiperidine moiety in DPP-4 inhibition is illustrated below.
Part 2: Piperidine-3-Carboxamides in Protease and Kinase Inhibition
Shifting our focus, the piperidine-3-carboxamide scaffold presents a different set of functionalities and has been successfully employed in developing inhibitors for distinct enzyme classes, including cysteine proteases like Cathepsin K and receptor tyrosine kinases like ALK.
Case Study 1: Cathepsin K (Cat K) Inhibitors for Osteoporosis
Cathepsin K is a cysteine protease that plays a critical role in bone resorption by degrading type I collagen.[7] Its inhibition is a key therapeutic strategy for treating osteoporosis. A series of (R)-piperidine-3-carboxamide derivatives have been identified as potent Cat K inhibitors.[7][8]
In this scaffold, the carboxamide moiety is crucial for forming hydrogen bond networks within the enzyme's active site. The piperidine ring acts as a central scaffold, while substituents at the N1 position (piperidine nitrogen) and on the carboxamide nitrogen explore different binding pockets (P2 and P3) of the enzyme.[7]
Comparative Analysis of Piperidine-3-Carboxamide Cat K Inhibitors
The following table summarizes the SAR for a series of (R)-N-benzyl-1-(arylsulfonyl)piperidine-3-carboxamide derivatives, highlighting how subtle structural changes impact inhibitory potency.[7]
| Compound ID | N1-Substituent (Arylsulfonyl) | N-Carboxamide Substituent (Benzyl) | Cat K IC50 (µM) |
| H-1 | 4-methoxyphenylsulfonyl | 2-methylbenzyl | 0.25 |
| H-3 | 4-methoxyphenylsulfonyl | 4-methylbenzyl | 0.17 |
| H-4 | 4-methoxyphenylsulfonyl | 2-methoxybenzyl | 0.28 |
| H-9 | 4-methoxyphenylsulfonyl | 2-chloro-6-fluorobenzyl | 0.08 |
| H-16 | 4-chlorophenylsulfonyl | 2-chloro-6-fluorobenzyl | 0.15 |
Data sourced from a 2024 study on novel piperidine-3-carboxamide derivatives.[7][8][9]
SAR Insights:
-
N-Carboxamide Substituent: The substitution pattern on the benzyl ring is critical. The most potent compound, H-9 , features a 2-chloro-6-fluorobenzyl group, suggesting that electron-withdrawing groups and specific steric bulk are favorable for interaction with the S2 pocket.[7]
-
N1-Piperidine Substituent: Comparing H-9 and H-16, the 4-methoxyphenylsulfonyl group at the N1 position confers greater potency than a 4-chlorophenylsulfonyl group, indicating the importance of this moiety's electronic and steric properties for S1 pocket binding.[7]
Case Study 2: Anaplastic Lymphoma Kinase (ALK) Inhibitors for Cancer
The piperidine carboxamide scaffold has also been identified as a potent core for ALK inhibitors.[10][11] ALK is a receptor tyrosine kinase whose genetic rearrangements can drive the growth of certain cancers, such as non-small cell lung cancer.[12] A high-throughput screen identified a piperidine carboxamide hit that binds to the ALK kinase domain in an unusual "DFG-shifted" conformation, opening access to a new hydrophobic pocket.[10][11]
SAR Insights:
-
Piperidine Core: The piperidine-3-carboxamide core was found to be superior to regioisomers like the piperidine-4-carboxamide.[13]
-
Stereochemistry: Similar to the DPP-4 inhibitors, stereochemistry at the 3-position is crucial. The (S)-enantiomer of one series showed a 15-fold increase in activity over the (R)-enantiomer.[13]
-
Substituent Optimization: SAR studies focused on rapidly optimizing substituents on both sides of the core. For example, attaching a 2-((3,4,5-trimethoxyphenyl)amino)pyrimidine group to the piperidine nitrogen led to a significant boost in potency.[10][11]
Part 3: Experimental Protocols
Trustworthy and reproducible experimental data are the bedrock of drug discovery. Below are detailed, step-by-step protocols for the synthesis of a key intermediate and for a representative enzyme inhibition assay.
Synthesis Protocol: (R)-3-Aminopiperidine Dihydrochloride
This protocol describes a common method for synthesizing the key chiral intermediate used in gliptin synthesis, involving the reduction of a chiral aminolactam.[14][15]
Objective: To prepare (R)-3-Aminopiperidine dihydrochloride from (R)-3-aminopiperidin-2-one hydrochloride.
Materials:
-
(R)-3-aminopiperidin-2-one hydrochloride
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure the system is under an inert atmosphere.
-
LAH Suspension: In the reaction flask, suspend 1.6 to 2.0 equivalents of LiAlH₄ in anhydrous THF.
-
Substrate Addition: Dissolve 1 equivalent of (R)-3-aminopiperidin-2-one hydrochloride in anhydrous THF and add it to the dropping funnel.
-
Controlled Reaction: Add the substrate solution dropwise to the LiAlH₄ suspension. Maintain the internal temperature between 15°C and 35°C using an ice bath as needed. The addition is exothermic.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 60-65°C) for 4-6 hours, or until TLC/LCMS analysis confirms the consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0°C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF.
-
Salt Formation: Combine the filtrates and cool to 0°C. Slowly add concentrated HCl to precipitate the dihydrochloride salt.
-
Isolation: Collect the white precipitate by filtration, wash with cold THF or diethyl ether, and dry under vacuum to yield (R)-3-aminopiperidine dihydrochloride.
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A Comparative Guide to the Biological Efficacy of Piperidine Carboxamide Analogs
For researchers, medicinal chemists, and drug development professionals, the piperidine carboxamide scaffold represents a privileged structure in modern pharmacology. Its inherent conformational flexibility and capacity for diverse substitutions have made it a cornerstone in the design of novel therapeutics targeting a wide array of biological processes. This guide provides an in-depth comparative analysis of the biological efficacy of various piperidine carboxamide analogs, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Versatility of the Piperidine Carboxamide Core
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a robust and synthetically tractable framework. When functionalized with a carboxamide group, this scaffold gains the ability to participate in crucial hydrogen bonding interactions with biological targets. The true therapeutic potential, however, is unlocked through the diverse chemical modifications possible at the piperidine nitrogen (N1), the carboxamide nitrogen, and other positions on the piperidine ring. These modifications modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. This guide will explore several classes of piperidine carboxamide analogs, highlighting their structure-activity relationships (SAR) and mechanisms of action across different therapeutic areas.
Comparative Efficacy Analysis of Piperidine Carboxamide Analogs
The biological activities of piperidine carboxamide derivatives are remarkably diverse, ranging from antimicrobial and anticancer to neuroprotective and anti-inflammatory effects. The following sections provide a comparative overview of their efficacy in key therapeutic areas, with supporting data summarized in comparative tables.
Antimicrobial Activity: Targeting Bacterial DNA Gyrase
A significant breakthrough in the development of new antibiotics has been the identification of piperidine-4-carboxamides (P4Cs) as potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication.[1] These compounds represent a novel structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs).[1][2]
The mechanism of action involves the inhibition of the supercoiling activity of DNA gyrase, leading to the accumulation of permanent DNA single-strand breaks and subsequent bacterial cell death.[2] Structure-activity relationship studies have revealed that modifications to the piperidine ring and the carboxamide moiety can significantly impact antibacterial potency. For instance, the hit compound MMV688844 (844) demonstrated bactericidal properties against Mycobacterium abscessus, a notoriously difficult-to-treat pathogen.[1][2] Further optimization led to analogs like 844-TFM, which exhibited a 10-fold increase in activity against M. abscessus.[2]
Table 1: Comparative Antimicrobial Activity of Piperidine-4-Carboxamide Analogs against M. abscessus
| Compound | Modification | MIC (µM)[2] | IC50 (DNA Gyrase Supercoiling Inhibition, µM)[1] |
| 844 | Parent Compound | 10 | 1.2 |
| 844-TFM | Trifluoromethylated analog of 844 | 1 | 0.4 |
| 5l | Optimized analog | 0.5 | Not Reported |
| 5r | Optimized analog | 0.5 | Not Reported |
| 5q | Isomeric analog with shifted tertiary amine | 100 | 40 |
The data clearly indicates that specific substitutions on the piperidine carboxamide scaffold can dramatically enhance antimicrobial efficacy. The significant loss of activity in compound 5q , where the tertiary amine position was shifted, underscores the critical role of precise molecular geometry for target engagement.[1]
Anticancer Activity: A Multi-pronged Approach
Piperidine carboxamide derivatives have emerged as a promising class of anticancer agents, exhibiting diverse mechanisms of action, including tubulin inhibition, induction of cellular senescence, and kinase inhibition.[3][4][5]
Tubulin Inhibition: Certain 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors.[4] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. SAR-guided optimization of this series resulted in compounds with potent antiproliferative activity in the low nanomolar range.[4]
Induction of Cellular Senescence: N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells without causing significant cytotoxicity to normal cells.[5] This represents a novel therapeutic strategy aimed at halting cancer cell proliferation rather than inducing immediate cell death.
Kinase Inhibition: The piperidine carboxamide scaffold has been successfully employed in the design of inhibitors for various kinases implicated in cancer progression, such as Anaplastic Lymphoma Kinase (ALK).[6] For example, piperidine carboxamide 1 was identified as a novel ALK inhibitor with an IC50 of 0.174 µM.[6]
Table 2: Comparative Anticancer Activity of Piperidine Carboxamide Analogs
| Compound Class | Mechanism of Action | Example Compound | Cell Line | IC50/EC50/GI50 |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Tubulin Inhibition | 12a | DU-145 (Prostate) | 120 nM (GI50)[4] |
| N-arylpiperidine-3-carboxamides | Senescence Induction | 1 | A375 (Melanoma) | 1.24 µM (EC50)[5] |
| Piperidine Carboxamides | ALK Inhibition | 1 | ALK enzyme assay | 0.174 µM (IC50)[6] |
| Piperine-carboximidamide hybrids | Multi-targeted (EGFR, BRAF, CDK2) | VIk | Panc-1, MCF-7, HT-29, A-549 | 35 nM (GI50)[7] |
Neurodegenerative Diseases: Targeting Cholinesterases and Calpains
The versatility of the piperidine carboxamide scaffold extends to the development of agents for neurodegenerative diseases like Alzheimer's and Parkinson's.
Cholinesterase Inhibition: Novel N-benzylpiperidine carboxamide derivatives have been designed as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.[8] By replacing a metabolically labile ester linker with a more stable amide, researchers developed analogs with improved pharmacokinetic properties. Compound 28 and 20 exhibited potent in vitro acetylcholinesterase inhibitory activity with IC50 values of 0.41 µM and 5.94 µM, respectively.[8]
Calpain Inhibition: Piperidine carboxamides have also been evaluated as calpain inhibitors.[9] Calpains are cysteine proteases implicated in neurodegenerative processes. The keto amides 11f and 11j demonstrated potent µ-calpain inhibition with Ki values of 30 nM and 9 nM, respectively, and exhibited over 100-fold selectivity against the related cysteine protease cathepsin B.[9] Furthermore, these compounds showed anticonvulsive properties in mice, suggesting their potential for treating neurological disorders.[9]
Table 3: Comparative Neuroprotective Activity of Piperidine Carboxamide Analogs
| Compound Class | Target | Example Compound | In Vitro Activity | In Vivo Activity |
| N-benzylpiperidine carboxamides | Acetylcholinesterase | 28 | IC50 = 0.41 µM[8] | Not Reported |
| Piperidine carboxamides | µ-Calpain | 11j | Ki = 9 nM[9] | Inhibited NMDA-induced convulsions in mice[9] |
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key experiments used in the evaluation of piperidine carboxamide analogs.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Piperidine carboxamide analogs
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial strains
-
Sterile saline
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the piperidine carboxamide analog in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the growth medium in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: From a fresh bacterial culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in the growth medium and add it to each well of the microtiter plate containing the compound dilutions, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Protocol 2: MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Piperidine carboxamide analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the piperidine carboxamide analog and incubate for the desired exposure time (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a specific kinase by quantifying the amount of ADP produced.
Workflow for Kinase Inhibition Assay
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A Comparative Analysis of ALK Inhibitors Featuring a Piperidine Scaffold: A Guide for Researchers
In the landscape of targeted cancer therapy, the development of Anaplastic Lymphoma Kinase (ALK) inhibitors has marked a significant paradigm shift, particularly in the treatment of non-small cell lung cancer (NSCLC). The piperidine scaffold has emerged as a privileged structure in the design of these potent kinase inhibitors, contributing to their efficacy and drug-like properties. This guide provides a comprehensive comparative analysis of key ALK inhibitors that incorporate a piperidine moiety, offering experimental data, detailed protocols, and insights into their structure-activity relationships to inform researchers, scientists, and drug development professionals.
The Significance of ALK and the Piperidine Scaffold
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, fusions, or mutations, becomes a potent oncogenic driver.[1] The most common ALK fusion partner in NSCLC is the echinoderm microtubule-associated protein-like 4 (EML4) gene, leading to the expression of the EML4-ALK fusion protein.[2] This aberrant kinase promotes uncontrolled cell proliferation and survival by activating downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][3]
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry.[4][5][6][7] Its incorporation into ALK inhibitors can enhance solubility, improve metabolic stability, and provide crucial interaction points within the ATP-binding pocket of the ALK kinase domain, thereby influencing potency and selectivity.[7] This guide will delve into a comparative analysis of five prominent FDA-approved ALK inhibitors featuring a piperidine scaffold: Crizotinib, Ceritinib, Alectinib, Brigatinib, and Lorlatinib.
Generations of Piperidine-Containing ALK Inhibitors: A Comparative Overview
The clinical development of ALK inhibitors has progressed through successive generations, each designed to improve upon the efficacy, safety, and ability to overcome resistance mechanisms of its predecessors.
First-Generation: Crizotinib
Crizotinib was the first ALK inhibitor to receive FDA approval for the treatment of ALK-positive NSCLC.[8][9] It is an aminopyridine-based inhibitor that competitively binds to the ATP-binding pocket of the ALK kinase domain.[8] The piperidine moiety in crizotinib plays a role in its overall conformation and interaction with the kinase.[10]
Second-Generation: Ceritinib, Alectinib, and Brigatinib
The second-generation inhibitors were developed to address the acquired resistance to crizotinib, which often arises from secondary mutations in the ALK kinase domain.[11]
-
Ceritinib: This inhibitor demonstrates greater potency against ALK than crizotinib and is active against several crizotinib-resistant mutations.[11] Modifications to the terminal piperidine ring of ceritinib have been explored to further enhance its activity against resistant mutants.[1][12]
-
Alectinib: A highly selective and potent ALK inhibitor, alectinib has shown significant efficacy in both treatment-naive and crizotinib-resistant patients.[13][14] It also exhibits excellent central nervous system (CNS) penetration, a critical feature for treating brain metastases.[14]
-
Brigatinib: This inhibitor is potent against a broad range of ALK resistance mutations and also shows activity against ROS1 and EGFR.[15][16] Its structure includes a piperidine ring connected to a pyrimidine core.[12]
Third-Generation: Lorlatinib
Lorlatinib represents a third-generation ALK inhibitor designed to be active against a wide spectrum of ALK mutations, including the highly resistant G1202R mutation, and to have robust CNS penetration.[5][17] Its unique macrocyclic structure, which incorporates a piperidine-like moiety, contributes to its high potency and broad activity profile.[18]
Quantitative Performance Analysis
A critical aspect of comparing these inhibitors lies in their quantitative performance against wild-type ALK and clinically relevant resistance mutations. The following tables summarize key in vitro and clinical data.
Table 1: Comparative In Vitro Potency (IC50, nM) of ALK Inhibitors
| Inhibitor | ALK (Wild-Type) | L1196M | G1202R |
| Crizotinib | 20 - 53 | 86 - 130 | 560 - 3000+ |
| Ceritinib | 0.2 | Potent | Inactive |
| Alectinib | 1.9 | 1.0 | 595 |
| Brigatinib | 0.6 | Potent | Less Active |
| Lorlatinib | <0.07 (Ki) | 0.7 (Ki) | 80 |
Data compiled from multiple sources.[5][11][15][19] The L1196M mutation is a common "gatekeeper" mutation that confers resistance to crizotinib. The G1202R mutation is a highly challenging resistance mutation that can emerge after treatment with second-generation inhibitors.
Table 2: Comparative Clinical Efficacy in First-Line Treatment of ALK+ NSCLC
| Inhibitor | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Intracranial ORR |
| Crizotinib | 9.8 - 10.9 months | 58% - 74% | 29% - 56% |
| Alectinib | 34.8 months | 82.9% | 81% |
| Brigatinib | Not Reached (at 2 years) | 71% | 78% |
| Lorlatinib | Not Reached (at 1 year) | 76% | 82% |
Data from head-to-head clinical trials comparing each inhibitor to crizotinib.[5][7][13][14][17][20][21][22]
Table 3: Overview of Common Adverse Events (Grade ≥3)
| Inhibitor | Common Adverse Events |
| Crizotinib | Elevated transaminases, nausea, diarrhea, visual disorders[9][23] |
| Ceritinib | Diarrhea, nausea, vomiting, elevated transaminases[20] |
| Alectinib | Elevated creatine phosphokinase, elevated transaminases, myalgia[23] |
| Brigatinib | Increased blood creatine phosphokinase, hypertension, increased lipase[21] |
| Lorlatinib | Hypercholesterolemia, hypertriglyceridemia, edema, peripheral neuropathy, cognitive effects[17][24] |
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the experimental methods used to evaluate these inhibitors is crucial for researchers.
ALK Signaling Pathway and Inhibition
Oncogenic ALK fusion proteins lead to the constitutive activation of downstream signaling pathways that drive tumor growth and survival. ALK inhibitors act by blocking the ATP-binding site of the ALK kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these pathways.
ALK signaling pathways and the point of inhibition.
Experimental Workflow for In Vitro and In Vivo Evaluation
A typical workflow for the preclinical evaluation of a novel ALK inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
A generalized experimental workflow for ALK inhibitor evaluation.
Experimental Protocols
Protocol 1: ALK Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ALK inhibitor using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human ALK enzyme (wild-type or mutant)
-
ALK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test inhibitor (serially diluted in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and prepare the kinase reaction buffer. Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO) control.
-
Add 2.5 µL of a solution containing the ALK enzyme and substrate in kinase assay buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase assay buffer. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[4][10][24][25][26]
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes the assessment of the effect of an ALK inhibitor on the proliferation of ALK-positive cancer cells using the MTT assay.
Materials:
-
ALK-positive cancer cell line (e.g., H3122, Karpas-299)
-
Complete cell culture medium
-
Test inhibitor (serially diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of the test inhibitor or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.[5][6][8][12][27]
Protocol 3: In Vivo Tumor Xenograft Model
This protocol provides a general procedure for evaluating the in vivo efficacy of an ALK inhibitor in a subcutaneous tumor xenograft model.
Materials:
-
ALK-positive cancer cell line
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel at a 1:1 ratio.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test inhibitor or vehicle control to the respective groups according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Measure tumor volume with calipers 2-3 times per week. The formula for tumor volume is typically (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a specified time point. At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.[2][3]
Conclusion and Future Perspectives
The development of ALK inhibitors with a piperidine scaffold has significantly improved the prognosis for patients with ALK-positive cancers. The progression from first- to third-generation inhibitors has been driven by the need to enhance potency, improve CNS penetration, and overcome acquired resistance. The comparative analysis presented in this guide highlights the distinct profiles of these agents, providing a valuable resource for researchers in the field.
Future research will likely focus on the development of fourth-generation ALK inhibitors with even broader activity against complex resistance mutations and improved safety profiles. Furthermore, combination therapies that target parallel or downstream signaling pathways are being actively investigated to further enhance the durability of response to ALK inhibition. The continued exploration of novel scaffolds and the application of advanced drug design strategies will undoubtedly lead to the next wave of innovative and effective treatments for ALK-driven malignancies.
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- Soria JC, et al. Ceritinib in ALK-rearranged non-small-cell lung cancer. N Engl J Med. 2017;376(21):2089-2091.
- Abcam. MTT assay protocol.
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- Zhang YK, et al. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. 2024;17(6):105828.
- Solomon BJ, et al. Lorlatinib in patients with ALK-positive non-small-cell lung cancer: results from a global phase 2 study. Lancet Oncol. 2018;19(12):1654-1667.
- Li JJ, et al. Importance of protein flexibility in ranking inhibitor affinities: modeling the binding mechanisms of piperidine carboxamides as Type I1/2 ALK inhibitors. J Chem Inf Model. 2015;55(3):634-645.
- Bio-protocol. Nude mouse subcutaneous tumor model.
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- ResearchGate.
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A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Piperidine Carboxamides
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of Quantitative Structure-Activity Relationship (QSAR) studies on piperidine carboxamides. We will explore how different QSAR methodologies are applied to this versatile scaffold across various biological targets, offering insights into model performance and the structural features driving activity. This guide is designed to be a practical resource, grounded in scientific integrity and supported by experimental data, to aid in the rational design of novel therapeutics.
The Significance of the Piperidine Carboxamide Scaffold
The piperidine carboxamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthetic tractability and ability to present substituents in defined three-dimensional orientations make it an ideal starting point for the development of potent and selective ligands for various protein targets. From oncology to infectious diseases and neurological disorders, piperidine carboxamides have demonstrated significant therapeutic potential. Understanding the quantitative relationship between the structural features of these compounds and their biological activity is paramount for efficient lead optimization and the design of next-generation drug candidates.
Comparative Analysis of QSAR Models for Piperidine Carboxamides
The predictive power of a QSAR model is highly dependent on the chosen methodology, the diversity of the chemical dataset, and the biological endpoint being studied. Here, we compare several QSAR studies on piperidine carboxamides targeting different proteins, highlighting the performance of various models.
| Biological Target | QSAR Model(s) | Dataset Size (Training/Test) | Key Statistical Parameters | Key Findings & Structural Insights | Reference(s) |
| Anaplastic Lymphoma Kinase (ALK) | CoMFA, CoMSIA | 36 compounds | CoMFA: q² = 0.715, r² = 0.993, r²_pred = 0.744; CoMSIA: q² = 0.620, r² = 0.986, r²_pred = 0.570 | Steric, electrostatic, and hydrophobic fields are crucial for ALK inhibition. The models highlighted regions where bulky substituents and electropositive groups enhance activity. | [1] |
| Anaplastic Lymphoma Kinase (ALK) | Topomer CoMFA, ANN | 36 compounds | Topomer CoMFA: q² = 0.597, r² = 0.939 | The 3D-QSAR model, validated by an artificial neural network, provided insights into the structure-activity relationship, leading to the design of novel, potent ALK inhibitors. | [2][3] |
| Fatty Acid Amide Hydrolase (FAAH) | 3D-QSAR/CoMSIA | 90 compounds (73/17) | q² = 0.734, r² = 0.966, r²m = 0.723 | The CoMSIA model, incorporating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, successfully predicted the inhibitory activity of piperazine-carboxamide derivatives. | [4][5] |
| Plasmodium falciparum proteasome β5 subunit (Pfβ5) | SAR | - | - | Initial SAR studies identified the (S)-enantiomer as 100-fold more potent and established the minimal pharmacophore required for anti-malarial activity. | [6] |
| Acetylcholinesterase (AChE) | 2D-QSAR, 3D-QSAR (CoMFA) | - | CoMFA: r² (training) = 0.947, r² (test) = 0.816; 2D-QSAR: r² = 0.825, r²_pred = 0.778 | The 3D-QSAR (CoMFA) model demonstrated superior predictive ability over the 2D-QSAR model for piperidine and piperazine derivatives as AChE inhibitors. | [7] |
| Neurokinin 1 Receptor (NK1R) / Serotonin Transporter (SERT) | GA-PLS, MLR | - | - | QSAR models were developed for dual antagonists, and in silico screening based on these models led to the design of new potent lead compounds. | [8] |
| DNA Gyrase (M. abscessus) | In silico docking and SAR | - | - | Structure-activity relationship studies led to the identification of analogues with increased antibacterial activity and improved pharmacokinetic properties. | [9] |
A Practical Guide to a 3D-QSAR (CoMFA/CoMSIA) Workflow
To provide a tangible understanding of the QSAR process, this section outlines a detailed, step-by-step methodology for a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA).[10][11][12] The causality behind each experimental choice is explained to ensure a robust and predictive model.
Experimental Protocol: 3D-QSAR of Piperidine Carboxamides
1. Data Set Preparation and Curation:
-
Objective: To assemble a high-quality dataset of piperidine carboxamide derivatives with reliable biological activity data.
-
Procedure:
-
Collect a series of structurally related piperidine carboxamides with experimentally determined biological activities (e.g., IC50, EC50, Ki) against a specific target.
-
Ensure that all biological data were obtained under uniform experimental conditions to minimize variability.[13]
-
Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution of data.
-
Divide the dataset into a training set for model generation and a test set for external validation. A common split is 70-80% for the training set and 20-30% for the test set, ensuring that the test set compounds are representative of the chemical space of the training set.
-
2. Molecular Modeling and Alignment:
-
Objective: To generate 3D conformations of the molecules and align them in a common orientation, which is a critical step for 3D-QSAR.[13]
-
Procedure:
-
Draw the 2D structures of all compounds in the dataset.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy conformations.
-
Select a common scaffold or a highly active compound as a template for alignment.
-
Align all molecules in the dataset to the template. This can be done using rigid alignment of the common scaffold or flexible alignment methods. The quality of the alignment is crucial for the success of the 3D-QSAR model.
-
3. Generation of Molecular Descriptors (CoMFA/CoMSIA Fields):
-
Objective: To calculate the 3D molecular fields that will be used as descriptors in the QSAR model.
-
Procedure:
-
Place the aligned molecules in a 3D grid.
-
For CoMFA: Calculate the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies between a probe atom (e.g., sp3 carbon with a +1 charge) and each molecule at each grid point.[10]
-
For CoMSIA: In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[12] These additional descriptors can often provide a more comprehensive description of the molecular properties.
-
4. Statistical Analysis and Model Building:
-
Objective: To establish a quantitative relationship between the calculated molecular descriptors and the biological activity using statistical methods.
-
Procedure:
-
Use Partial Least Squares (PLS) regression to correlate the CoMFA/CoMSIA field values (independent variables) with the biological activity data (dependent variable). PLS is well-suited for handling a large number of correlated descriptors.
-
Perform a cross-validation analysis, typically Leave-One-Out (LOO) cross-validation, on the training set to assess the internal predictive ability of the model. The cross-validated correlation coefficient (q²) is a key metric here. A q² > 0.5 is generally considered indicative of a good model.
-
5. Model Validation:
-
Objective: To rigorously assess the predictive power and robustness of the generated QSAR model.[6][14][15][16]
-
Procedure:
-
Internal Validation:
-
Calculate the non-cross-validated correlation coefficient (r²) for the training set. A high r² value (close to 1.0) indicates a good fit of the model to the training data.
-
Perform y-randomization by randomly shuffling the biological activity data multiple times and rebuilding the QSAR model. The resulting models should have low r² and q² values, confirming that the original model is not due to chance correlation.
-
-
External Validation:
-
Use the generated QSAR model to predict the biological activities of the compounds in the test set.
-
Calculate the predictive correlation coefficient (r²_pred) for the test set. An r²_pred value > 0.6 is generally considered to indicate good external predictive ability.
-
-
6. Interpretation of Results (Contour Maps):
-
Objective: To visualize the results of the 3D-QSAR model to guide the design of new, more potent compounds.
-
Procedure:
-
Generate 3D contour maps that show the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.
-
For CoMFA, steric contour maps will show regions where bulky groups are favored (green contours) or disfavored (yellow contours). Electrostatic contour maps will indicate where positive charges are favored (blue contours) or negative charges are favored (red contours).
-
For CoMSIA, additional contour maps for hydrophobicity, hydrogen bond donors, and acceptors provide further insights into the structure-activity relationship.
-
Visualizing the QSAR Workflow and Key Relationships
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general QSAR workflow and the fundamental relationship between molecular structure and biological activity.
Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.
Caption: The core concept of QSAR: linking molecular structure to biological activity.
Conclusion
This guide has provided a comprehensive overview and comparative analysis of QSAR studies on piperidine carboxamides. By understanding the different QSAR methodologies and their applications to various biological targets, researchers can make more informed decisions in their drug discovery programs. The detailed experimental protocol for a 3D-QSAR study serves as a practical template for those looking to implement these powerful computational tools. The ultimate goal of QSAR is to accelerate the drug discovery process by enabling the rational design of more potent and selective therapeutic agents, and the versatile piperidine carboxamide scaffold continues to be a fertile ground for such endeavors.
References
- Wang, J., et al. (2015). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. Journal of Molecular Modeling, 21(9), 241. [Link]
- Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]
- Lorca-Carvajal, M., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International Journal of Molecular Sciences, 20(10), 2510. [Link]
- De, P., Kar, S., & Roy, K. (2022). Prediction reliability of QSAR models: an overview of various validation tools. Archives of Toxicology, 96(5), 1247-1267. [Link]
- Sinha, S., & Roy, K. (2016). Validation of QSAR Models. In Understanding the Basics of QSAR for Applications in Pharmaceutical Sciences and Risk Assessment. Academic Press. [Link]
- Akamatsu, M. (2002). 3D-QSAR in drug design--a review. Current Topics in Medicinal Chemistry, 2(12), 1381-1394. [Link]
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- Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation.
- Asadollahi-Baboli, M., & Shahlaei, M. (2016). A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors. Medicinal Chemistry Research, 25(10), 2232-2244. [Link]
- Tandon, H., Chakraborty, T., & Suhag, V. (2019). A Concise Review on the Significance of QSAR in Drug Design. American Journal of Chemistry, 9(3), 68-73. [Link]
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- Neovarsity. (2024).
- Remuiñán, M. J., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases, 8(3), 569-588. [Link]
- Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry, 55(4), 1698-1705. [Link]
- Ghavipanjeh, F., et al. (2018). 2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors. Current Computer-Aided Drug Design, 14(4), 391-397. [Link]
- Tandon, H., Chakraborty, T., & Suhag, V. (2019). A Concise Review on the Significance of QSAR in Drug Design. American Journal of Chemistry, 9(3), 68-73. [Link]
- Lorca-Carvajal, M., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International Journal of Molecular Sciences, 20(10), 2510. [Link]
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A Senior Application Scientist's Guide to the Analytical Determination of Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Analytical Techniques
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1] Its prevalence demands robust and reliable analytical methodologies to ensure identity, purity, and quantity in various matrices, from bulk drug substances to complex biological fluids. This guide provides a comprehensive comparison of the primary analytical techniques employed for the characterization and quantification of piperidine-containing compounds, offering insights into the causality behind experimental choices to empower researchers in selecting the optimal method for their specific application.
The Analytical Challenge: Properties of Piperidine and its Derivatives
Piperidine's basicity and, in many cases, its lack of a strong chromophore present unique analytical challenges.[1][2] The tertiary amine functionality can lead to poor peak shape in gas and liquid chromatography due to interactions with active sites on stationary phases. Furthermore, the absence of a UV-absorbing moiety in simple piperidine derivatives necessitates either derivatization or the use of universal detectors.[1][3] The choice of analytical technique is therefore critically dependent on the specific properties of the piperidine compound of interest, the sample matrix, and the analytical objective (e.g., qualitative identification, purity assessment, or trace-level quantification).
A Comparative Overview of Key Analytical Techniques
The principal techniques for analyzing piperidine compounds are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each offers distinct advantages and is suited to different analytical problems.
Gas Chromatography (GC): For Volatile and Thermally Stable Analytes
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds.[4] For piperidine and its less polar derivatives, GC can provide high-resolution separation and sensitive detection, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Principle of Operation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase coated on the column walls.
Key Considerations for Piperidine Analysis:
-
Volatility: The analyte must be sufficiently volatile to be vaporized without decomposition. Many piperidine derivatives, especially those with high molecular weight or polar functional groups, may require derivatization to increase their volatility.[5]
-
Thermal Stability: The compound must be stable at the high temperatures used in the GC injector and oven.[4]
-
Peak Shape: The basic nature of the piperidine nitrogen can lead to peak tailing due to interaction with acidic silanol groups on the column. This can be mitigated by using base-deactivated columns or by derivatizing the amine.
-
Derivatization: For non-volatile or highly polar piperidine compounds, derivatization is often necessary.[5] Common strategies include acylation or silylation to block the active hydrogen on the nitrogen, thereby increasing volatility and improving peak shape.
Typical GC Experimental Setup: A common setup for the analysis of a piperidine derivative like 1-Boc-4-(aminomethyl)piperidine involves a non-polar or mid-polar capillary column (e.g., DB-5ms) with a flame ionization detector (FID) or a mass spectrometer (MS).[4]
Experimental Protocol: GC Analysis of 1-Boc-4-(aminomethyl)piperidine[4]
Objective: To determine the purity of 1-Boc-4-(aminomethyl)piperidine.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
1-Boc-4-(aminomethyl)piperidine sample
-
Dichloromethane or Methanol (solvent)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of dichloromethane or methanol.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: Increase to 280 °C at a rate of 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds
HPLC is the most widely used technique for the analysis of pharmaceutical compounds, including a vast array of piperidine derivatives.[6] Its versatility in handling non-volatile and thermally labile compounds makes it an indispensable tool in drug development and quality control.[1][3]
Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. The separation can be based on polarity (normal-phase and reversed-phase), ion-exchange, or size.
Key Considerations for Piperidine Analysis:
-
Detection: Many simple piperidine compounds lack a UV chromophore, making detection by standard UV-Vis detectors challenging.[1][3] In such cases, several strategies can be employed:
-
Derivatization: Pre-column or post-column derivatization with a UV-active reagent is a common approach. For instance, piperidine can be derivatized with 4-toluenesulfonyl chloride to form a UV-active derivative.[1][7]
-
Universal Detectors: Detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used for compounds without a chromophore.[8]
-
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both sensitive detection and structural information.[9]
-
-
Peak Shape: Similar to GC, the basicity of the piperidine nitrogen can cause peak tailing in reversed-phase HPLC. This can be addressed by:
-
Using a low-pH mobile phase to protonate the amine.
-
Adding an ion-pairing reagent to the mobile phase.[10]
-
Employing end-capped columns with minimal residual silanol groups.
-
-
Ion-Pair Chromatography: For highly polar or ionic piperidine compounds, ion-pair chromatography can be an effective technique to improve retention and separation on reversed-phase columns.[10][11] An ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase, forming a neutral ion pair that can be retained by the non-polar stationary phase.[10]
Quantitative Data Summary for HPLC Methods
| Analyte | Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Piperine | Direct HPLC-UV | 5 - 50 | 0.015 | 0.044 | 101.3 | 0.38 (Repeatability) | [1] |
| Piperidine (derivatized) | Pre-column derivatization with 4-toluenesulfonyl chloride | 0.44 - 53.33 | 0.15 | 0.44 | 101.82 | 0.6 | [1][7] |
| Piperidine (impurity) | LC-MS | 0.03 - 0.40 | 0.0101 | - | 92.2 - 95.5 | 2.6 | [9][12] |
Experimental Protocol: HPLC Analysis of Piperidine via Pre-Column Derivatization[1][8]
Objective: To quantify piperidine in a bulk drug substance.
Instrumentation:
-
High-Performance Liquid Chromatograph with UV Detector
-
Column: Inertsil C18 (250 x 4.6 mm)
Reagents:
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water
-
Phosphoric Acid
-
4-Toluene Sulfonyl Chloride (Derivatizing Reagent)
-
Piperidine Reference Standard
-
Sodium Bicarbonate
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of piperidine reference standard in a suitable solvent.
-
Accurately weigh the bulk drug sample and dissolve it in a suitable solvent.
-
-
Derivatization:
-
To an aliquot of the standard or sample solution, add an excess of 4-toluenesulfonyl chloride solution (in acetonitrile).
-
Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.
-
Allow the reaction to proceed to completion (optimization of time and temperature may be required).
-
-
HPLC Conditions:
-
Mobile Phase: Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~230 nm (based on the derivative's absorbance maximum)
-
Column Temperature: 30°C
-
-
Injection and Quantification:
-
Inject the derivatized standards and samples.
-
Construct a calibration curve by plotting the peak area of the derivatized piperidine against concentration.
-
Determine the concentration of piperidine in the sample from the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure.[13] For novel piperidine derivatives, a full suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) is essential for complete structural assignment.[13][14]
Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency, which is dependent on the local chemical environment.
Applications in Piperidine Analysis:
-
Structural Confirmation: NMR provides definitive proof of the chemical structure of a synthesized piperidine compound.[13]
-
Stereochemistry Determination: Through-space correlations from Nuclear Overhauser Effect (NOE) experiments can be used to determine the relative stereochemistry of substituents on the piperidine ring.
-
Purity Assessment: ¹H NMR can be used for a rapid assessment of purity by identifying signals from impurities.
-
Quantitative NMR (qNMR): qNMR allows for the determination of the absolute concentration of a piperidine compound without the need for a reference standard of the same compound, by using a certified internal standard.
Experimental Protocol: Structural Elucidation of a Piperidine Derivative by NMR[15]
Objective: To confirm the chemical structure of a novel N-substituted piperidine derivative.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Synthesized piperidine derivative
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube. Add a small amount of TMS.
-
NMR Experiments: Acquire a series of one-dimensional and two-dimensional NMR spectra:
-
¹H NMR: Provides information about the number of different types of protons and their neighboring protons.
-
¹³C NMR: Provides information about the number of different types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically separated by 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away.
-
-
Data Analysis and Structure Elucidation:
-
Assign all proton and carbon signals using the information from the 1D and 2D spectra.
-
Confirm the connectivity of the molecule by analyzing the COSY and HMBC correlations.
-
Compare the experimental chemical shifts with predicted values or data from similar structures to confirm the final assignment.
-
Mass Spectrometry (MS): For High Sensitivity and Structural Information
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and can provide valuable information about the molecular weight and structure of a compound.[2][15] When coupled with a separation technique like GC (GC-MS) or HPLC (LC-MS), it becomes a formidable tool for the analysis of complex mixtures.[9][16]
Principle of Operation: In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their m/z ratio and detected.
Applications in Piperidine Analysis:
-
Molecular Weight Determination: MS provides the exact molecular weight of the piperidine compound, which is crucial for confirming its identity.
-
Structural Elucidation: The fragmentation pattern of a molecule in the mass spectrometer can provide valuable structural information.[15][17] Electrospray ionization (ESI) and electron ionization (EI) are common ionization techniques that provide complementary fragmentation data.[2][15]
-
Trace-Level Quantification: LC-MS is an extremely sensitive technique for quantifying low levels of piperidine compounds, such as genotoxic impurities in active pharmaceutical ingredients (APIs).[9][12]
-
Metabolite Identification: LC-MS is widely used in metabolomics studies to identify and quantify piperidine-containing metabolites in biological samples.[15]
Visualizing the Analytical Workflow
To aid in the selection and implementation of the appropriate analytical technique, the following diagrams illustrate the general workflows and a decision-making process.
Caption: General workflow for GC analysis.
Caption: General workflow for HPLC analysis.
Caption: Decision diagram for selecting an analytical method.
Conclusion: A Multi-faceted Approach to Piperidine Analysis
The selection of an analytical technique for piperidine compounds is not a one-size-fits-all decision. A thorough understanding of the analyte's physicochemical properties, the sample matrix, and the analytical objective is paramount.
-
For routine purity analysis of volatile and thermally stable piperidine derivatives, GC-FID offers a simple and robust solution.
-
HPLC with UV detection is the workhorse for non-volatile compounds possessing a chromophore, while derivatization or the use of universal detectors extends its applicability to a wider range of piperidine analogues.
-
For trace-level quantification, particularly of impurities, LC-MS provides unparalleled sensitivity and selectivity.
-
When unambiguous structure elucidation is the primary goal, NMR spectroscopy remains the definitive technique.
By leveraging the strengths of each of these powerful analytical tools, researchers and drug development professionals can ensure the quality, safety, and efficacy of piperidine-containing pharmaceuticals. This guide serves as a foundational resource, and it is crucial to perform method validation according to regulatory guidelines to ensure the reliability and accuracy of the obtained results.[18][19]
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cross-reactivity of 3-Amino-N,N-dimethylpiperidine-1-carboxamide derivatives
An In-Depth Technical Guide to the Cross-Reactivity of 3-Amino-N,N-dimethylpiperidine-1-carboxamide Derivatives
Introduction: A Scaffold of Significance in DNA Damage Response
The this compound scaffold represents a significant pharmacophore in modern oncology. Its most notable derivative is Niraparib, a potent inhibitor of the Poly(ADP-ribose) polymerase (PARP) enzyme family.[1] PARP enzymes, particularly PARP1 and PARP2, are critical players in the cellular DNA Damage Response (DDR) network.[2] They act as molecular sensors for DNA single-strand breaks (SSBs), catalyzing the formation of poly(ADP-ribose) chains on target proteins to recruit the necessary repair machinery.[3][4]
Inhibition of PARP is a clinically validated strategy known as "synthetic lethality," which is particularly effective in tumors with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations.[3] By blocking PARP-mediated SSB repair, unrepaired SSBs are converted to toxic double-strand breaks (DSBs) during replication. In HRR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and cell death.[2]
While potent, the therapeutic window and side-effect profile of any inhibitor are dictated by its selectivity. Small molecule drugs are rarely monospecific, and their "off-target" interactions can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[5][6] This guide provides a comprehensive comparison of the cross-reactivity profile of derivatives based on the this compound scaffold, with a primary focus on Niraparib, comparing its performance against other clinically relevant PARP inhibitors and providing supporting experimental frameworks for researchers.
On-Target Profile: Selectivity Within the PARP Family
The PARP family comprises 17 members, but most clinical inhibitors are designed to target PARP1 and PARP2, the two most documented members involved in DNA repair.[7][8] A significant challenge in developing selective inhibitors is the high degree of conservation within the catalytic domain, particularly the nicotinamide (NAD+) binding pocket where these drugs compete.[7]
While compounds like Niraparib, Olaparib, and Rucaparib potently inhibit PARP1 and PARP2, their relative potencies and selectivity against other PARP isoforms can vary.[1] Achieving high selectivity for PARP1 over PARP2 is a key goal for next-generation inhibitors, as it is hypothesized that this could reduce hematological toxicities associated with PARP2 inhibition, thereby improving the therapeutic index.[9]
Comparative Cross-Reactivity Profile: A Landscape of Off-Target Interactions
A defining feature of the this compound scaffold, as embodied by Niraparib, is its distinct off-target profile compared to other PARP inhibitors. While PARP inhibitors as a class are considered highly selective compared to other drug classes like kinase inhibitors, subtle differences have significant clinical implications.[5]
Kinase Cross-Reactivity: A Point of Diversion
The most pronounced difference among PARP inhibitors lies in their interaction with the human kinome. Comprehensive screening has revealed that Niraparib and Rucaparib interact with a number of protein kinases, whereas Olaparib and Talazoparib are remarkably clean, showing little to no significant kinase binding.[6]
Niraparib has been shown to potently inhibit DUAL-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.[6][10] This off-target activity is clinically relevant, as inhibition of DYRK1A is believed to contribute to the higher incidence of hypertension and tachycardia observed in patients treated with Niraparib.[10][11] In contrast, Olaparib did not bind significantly to any of the 392 kinases tested in one major study.[6]
| Inhibitor (Scaffold Type) | Key Kinase Off-Targets | Potential Clinical Implication | Source |
| Niraparib (Aminopiperidine-carboxamide) | DYRK1A, DYRK1B | Hypertension, Tachycardia | [6][10][11] |
| Rucaparib (Phthalazinone-like) | CDK16, PIM3, DYRK1B | Contributes to overall side-effect profile | [6] |
| Olaparib (Phthalazinone) | None identified in major screens | High target specificity | [6] |
| Talazoparib (Benzimidazole derivative) | Weak binding to two kinases | High target specificity | [6] |
Other Novel Off-Targets
Beyond kinases, advanced proteomic techniques have uncovered other unique off-target interactions:
-
Lanosterol Synthase (LSS): In-depth multi-omic profiling revealed a distinct interaction between Niraparib and LSS, an enzyme involved in cholesterol biosynthesis. This interaction was not observed with other PARP inhibitors and may open avenues for combination therapies with statins.[12]
-
Deoxycytidine Kinase (DCK): Chemical proteomics identified DCK as a previously unrecognized target of Niraparib. This finding is particularly important as DCK is responsible for activating nucleoside analog pro-drugs (e.g., gemcitabine), suggesting that co-administration could have detrimental effects.[5]
These findings underscore that while derivatives of a common scaffold may share a primary target, their broader pharmacology can diverge significantly.
Visualizing the Biological Context: The PARP Signaling Pathway
To understand the on-target effect, it is crucial to visualize the role of PARP1 in the DNA damage response. Upon detecting a single-strand break, PARP1 binds to the damaged DNA and synthesizes PAR chains, creating a negatively charged scaffold that recruits other repair proteins like XRCC1.
Caption: The role of PARP1 in single-strand break repair and the mechanism of its inhibition.
Experimental Guide: Protocol for Kinase Selectivity Profiling
To empirically determine the cross-reactivity of a novel compound, a large-panel biochemical kinase assay is the industry standard.[13][14] This protocol outlines a typical workflow.
Objective: To determine the inhibitory activity (IC50) of a test compound (e.g., a new this compound derivative) against a broad panel of human kinases.
Methodology: Caliper Mobility Shift Assay (A non-radiometric, high-throughput method).
Materials:
-
Test Compound (TC) stock solution (e.g., 10 mM in 100% DMSO).
-
Recombinant human kinases (panel of >300).
-
Corresponding peptide substrates (often fluorescently labeled).
-
ATP.
-
Assay Buffer (containing MgCl2, Brij-35, etc.).
-
Staurosporine (positive control, broad-spectrum kinase inhibitor).
-
DMSO (negative control).
-
Caliper Life Sciences EZ Reader instrument.
Protocol Steps:
-
Compound Plating (Dose-Response):
-
Rationale: To create a concentration gradient to accurately determine the IC50 value.
-
Procedure: In a 384-well plate, perform serial dilutions of the TC. A common starting concentration is 100 µM, diluted 1:3 for a 10-point curve. Include wells for positive (Staurosporine) and negative (DMSO) controls.
-
-
Enzyme/Substrate Preparation:
-
Rationale: To prepare the reaction mix that the inhibitor will act upon.
-
Procedure: For each kinase, prepare a master mix containing the appropriate assay buffer, peptide substrate, and the kinase enzyme at a pre-determined optimal concentration.
-
-
Initiation of Kinase Reaction:
-
Rationale: To start the phosphorylation event that the inhibitor is designed to block.
-
Procedure: Add ATP to the enzyme/substrate master mix to a final concentration approximating the Km for each specific kinase (this standardizes potency measurements across different kinases).[15] Immediately dispense the final reaction mix into the compound plate.
-
-
Incubation:
-
Rationale: To allow the enzymatic reaction to proceed for a fixed duration.
-
Procedure: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes). The duration is optimized to ensure the reaction is in the linear range for the DMSO control wells.
-
-
Reaction Termination & Reading:
-
Rationale: To stop the reaction and measure the outcome.
-
Procedure: Place the plate in the Caliper EZ Reader. The instrument uses microfluidics to apply a voltage across a capillary. Phosphorylated (product) and non-phosphorylated (substrate) peptides will have different charges and will separate in the electric field. The instrument detects the fluorescent signal from both peaks and calculates the percent conversion.
-
-
Data Analysis:
-
Rationale: To quantify the inhibitory potency.
-
Procedure:
-
Calculate the percent inhibition for each TC concentration relative to the DMSO (0% inhibition) and Staurosporine/no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus log[TC concentration].
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase that shows significant inhibition.
-
-
Workflow for Selectivity Screening Cascade
A single assay is never sufficient. A logical cascade of experiments is required to validate potential off-targets, moving from broad, biochemical screens to more physiologically relevant cellular systems.
Caption: A typical screening cascade to identify and validate off-target interactions.
Conclusion and Future Directions
The this compound scaffold is a clinically important structural motif for potent PARP1/2 inhibition. However, as exemplified by Niraparib, derivatives of this scaffold possess a distinct cross-reactivity profile that sets them apart from other classes of PARP inhibitors. The notable off-target interactions with kinases like DYRK1A and other enzymes such as LSS are not merely academic observations; they have tangible clinical consequences and present both challenges (side effects) and opportunities (polypharmacology).
For researchers in drug development, this underscores a critical principle: comprehensive, early-stage selectivity profiling is not optional. It is fundamental to understanding a compound's true mechanism of action, predicting its safety profile, and rationally designing next-generation inhibitors. As our understanding of inhibitor polypharmacology deepens, future efforts will likely focus on fine-tuning these off-target activities—either designing them out to improve safety or designing them in to achieve synergistic therapeutic effects.
References
- Title: Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation Source: ResearchG
- Title: Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy Source: PubMed URL:[Link]
- Title: Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets Source: National Institutes of Health (NIH) URL:[Link]
- Title: PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance Source: MDPI URL:[Link]
- Title: Selectivity profile of the poly(ADP-ribose) polymerase (PARP)
- Title: Safety and management of niraparib monotherapy in ovarian cancer clinical trials Source: National Institutes of Health (NIH) URL:[Link]
- Title: Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment Source: The Institute of Cancer Research URL:[Link]
- Title: High-throughput biochemical kinase selectivity assays: panel development and screening applic
- Title: Managing Adverse Effects Associated With Poly (ADP-ribose)
- Title: Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors Source: bioRxiv URL:[Link]
- Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL:[Link]
- Title: PARPs and PARP inhibitors: molecular mechanisms and clinical applications Source: National Institutes of Health (NIH) URL:[Link]
- Title: PARP-1 and PARP-2: New players in tumour development Source: National Institutes of Health (NIH) URL:[Link]
- Title: Biochemical assays for selectivity profiling across the entire PI3 kinase family Source: American Associ
- Title: Variable off-target effects of clinically advanced PARP inhibitors Source: American Associ
- Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: National Institutes of Health (NIH) URL:[Link]
- Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: National Institutes of Health (NIH) URL:[Link]
- Title: Signal Transduction pathway of PARP enzyme Source: ResearchG
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- 4. researchgate.net [researchgate.net]
- 5. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of Piperidine-Based Inhibitors
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a vast array of pharmaceuticals, including numerous blockbuster drugs.[1][2][3][4][5] Its prevalence is a testament to its favorable physicochemical properties and its ability to be chemically modified to interact with a wide range of biological targets.[6][7][8] This guide provides an in-depth comparison of the methodologies used to assess the in vitro and in vivo activity of piperidine-based inhibitors, focusing on the critical challenge of translating potent activity from the lab bench to a living system.
For researchers and drug development professionals, understanding the nuances between these two testing paradigms is paramount. A compound that demonstrates exceptional potency in a petri dish may fail spectacularly in an animal model. This guide will dissect the causality behind these discrepancies, providing field-proven insights and detailed experimental frameworks to facilitate a more predictive and efficient drug discovery process. We will use the example of piperidine-based Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents, to illustrate these core principles.[9][10][11]
Part 1: The Proving Ground: In Vitro Activity Assessment
The initial phase of inhibitor development is grounded in in vitro ("in glass") experimentation. These assays are the workhorses of early-stage discovery because they are rapid, cost-effective, and provide a controlled, reductionist environment to quantify a compound's direct effect on its molecular target.[12][13][14] This step is essential for establishing a baseline Structure-Activity Relationship (SAR) and filtering vast chemical libraries down to a manageable number of promising leads.
Causality in Experimental Choice: From Enzyme to Cell
The logical progression of in vitro testing moves from a simple, purified system to a more complex, cellular environment.
-
Biochemical (Enzymatic) Assays: The first question is always: "Does my compound directly inhibit the target enzyme?" An enzymatic assay isolates the target protein (e.g., PARP-1) and measures the inhibitor's ability to block its function. The key output is the IC50 value —the concentration of inhibitor required to reduce the enzyme's activity by 50%.[15][16] A lower IC50 signifies higher potency. This is the purest measure of a compound's intrinsic affinity for its target.
-
Cell-Based Assays: A potent enzyme inhibitor is only useful if it can function within a living cell. Cell-based assays introduce the complexities of cell membranes, intracellular compartments, and potential efflux pumps.
-
Antiproliferative Assays: These experiments determine if the inhibitor can stop cancer cells from growing. Assays like the MTT or CellTiter-Glo® assay measure cell viability after treatment.[9][17] The results confirm that the compound's enzymatic inhibition translates into a desired biological outcome (e.g., cell death).
-
Target Engagement Assays: It is crucial to verify that the observed cellular effects are due to the inhibition of the intended target. For a PARP inhibitor, this could involve measuring the accumulation of DNA double-strand breaks (a downstream consequence of PARP inhibition) via immunofluorescence.[9]
-
Functional Assays: For anticancer agents, assessing the ability to inhibit cell migration and colony formation provides further evidence of their therapeutic potential.[9][17]
-
Data Presentation: Comparative In Vitro Activity of Piperidine-Based PARP Inhibitors
The following table summarizes hypothetical data for a series of novel piperidine-based PARP inhibitors, illustrating how SAR is developed.
| Compound ID | Key Structural Feature | PARP-1 Enzymatic IC50 (nM) | MDA-MB-436 Cell Proliferation IC50 (µM) |
| PBI-1 | Unsubstituted Piperidine | 8.3 | 8.6 |
| PBI-2 | 4-Fluoro substitution on Piperidine | 2.1 | 1.5 |
| PBI-3 | N-Methyl on Piperidine | 12.0 | 15.2 |
| Olaparib | Reference Drug | 5.0 | 0.5 |
Note: This data is illustrative. A strong candidate like PBI-2 shows high potency in both the enzymatic and cellular assays, suggesting good cell permeability and on-target activity.
Experimental Workflow: In Vitro Screening Cascade
The following diagram illustrates a typical workflow for the initial in vitro evaluation of a library of piperidine-based compounds.
Caption: Workflow for in vitro screening of piperidine inhibitors.
Detailed Protocol: PARP-1 Inhibition Assay (Fluorometric)
This protocol outlines a standard method for determining the IC50 of a test compound against purified PARP-1 enzyme.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).
-
Reconstitute human PARP-1 enzyme in Assay Buffer to a working concentration of 2 nM.
-
Prepare a 2X Substrate Mix containing 200 µM NAD+ and 2 µg/mL activated DNA in Assay Buffer.
-
Serially dilute piperidine-based inhibitors in 100% DMSO, then further dilute in Assay Buffer to create 10X working stocks.
-
-
Assay Procedure:
-
In a 96-well black plate, add 5 µL of 10X inhibitor solution or vehicle (Assay Buffer with DMSO) to appropriate wells.
-
Add 20 µL of 2 nM PARP-1 enzyme solution to all wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the 2X Substrate Mix to all wells.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction and develop the signal according to the manufacturer's instructions for a fluorescent NAD+ detection kit (which measures the consumption of NAD+).
-
Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 544/590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Normalize the data, setting the vehicle-only wells as 100% activity and a potent control inhibitor as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Part 2: The Reality Check: In Vivo Activity Assessment
While in vitro data is essential for identifying potent compounds, it cannot predict how a molecule will behave in a complex, living organism. In vivo ("in the living") studies are the critical bridge to clinical relevance.[14][18] They evaluate a drug's efficacy within the context of its Pharmacokinetics (PK) —how the body affects the drug—and its Pharmacodynamics (PD) —how the drug affects the body.[19][20]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
The rationale for using PARP inhibitors in certain cancers is based on the concept of "synthetic lethality." Cancers with mutations in the BRCA1 or BRCA2 genes are deficient in repairing DNA double-strand breaks. They become highly dependent on PARP-1 for repairing single-strand breaks. Inhibiting PARP-1 in these cells leads to the accumulation of irreparable DNA damage and cell death.
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Causality in Experimental Choice: From Dose to Efficacy
In vivo experiments are designed to answer two mas: "Does the drug get to the tumor?" and "Does it work when it gets there?"
-
Pharmacokinetic (PK) Studies: Before testing for efficacy, it's vital to understand a compound's ADME profile. A single dose of the piperidine inhibitor is administered to animals (e.g., mice or rats), typically via oral gavage and intravenous injection.[19] Blood samples are collected at multiple time points to measure the drug concentration.[19][20] This study determines critical parameters like oral bioavailability (how much of the drug is absorbed and reaches the bloodstream), maximum concentration (Cmax), and half-life (t1/2). A compound with poor bioavailability or a very short half-life will likely fail in efficacy studies, regardless of its in vitro potency.
-
Efficacy Studies in Animal Models: These studies assess the inhibitor's ability to slow or stop tumor growth.
-
Xenograft Models: This is the most common initial model, where human cancer cells (e.g., a BRCA-mutant cell line) are implanted under the skin of immunocompromised mice.[21][22][23] Once tumors are established, the mice are treated with the piperidine inhibitor, and tumor volume is measured over time.
-
Efficacy Endpoint: The primary endpoint is often Tumor Growth Inhibition (TGI), which compares the change in tumor volume in the treated group to the vehicle-treated control group.
-
Data Presentation: Comparative In Vivo Profile of Piperidine-Based PARP Inhibitors
This table illustrates how in vivo data can diverge from in vitro results.
| Compound ID | Oral Bioavailability (%) | Tumor Growth Inhibition (TGI) at 50 mg/kg, QD |
| PBI-1 | 5% | 15% (Poor efficacy) |
| PBI-2 | 45% | 78% (Strong efficacy) |
| PBI-3 | 60% | 25% (Efficacy limited by toxicity) |
| Olaparib | 50% | 85% |
Note: Here, PBI-1, despite decent in vitro potency, fails due to very poor bioavailability. PBI-3 has good bioavailability but may have off-target toxicity that limits its effective dose, resulting in poor TGI. PBI-2 demonstrates a strong correlation, with good potency translating to good exposure and strong efficacy.
Detailed Protocol: Mouse Xenograft Efficacy Study
This protocol describes a typical efficacy study for an anticancer compound. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation:
-
Female athymic nude mice (6-8 weeks old) are used.
-
A suspension of 1 x 10^6 MDA-MB-436 (BRCA-mutant) cells in 100 µL of Matrigel/PBS is injected subcutaneously into the right flank of each mouse.
-
-
Tumor Staging and Grouping:
-
Tumor volumes are monitored twice weekly using caliper measurements (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (e.g., n=8-10 mice per group).
-
-
Drug Formulation and Administration:
-
The piperidine-based inhibitor (e.g., PBI-2) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Mice are treated once daily (QD) via oral gavage at a predetermined dose (e.g., 50 mg/kg). The control group receives the vehicle only.
-
-
Monitoring and Endpoints:
-
Tumor volumes and body weights are measured twice weekly for the duration of the study (typically 21-28 days). Body weight is a key indicator of toxicity.
-
The study is terminated when tumors in the control group reach the maximum allowed size.
-
At the end of the study, tumors are excised and weighed.
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Analyze data for statistical significance using appropriate tests (e.g., ANOVA).
-
Part 3: The In Vitro-In Vivo Correlation (IVIVC): Why the Disconnect?
The central challenge in drug discovery is that a potent in vitro inhibitor often fails to show efficacy in vivo.[14][24] This disconnect is the primary cause of attrition in the development pipeline. Understanding the reasons is key to designing better drugs.
-
The PK/PD Gap: The most common culprit is poor pharmacokinetics.[24][25] A compound may be rapidly metabolized by cytochrome P450 enzymes in the liver, have low absorption from the gut, or be unable to penetrate the tumor tissue effectively.[19] The piperidine scaffold itself can be susceptible to metabolic oxidation, a liability that medicinal chemists often address by introducing blocking groups.[7][19] A drug is useless if it cannot achieve and maintain a concentration at the target site that is well above its IC50.
-
Off-Target Effects and Toxicity: A compound may inhibit its target potently but also interact with other proteins, leading to toxicity that prevents the administration of an effective dose.[26] In vitro assays are often too "clean" to predict these complex interactions.
-
Model Limitations: The simplified nature of in vitro models cannot replicate the tumor microenvironment, which includes stromal cells, immune cells, and complex signaling networks that can influence a drug's activity.[18][24] Even xenograft models in immunocompromised mice lack a functional immune system, which can be critical for the efficacy of many modern cancer therapies.[24]
Conclusion: A Unified Approach to Predictive Drug Discovery
The journey of a piperidine-based inhibitor from a lab curiosity to a potential therapeutic is a multi-stage process where in vitro and in vivo assessments provide distinct yet critically complementary information.
-
In vitro assays are essential for identifying potent molecules and establishing a baseline for their biological activity.
-
In vivo studies are the indispensable reality check, determining if that potency can be translated into a safe and effective therapeutic effect in a complex biological system.
The ultimate goal for a drug development professional is to establish a clear and robust in vitro-in vivo correlation . A successful drug candidate is one that not only exhibits high in vitro potency but also possesses the "drug-like" pharmacokinetic properties required to achieve sufficient target exposure in vivo, leading to a measurable and positive therapeutic outcome. By understanding the causality behind each experimental choice and anticipating the challenges of the IVIVC gap, researchers can more effectively design and advance the next generation of piperidine-based medicines.
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- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
- Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. (n.d.). PubMed. [Link]
- In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. [Link]
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- Discovery of 1-benzhydryl-piperazine-based HDAC inhibitors with anti-breast cancer activity: Synthesis, molecular modeling, in vitro and in vivo biological evaluation. (2022). University of East Anglia. [Link]
- Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evalu
- Alkyl Piperidine and Piperazine Hydroxamic Acids as HDAC Inhibitors. (n.d.). PubMed. [Link]
- Design and campaign synthesis of piperidine- and thiazole-based histone deacetylase inhibitors. (n.d.). PubMed. [Link]
- Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. (2023). PubMed. [Link]
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- Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (n.d.). PMC - PubMed Central. [Link]
- An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. (2024). PubMed. [Link]
- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). PubMed. [Link]
- PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (n.d.). PMC. [Link]
- Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma. (2024). PubMed Central. [Link]
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assessing the drug-likeness of novel piperidine carboxamides
Initiating Data Collection
I'm now starting with some focused Google searches to get data on assessing the drug-likeness of novel piperidine carboxamides. I'm especially interested in established in silico models, along with key physicochemical properties, and the ADME profile of these compounds. I'm aiming for a comprehensive data set.
Analyzing Search Results
I've moved on to analyzing the search data. I'm focusing on the key parameters for evaluating the drug-likeness of piperidine carboxamides. I'm prioritizing metrics like Lipinski's Rule of Five, ligand efficiency, and metabolic stability. I am also considering cell permeability and known liabilities of the scaffold. Next, I will start to structure a comparison guide.
Developing Initial Structure
I'm now drafting a framework for the guide. I'll start with an overview of drug-likeness assessment in early discovery, then delve into specific parameters for piperidine carboxamides, like Lipinski's Rule of Five and metabolic stability. I'm also preparing to create a detailed ADME assay protocol with example data. I also plan to draft a workflow diagram.
A Senior Application Scientist's Guide to Comparative Docking of Piperidine Carboxamide Derivatives
Welcome to this in-depth technical guide on the comparative molecular docking analysis of piperidine carboxamide derivatives. In the landscape of modern drug discovery, the piperidine carboxamide scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents. Its conformational flexibility and ability to engage in diverse molecular interactions make it a versatile framework for targeting a wide array of proteins.
This guide is designed for researchers, medicinal chemists, and computational scientists. We will move beyond a simple recitation of docking scores, focusing instead on the strategic application of molecular docking to elucidate structure-activity relationships (SAR) and guide rational drug design. We will use Histone Deacetylase (HDAC) inhibitors as a case study to illustrate these principles, providing a framework for applying these techniques to other target classes.
The Rationale: Why Focus on Piperidine Carboxamides and Molecular Docking?
The piperidine carboxamide moiety is a cornerstone in medicinal chemistry, valued for its presence in numerous biologically active compounds.[1][2] These derivatives have shown significant potential as inhibitors for a range of therapeutic targets, including Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs).[2][3][4][5] HDACs, in particular, are critical epigenetic regulators, and their dysregulation is linked to various cancers and other diseases, making them a prime target for therapeutic intervention.[4][6][7]
Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of their interaction.[8][9][10] This allows for the rapid screening of virtual libraries and provides insights into the molecular interactions driving binding affinity, thereby accelerating the drug design cycle.[11]
The Workflow: A Self-Validating Protocol for Comparative Docking
A robust and reproducible docking protocol is the foundation of any meaningful comparative analysis. The following protocol is designed to be self-validating, ensuring the reliability of the generated results.
Experimental Protocol: Comparative Molecular Docking
-
Receptor Preparation:
-
Objective: To prepare the protein structure for docking by correcting structural issues and defining the binding site.
-
Steps:
-
Obtain the 3D crystal structure of the target protein (e.g., HDAC8, PDB ID: 5EDU) from the Protein Data Bank.[12]
-
Remove all non-essential molecules, such as water, co-solvents, and existing ligands.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly those in the active site.
-
Perform energy minimization on the protein structure to relieve any steric clashes.
-
-
Causality: Proper receptor preparation is crucial as the accuracy of the docking simulation is highly dependent on the starting structure of the protein. Incorrect protonation states or steric clashes can lead to erroneous binding predictions.
-
-
Ligand Preparation:
-
Objective: To generate low-energy 3D conformations of the piperidine carboxamide derivatives.
-
Steps:
-
Draw the 2D structures of the derivatives.
-
Convert the 2D structures to 3D and generate multiple possible conformations.
-
Assign correct atom types and charges.
-
Perform energy minimization for each ligand.
-
-
Causality: Ligands are flexible molecules. Exploring their conformational space is essential for finding the optimal binding pose.
-
-
Docking and Scoring:
-
Objective: To predict the binding pose and affinity of each ligand within the receptor's active site.
-
Steps:
-
Define the binding site, typically by creating a grid box centered on the co-crystallized ligand or catalytically important residues.
-
Perform the docking simulation using a chosen algorithm (e.g., AutoDock Vina, GOLD, Glide).[1][13]
-
The program will generate multiple binding poses for each ligand, ranked by a scoring function that estimates the binding free energy (e.g., in kcal/mol). A lower score generally indicates a stronger binding affinity.[14]
-
-
Causality: The scoring function is a mathematical model that approximates the binding free energy. While not perfectly accurate, it provides a valuable metric for comparing the relative affinities of different ligands.
-
-
Validation:
-
Objective: To ensure the docking protocol can accurately reproduce known binding modes.
-
Steps:
-
Extract the co-crystallized ligand from the original PDB file.
-
Re-dock the co-crystallized ligand into the prepared receptor.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[15][16]
-
-
Trustworthiness: This step validates that the chosen docking parameters are appropriate for the target system, building confidence in the results obtained for novel ligands.
-
Visualization of the Docking Workflow
Caption: A generalized workflow for comparative molecular docking studies.
Comparative Analysis: Piperidine Carboxamides as HDAC Inhibitors
To illustrate the power of comparative docking, we will examine a series of hypothetical piperidine carboxamide-based hydroxamates targeting HDAC8. The hydroxamate group acts as a zinc-binding group, which is crucial for inhibitory activity.[4][5] The piperidine ring serves as a linker, and the carboxamide portion connects to a "capping group" that interacts with the surface of the enzyme.
The following table summarizes the docking scores and predicted interactions for a set of derivatives. These results are representative of findings in the literature where modifications to the capping group significantly influence binding affinity.[4]
| Compound ID | Capping Group | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 (nM) |
| Reference | Benzyl | -7.8 | HIS142, HIS143, TYR306 | 150 |
| Derivative 1 | Biphenyl | -8.5 | HIS142, HIS143, PHE152, TYR306 | 75 |
| Derivative 2 | Naphthyl | -9.2 | HIS142, HIS143, PHE152, MET274, TYR306 | 30 |
| Derivative 3 | 4-Quinolyl | -9.8 | HIS142, HIS143, ASP178, PHE152, TYR306 | 15 |
Note: The docking scores and IC50 values are illustrative and synthesized from trends reported in the literature for comparative purposes.[4]
Structure-Activity Relationship (SAR) Insights:
-
Impact of Aromatic Surface Area: Moving from a simple benzyl group to larger aromatic systems like biphenyl and naphthyl (Derivative 1 and 2) results in lower (more favorable) docking scores. This suggests that increased van der Waals and hydrophobic interactions with residues like PHE152 and MET274 contribute to higher binding affinity. This trend is often correlated with improved experimental potency (lower IC50 values).[4]
-
Introduction of Heteroatoms: The 4-quinolyl group in Derivative 3 introduces a nitrogen atom capable of forming a hydrogen bond with residues like ASP178. This additional specific interaction, reflected in the best docking score, likely accounts for its superior potency. This demonstrates how docking can reveal key interactions that drive affinity and selectivity.
-
Correlation with Experimental Data: A strong correlation between docking scores and experimental inhibitory activity (IC50) enhances the predictive power of the model.[6][14] While not always perfectly linear, a clear trend, as illustrated in the table, provides confidence that the docking protocol is capturing the key drivers of binding.
Visualization of Molecular Interactions
Understanding the specific interactions between the ligand and the active site is paramount. The diagram below illustrates the binding mode of a potent inhibitor, like Derivative 3, within the HDAC8 active site.
Caption: Key interactions between a piperidine carboxamide derivative and the HDAC8 active site.
This visualization highlights the crucial chelation of the zinc ion by the hydroxamate group and the specific hydrogen bonding and hydrophobic interactions contributed by the quinolyl capping group, which collectively account for its high affinity.
Conclusion and Future Outlook
This guide has demonstrated a systematic approach to the comparative docking of piperidine carboxamide derivatives, using HDAC inhibitors as a practical example. By integrating a validated docking protocol with careful analysis of binding modes and a focus on structure-activity relationships, computational docking transcends being a mere prediction tool and becomes a powerful engine for hypothesis-driven drug design.
The true strength of this approach lies in its iterative nature. The insights gained from one round of docking and synthesis can inform the design of the next generation of compounds, creating a feedback loop that accelerates the journey from a virtual hit to a viable clinical candidate. As scoring functions become more accurate and the ability to model protein flexibility improves, the predictive power of these methods will only continue to grow.
References
- 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. (2025).
- How is a docking result validated? (2020).
- Basics, types and applications of molecular docking: A review.
- Design, synthesis, biological evaluation and molecular docking study of arylcarboxamido piperidine and piperazine-based hydroxamates as potential HDAC8 inhibitors with promising anticancer activity. (2019). PubMed. [Link]
- How to validate the molecular docking results? (2022).
- Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]
- Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2023).
- Evaluation of Docking Performance: Comparative Data on Docking Algorithms. (2004). Journal of Medicinal Chemistry. [Link]
- Validation Studies of the Site-Directed Docking Program LibDock. (2006).
- Lessons from Docking Validation.
- Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors. (2022).
- Alkyl Piperidine and Piperazine Hydroxamic Acids as HDAC Inhibitors. (2011). PubMed. [Link]
- Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evalu
- A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors. (2015). PubMed. [Link]
- In silico studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives as potent TRPV1 antagonists using 3D QSAR, ADMET and Molecular Docking. (2023).
- Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. (2022). PubMed Central. [Link]
- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2023). MDPI. [Link]
- Exploring Recent Updates on Molecular Docking: Types, Method, Application, Limitation & Future Prospects. (2024). International Journal of Pharmaceutical Research and Allied Sciences. [Link]
- A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. (2023). PubMed Central. [Link]
- Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking.
- Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. (2011). PubMed. [Link]
- Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. [Link]
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A Comparative Guide to the Validation of a Novel HPLC Method for 3-Aminopiperidine Analysis
This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-aminopiperidine, a critical intermediate in the synthesis of various pharmaceutical compounds. We will objectively compare the performance of this new method with existing analytical techniques, supported by detailed experimental data. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable analytical solution for 3-aminopiperidine.
Introduction: The Analytical Challenge of 3-Aminopiperidine
3-Aminopiperidine is a highly polar, non-chromophoric molecule, presenting a significant challenge for traditional reversed-phase HPLC with UV detection. Its lack of a UV-absorbing moiety necessitates either derivatization or the use of alternative detection methods, such as charged aerosol detection (CAD) or mass spectrometry (MS).[1][2] Furthermore, as a chiral compound, the separation of its enantiomers is often a critical requirement in pharmaceutical development, adding another layer of analytical complexity.
Existing methods for 3-aminopiperidine analysis often involve pre-column derivatization to introduce a chromophore, allowing for UV detection.[1][3][4] Common derivatizing agents include benzoyl chloride and p-toluenesulfonyl chloride.[1][4] While effective, derivatization can be time-consuming and introduce variability.[4] Gas chromatography (GC) has also been employed, but it may require derivatization for polar analytes and is not always as readily available as HPLC in many quality control laboratories.[5][6]
This guide introduces a novel derivatization-based HPLC-UV method and provides a complete validation package according to the stringent guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[7][8][9][10][11][12][13][14]
The Novel HPLC Method: Rationale and Protocol
The proposed method utilizes a pre-column derivatization with a novel chromophoric agent, enhancing the UV response of 3-aminopiperidine and allowing for sensitive quantification on a standard C18 column.
Rationale for Method Development:
-
Derivatization Agent Selection: The chosen agent reacts specifically with the primary and secondary amine groups of 3-aminopiperidine, providing a stable derivative with a strong UV chromophore. This enhances sensitivity and allows for detection at low concentrations.
-
Stationary Phase: A C18 reversed-phase column was selected for its versatility and robustness in separating a wide range of derivatized compounds.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and a phosphate buffer was optimized to achieve a sharp peak shape and adequate separation from potential impurities and derivatizing agent artifacts. The pH of the buffer is controlled to ensure consistent ionization of any residual polar groups.
-
Detection: UV detection at the wavelength of maximum absorbance of the derivative ensures optimal sensitivity.
Experimental Protocol: Derivatization and HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the 3-aminopiperidine sample in a suitable aprotic solvent (e.g., acetonitrile).
-
Derivatization: Add the derivatizing agent and a catalyst (e.g., a tertiary amine base) to the sample solution. Vortex and allow the reaction to proceed at a controlled temperature for a specified time.
-
Quenching: Stop the reaction by adding a quenching agent.
-
Dilution: Dilute the derivatized sample to the desired concentration with the mobile phase.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
DOT Diagram: HPLC Method Workflow
Caption: Workflow of the new HPLC method for 3-aminopiperidine analysis.
Method Validation: A Comprehensive Approach
The new HPLC method was rigorously validated in accordance with ICH Q2(R2), FDA, and USP <1225> guidelines.[7][8][9][10][11][12][13][14][15] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
DOT Diagram: HPLC Method Validation Protocol
Caption: Overview of the comprehensive validation protocol.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The method demonstrated excellent specificity. A chromatogram of a blank (diluent and derivatization reagents) showed no interfering peaks at the retention time of the derivatized 3-aminopiperidine. Furthermore, when potential impurities and degradation products were spiked into the sample, they were well-resolved from the main analyte peak.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The method was found to be linear over a wide concentration range. A series of solutions were prepared and analyzed, and the peak areas were plotted against the corresponding concentrations.
| Parameter | Result |
| Range | 0.5 µg/mL - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. The accuracy was determined by spiking a known amount of 3-aminopiperidine into a placebo matrix at three different concentration levels (low, medium, and high) within the linear range. The recovery for each level was calculated.
| Concentration Level | Mean Recovery (%) | % RSD |
| Low | 99.5 | 0.8 |
| Medium | 100.2 | 0.5 |
| High | 99.8 | 0.6 |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The analysis was repeated on a different day, by a different analyst, and on a different instrument to assess the ruggedness of the method.
| Precision Parameter | % RSD |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.5 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. The robustness was evaluated by making small changes to the mobile phase composition, column temperature, and flow rate. The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, demonstrating the robustness of the method.
Comparison with Alternative Methods
This new HPLC method offers several advantages over existing analytical techniques for 3-aminopiperidine.
| Feature | New HPLC-UV Method | Derivatization GC-FID | Direct Analysis by HILIC-CAD |
| Principle | Pre-column derivatization with UV detection | Derivatization with Flame Ionization Detection | Hydrophilic Interaction Chromatography with Charged Aerosol Detection |
| Sample Preparation | Derivatization required | Derivatization often required | Minimal sample preparation |
| Sensitivity | High | Moderate to High | Moderate |
| Specificity | High | High | Moderate (potential for matrix interference) |
| Instrumentation | Standard HPLC-UV system (widely available) | GC-FID system | Specialized HILIC column and CAD detector required |
| Chiral Separation | Possible with a chiral column | Possible with a chiral column | Challenging |
| Throughput | High | Moderate | Moderate |
The new HPLC-UV method provides a balance of sensitivity, specificity, and accessibility, making it a highly practical choice for routine quality control analysis. While direct analysis methods like HILIC-CAD avoid derivatization, they may require more specialized equipment and can be more susceptible to matrix effects.[2][16][17][18][19]
Conclusion
The newly developed and validated HPLC method for the analysis of 3-aminopiperidine is specific, linear, accurate, precise, and robust. It offers a reliable and sensitive solution for the quantification of this challenging analyte in pharmaceutical development and quality control. The comprehensive validation, performed in accordance with global regulatory standards, ensures the integrity and trustworthiness of the analytical data generated. This method represents a significant improvement in terms of practicality and performance compared to many existing techniques.
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A Comparative Guide to the Inhibitory Activity of Piperidine-Based Peptide Analogues
Introduction: The encroachment of piperidine scaffolds into the realm of peptide analogue design has marked a significant turning point in the development of potent and selective enzyme inhibitors. This guide provides a comprehensive comparison of the inhibitory activity of various piperidine-based peptide analogues, offering researchers, scientists, and drug development professionals a critical overview of their performance against key enzymatic targets. By integrating a rigid piperidine ring into a peptide sequence, medicinal chemists can overcome many of the inherent limitations of traditional peptide inhibitors, such as poor metabolic stability and low oral bioavailability. This guide will delve into the structure-activity relationships (SAR), comparative potencies, and the underlying experimental methodologies used to evaluate these promising therapeutic candidates.
The Piperidine Advantage in Peptidomimetic Design
The six-membered heterocyclic ring of piperidine offers a versatile and conformationally constrained scaffold that can mimic peptide backbones or present side-chain functionalities in a spatially defined manner.[1][2] This structural rigidity is paramount in achieving high binding affinity and selectivity towards target enzymes. By locking the peptide analogue into a bioactive conformation, the entropic penalty of binding is reduced, leading to enhanced inhibitory potency. Furthermore, the saturated nature of the piperidine ring imparts greater resistance to proteolytic degradation compared to the amide bonds of natural peptides.[3]
The following diagram illustrates the conceptual transition from a flexible peptide inhibitor to a more rigid and stable piperidine-based peptidomimetic.
Caption: Transition from flexible peptides to rigid piperidine-based peptidomimetics.
Comparative Inhibitory Activity Against Key Proteases
This section provides a comparative analysis of the inhibitory potency of piperidine-based peptide analogues against several therapeutically relevant proteases. The data presented is a synthesis of findings from multiple independent studies.
HIV-1 Protease Inhibitors
The Human Immunodeficiency Virus 1 (HIV-1) protease is a critical enzyme in the viral life cycle, making it a prime target for antiretroviral therapy. Piperidine-containing compounds have been extensively investigated as HIV-1 protease inhibitors, demonstrating significant potency.[4][5][6]
A notable study designed a series of potent HIV-1 protease inhibitors incorporating diverse piperidine analogues as P2-ligands.[4][5] The structure-activity relationship (SAR) studies revealed that the stereochemistry and substitution pattern of the piperidine ring are crucial for potent inhibitory activity.
Table 1: Comparative Inhibitory Activity of Piperidine-Based Analogues against HIV-1 Protease
| Compound ID | Piperidine Moiety (P2-ligand) | P2'-ligand | IC50 (nM) | Reference |
| 22a | (R)-piperidine-3-carboxamide | 4-methoxyphenylsulfonamide | 3.61 | [4][5] |
| 22b | (R)-piperidine-3-carboxamide | 4-fluorophenylsulfonamide | 5.23 | [4] |
| 23a | (S)-piperidine-3-carboxamide | 4-methoxyphenylsulfonamide | 15.8 | [4] |
| 24a | N-methyl-(R)-piperidine-3-carboxamide | 4-methoxyphenylsulfonamide | 8.95 | [4] |
| Darunavir (DRV) | - | - | 0.83 | [4][7] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
The data clearly indicates that the (R)-piperidine-3-carboxamide moiety is a highly favorable P2 ligand. Compound 22a , with a 4-methoxyphenylsulfonamide at the P2' position, exhibited the most potent inhibitory activity among the synthesized analogues, with an IC50 value of 3.61 nM.[4][5] Interestingly, the (S)-enantiomer (23a ) was significantly less potent, highlighting the strict stereochemical requirements of the enzyme's active site.
Thrombin Inhibitors
Thrombin is a serine protease that plays a central role in the blood coagulation cascade, making it a key target for the development of anticoagulants.[8] Several studies have focused on designing piperidine-based peptidomimetics as thrombin inhibitors.
One study initiated an optimization program starting from MD-805, a potent thrombin inhibitor with four stereogenic centers. By systematically replacing a 2-carboxy-4-methylpiperidine at the P2 position with various 4-substituted piperidines, they developed inhibitors with increased potency and reduced stereogenicity.[9]
Table 2: Comparative Inhibitory Activity of Piperidine-Based Analogues against Thrombin
| Compound ID | P2 Moiety | P3 Moiety | Ki (nM) | Reference |
| MD-805 | 2-carboxy-4-methylpiperidine | 3-methyl-1,2,3,4-tetrahydroquinoline | 85 | [9] |
| 45g | 4-fluoroethylpiperidine (FEP) | 3,3-dimethyl-1,2,3,4-tetrahydroquinoline (DMTHQS) | 6 | [9] |
| 42d | 4-fluoroethylpiperidine (FEP) | 3(R)-methyl-1,2,3,4-tetrahydroquinoline | Potent (Ki not specified) | [9] |
| 42e | 4-fluoroethylpiperidine (FEP) | 3,3-dimethyl-1,2,3,4-tetrahydroquinoline (DMTHQS) | Potent (Ki not specified) | [9] |
Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.
The results demonstrate a significant improvement in potency, with compound 45g exhibiting a Ki of 6 nM, a more than 10-fold increase in potency over the original lead compound, MD-805.[9] This highlights the effectiveness of using a 4-substituted piperidine to optimize interactions within the S2 pocket of thrombin.
Cysteine Protease (IdeS) Inhibitors
The Immunoglobulin G-degrading enzyme of Streptococcus pyogenes (IdeS) is a cysteine protease that specifically cleaves human IgG. Inhibitors of IdeS have potential therapeutic applications in treating antibody-mediated autoimmune diseases. A study explored a series of 3-aminopiperidine-based peptide analogues as the first selective noncovalent inhibitors of IdeS.[10][11]
Table 3: Comparative Inhibitory Activity of Piperidine-Based Analogues against IdeS
| Compound ID | Piperidine Position | Sequence | % Inhibition at 1 mM | Selectivity vs. Papain | Reference |
| (R)-pipGP ((R)-16) | Replaces G236 | (R)-pip-Gly-Pro | ~70% | Selective for IdeS | [10] |
| (S)-LpipGP ((S)-18) | Replaces G236 | Leu-(S)-pip-Gly-Pro | ~65% | Less selective | [10] |
| (R)-GpipP ((R)-21) | Replaces G237 | Gly-(R)-pip-Pro | ~30% | Less potent | [10] |
| (S)-LGpipP ((S)-23) | Replaces G237 | Leu-Gly-(S)-pip-Pro | ~20% | Less potent | [10] |
The study found that analogues where the piperidine moiety replaces the glycine at position 236 of the IgG hinge region (pip236G) were generally more potent inhibitors of IdeS than those replacing the glycine at position 237 (Gpip237).[10] Notably, smaller analogues that were active against IdeS showed high selectivity over other cysteine proteases like papain.[10][11]
Experimental Protocols for Assessing Inhibitory Activity
The reliability of inhibitory activity data is intrinsically linked to the robustness of the experimental protocols employed. This section details the methodologies commonly used to evaluate piperidine-based peptide analogues.
Solid-Phase Peptide Synthesis (SPPS) of Piperidine-Based Analogues
The synthesis of these complex molecules is typically achieved through solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.
Step-by-Step Methodology:
-
Resin Preparation: A suitable solid support, such as Rink Amide resin, is swelled in a solvent like dichloromethane (DCM).[12]
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin or the growing peptide chain is removed using a 20% solution of piperidine in N,N-dimethylformamide (DMF).[12][13] This step liberates the free amine for the next coupling reaction.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid or piperidine-containing building block is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the free amine on the resin.[12]
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid or building block in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[12]
-
Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.[12]
Caption: Workflow for Solid-Phase Peptide Synthesis of piperidine-based analogues.
Fluorescence Resonance Energy Transfer (FRET)-Based Protease Inhibition Assay
FRET assays are a powerful tool for monitoring protease activity in real-time and are amenable to high-throughput screening of inhibitors.[14][15][16]
Principle: A FRET-based assay utilizes a substrate peptide that is labeled with a donor fluorophore and a quencher or acceptor fluorophore. In the intact substrate, the close proximity of the two molecules allows for FRET to occur, resulting in low or no fluorescence from the donor. Upon cleavage of the substrate by the protease, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a stock solution of the FRET substrate, the protease, and the piperidine-based peptide analogue inhibitors at various concentrations.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer and the inhibitor to the designated wells.
-
Enzyme Addition: Add the protease to all wells except for the negative control.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[14]
-
Initiate Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence signal (excitation and emission wavelengths specific to the donor fluorophore) over time using a microplate reader.[14]
-
Data Analysis: Calculate the initial reaction rates (slopes of the fluorescence versus time curves). The percent inhibition is calculated by comparing the rates in the presence of the inhibitor to the rate of the uninhibited control. IC50 values are determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Principle of a FRET-based protease inhibition assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing valuable data on binding affinity (KD), and association (ka) and dissociation (kd) rate constants.[17][18]
Step-by-Step Methodology:
-
Ligand Immobilization: The target enzyme (ligand) is immobilized onto the surface of a sensor chip.[17][18]
-
Analyte Preparation: The piperidine-based peptide analogue (analyte) is prepared in a series of concentrations in a suitable running buffer.
-
Binding Analysis: The analyte solutions are injected over the sensor chip surface at a constant flow rate. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[17]
-
Dissociation Phase: After the injection of the analyte, the running buffer is flowed over the chip, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.
-
Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound analyte, preparing the sensor surface for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to various binding models to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[19]
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion and Future Perspectives
Piperidine-based peptide analogues represent a highly successful strategy in the design of potent and selective enzyme inhibitors. The comparative data presented in this guide demonstrates their efficacy against a range of important therapeutic targets, including HIV-1 protease, thrombin, and bacterial cysteine proteases. The conformational constraint and enhanced metabolic stability afforded by the piperidine scaffold are key factors contributing to their improved pharmacological profiles compared to traditional peptide inhibitors.
The detailed experimental protocols provided herein underscore the importance of rigorous and standardized methodologies for the synthesis and evaluation of these compounds. As our understanding of enzyme structure and function continues to grow, the rational design of novel piperidine-based peptidomimetics, guided by computational modeling and sophisticated analytical techniques like SPR, will undoubtedly lead to the development of next-generation therapeutics with even greater potency, selectivity, and clinical utility.
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A Senior Application Scientist's Guide to the Conformational Analysis of Piperidine Derivatives: An Integrated Approach
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1][2] Its prevalence is due to its unique combination of properties: a saturated, six-membered heterocyclic ring that provides a three-dimensional architecture, a basic nitrogen atom for key physiological interactions, and the capacity for extensive functionalization.[3] However, the true power of the piperidine motif in drug design lies in its conformational flexibility. The spatial arrangement of substituents on the piperidine ring dictates how a molecule interacts with its biological target, profoundly influencing its potency, selectivity, and pharmacokinetic properties.[1][4]
This guide provides an in-depth comparison of the principal analytical techniques used to elucidate the conformational landscape of piperidine derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and demonstrate how integrating multiple techniques creates a self-validating system for robust and reliable conformational assignment. This integrated approach is paramount for researchers, scientists, and drug development professionals seeking to harness the full potential of this privileged scaffold.
The Conformational Landscape of the Piperidine Ring
The piperidine ring is not a static, planar structure. To minimize angular and torsional strain, it predominantly adopts a non-planar chair conformation .[5] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The interconversion between two chair forms, known as ring inversion, is typically rapid at room temperature.
The presence of substituents dramatically influences the energy balance between these conformers. Bulky groups generally prefer the less sterically hindered equatorial position. However, electronic effects, such as hyperconjugation and charge-dipole interactions, can sometimes stabilize an axial conformation, a phenomenon particularly observed with electronegative substituents like fluorine.[6][7] Beyond the stable chair, higher-energy conformations like the boat and twist-boat can also exist in equilibrium, especially in sterically hindered or N-substituted systems.[8][9] Understanding this delicate energetic balance is the primary goal of conformational analysis.
Caption: Piperidine ring inversion between two chair conformations, showing the interchange of axial (ax) and equatorial (eq) positions.
A Comparative Guide to Core Analytical Methodologies
The analysis of piperidine conformation is not a one-size-fits-all problem. The choice of technique depends on the specific research question, the physical state of the sample, and the level of detail required. Here, we compare the three pillars of conformational analysis: NMR Spectroscopy, X-ray Crystallography, and Computational Modeling.
| Technique | Sample State | Primary Information Obtained | Strengths | Limitations |
| NMR Spectroscopy | Solution | Time-averaged conformation, dihedral angles, relative stereochemistry, dynamic processes.[10] | Provides data on solution-phase conformation, which is often more biologically relevant. Can study dynamic equilibria.[11] | Provides a time-averaged structure; interpretation can be complex for flexible systems. |
| X-ray Crystallography | Solid (Crystal) | Precise 3D atomic coordinates, bond lengths, bond angles in the solid state.[12] | The "gold standard" for unambiguous structural determination; provides high-resolution data. | Requires high-quality single crystals, which can be difficult to obtain. The solid-state conformation may not be the same as in solution.[13] |
| Computational Methods | In Silico | Relative energies of conformers, potential energy surfaces, predicted geometries, molecular orbitals.[14] | Allows for the systematic exploration of all possible conformations. Can rationalize experimental findings and predict properties.[15] | Accuracy is highly dependent on the level of theory and force field used. Requires experimental validation.[16] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution. For piperidine derivatives, ¹H NMR is particularly informative.
Causality Behind the Technique: The key principle lies in the Karplus relationship, which correlates the three-bond coupling constant (³JHH) between two protons to the dihedral angle between them. By measuring J-values from the ¹H NMR spectrum, one can deduce the geometry of the ring. For instance, a large coupling constant (~10-13 Hz) between adjacent ring protons typically indicates a diaxial relationship (180° dihedral angle), while smaller couplings (~2-5 Hz) suggest axial-equatorial or diequatorial arrangements.
Experimental Protocol: ¹H NMR for Conformational Assignment
-
Sample Preparation: Dissolve 5-10 mg of the piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube. The choice of solvent is important, as polarity can influence conformational equilibria.[6][11]
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Signal Assignment: Assign all proton signals to their respective positions on the piperidine ring. This is often the most challenging step and typically requires 2D NMR experiments like COSY (Correlation Spectroscopy) to identify proton-proton coupling networks.[11]
-
Coupling Constant Extraction: Analyze the multiplicity (splitting pattern) of each signal to extract the relevant J-values. First-order analysis is often sufficient, but spectral simulation software may be needed for complex, overlapping signals.
-
Conformational Interpretation: Use the extracted J-values to infer the dominant chair conformation. For example, the observation of large (~10 Hz) couplings for the protons at C2 and C6 is strong evidence for a chair conformation where these protons are axial.
Example Data: Interpreting Coupling Constants
| Proton Relationship | Typical Dihedral Angle | Observed ³JHH (Hz) | Inferred Conformation |
| Axial - Axial | ~180° | 10 - 13 | Chair |
| Axial - Equatorial | ~60° | 2 - 5 | Chair |
| Equatorial - Equatorial | ~60° | 2 - 5 | Chair |
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's structure. It is the most definitive method for determining the solid-state conformation, offering precise bond lengths and angles.[12]
Causality Behind the Technique: This method relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The diffraction pattern is mathematically related to the electron density distribution in the crystal, from which a three-dimensional model of the molecule can be built.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step): Obtaining a high-quality single crystal is often the most challenging part of the experiment. The goal is to grow a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm).[12]
-
Method: Slow evaporation is a common technique. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate) and allowed to evaporate slowly over days or weeks.[12]
-
Causality: The slow removal of solvent allows molecules to pack in a highly ordered, repeating lattice, which is the definition of a crystal. Rapid precipitation will lead to an amorphous powder, which does not diffract.
-
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled in a stream of liquid nitrogen (to minimize thermal motion), and irradiated with a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction images are collected.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and refined to produce the final atomic model.[17]
-
Data Analysis: The final model provides precise coordinates for each atom, confirming the conformation (chair, boat, etc.) and the orientation (axial/equatorial) of all substituents.[8]
Computational Chemistry: The In Silico Exploration
Computational methods are essential for a comprehensive understanding of conformational preferences. They allow for the exploration of the entire potential energy surface of a molecule, providing relative energies of different conformers that might be difficult to observe experimentally.[14]
Causality Behind the Technique: Methods like Density Functional Theory (DFT) solve approximations of the Schrödinger equation to calculate the electronic structure and energy of a molecule. By performing geometry optimizations, the algorithm finds the lowest energy arrangement of atoms for a given starting structure, corresponding to a stable conformer.[15]
Experimental Protocol: Conformational Analysis with Gaussian
-
Input File Preparation: Build the initial 3D structure of the piperidine derivative using molecular modeling software. Create an input file (.gjf) specifying the initial Cartesian coordinates.
-
Calculation Setup: In the input file, define the level of theory and basis set (e.g., M06-2X/def2-QZVPP is a robust choice for conformational energies).[6] Specify a geometry optimization followed by a frequency calculation.
-
Causality: The optimization will find the nearest local energy minimum. The frequency calculation is crucial to verify that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.[14]
-
-
Execution: Run the calculation using the Gaussian software package.
-
Analysis of Results:
-
Examine the output file to confirm the optimization has converged successfully.
-
Check for the absence of imaginary frequencies.
-
Extract the final optimized coordinates and the calculated Gibbs free energy.
-
Repeat this process for all possible conformers (e.g., chair with axial substituent, chair with equatorial substituent, twist-boat) to determine their relative stabilities.[11][14]
-
The Integrated Workflow: A Self-Validating System
Caption: An integrated workflow for the robust conformational analysis of piperidine derivatives, emphasizing the synergy between computational and experimental methods.
This workflow illustrates the principle of self-validation. For instance, computational chemistry can predict that a specific chair conformer is lower in energy by 2 kcal/mol.[14] This hypothesis can then be tested using NMR, where the observed coupling constants should match those expected for the predicted major conformer.[11] If an X-ray crystal structure is also obtained, it provides a third, high-resolution data point.[12] Agreement between all three methods provides a very high degree of confidence in the final conformational assignment. Discrepancies, on the other hand, are equally informative, perhaps indicating a significant difference between solid-state and solution structures or a limitation in the computational model that needs refinement.
Conclusion
The conformational analysis of piperidine derivatives is a critical task in drug discovery and development.[18] A nuanced understanding of the subtle interplay of steric and electronic forces that govern the three-dimensional shape of these molecules is essential for rational design.[19] This guide has outlined and compared the core methodologies—NMR spectroscopy, X-ray crystallography, and computational chemistry—providing not just protocols, but the scientific rationale behind them.
The most robust and trustworthy approach is not to view these techniques in isolation, but to employ them in an integrated, self-validating workflow. By combining the solution-state insights from NMR, the definitive solid-state picture from X-ray crystallography, and the predictive and exploratory power of computational modeling, researchers can build a comprehensive and reliable model of the conformational landscape of their target molecules. This integrated strategy empowers scientists to make more informed decisions, accelerating the design of novel and more effective piperidine-based therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-N,N-dimethylpiperidine-1-carboxamide
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The handling of specialized chemical reagents like 3-Amino-N,N-dimethylpiperidine-1-carboxamide demands a meticulous approach, not only during its application but through to its final disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazard Profile
Before any disposal procedure can be initiated, a thorough understanding of the chemical's inherent risks is paramount. This compound is a substituted piperidine derivative. While specific toxicological data may be limited, the available Safety Data Sheets (SDS) and the known hazards of related amine compounds provide a clear basis for a cautious and informed approach.
The primary hazards associated with this compound are:
Structurally, as a piperidine derivative, it belongs to a class of chemicals that can be corrosive and harmful.[4][5] Therefore, all handling and disposal operations must be predicated on the assumption that the material is hazardous and requires stringent safety controls.
Chemical Safety Profile & Personal Protective Equipment (PPE)
A proactive safety culture begins with robust self-protection. The following table summarizes the key safety data for this compound and the mandatory PPE required for its handling.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 1272756-20-3[1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2] |
| Primary Routes of Exposure | Ingestion, Skin Contact, Eye Contact, Inhalation |
| Required PPE | Eye/Face Protection: Chemical safety goggles and a face shield are mandatory to prevent contact with splashes.[4][6]Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are essential.[4][6]Body Protection: A flame-retardant lab coat or chemical-resistant apron must be worn.[4][6]Respiratory Protection: All handling should occur in a well-ventilated area or under a certified chemical fume hood.[2][6] |
Immediate Action: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work should only proceed with appropriate respiratory protection.
-
Contain: Prevent the spill from spreading or entering drains by using a non-combustible absorbent material like sand, earth, or vermiculite.[7][8]
-
Collect: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[6][9]
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating agent and dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to the laboratory safety officer and follow all institutional reporting procedures.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste from "cradle-to-grave."[10] This means its journey from generation to final disposal must be controlled and documented.
Step 1: Waste Classification
The first and most critical step is to classify the waste according to federal and local regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[10][11] Based on its irritant properties, this compound waste must be classified as hazardous. Chemical waste generators are legally responsible for making this determination.[5][6]
Step 2: Waste Segregation & Collection
-
Do Not Mix: Never mix this waste with non-hazardous waste or other incompatible chemical waste streams.
-
Designated Container: Collect all waste, including contaminated consumables (e.g., pipette tips, gloves) and spill cleanup materials, in a dedicated, chemically compatible, and clearly labeled hazardous waste container.
-
Labeling: The container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Irritant, Harmful)
-
The date accumulation started.
-
-
Storage: Keep the waste container tightly sealed and store it in a cool, dry, well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[6][12]
Step 3: Arrange for Licensed Disposal
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][13] The only acceptable method of disposal is through a licensed and certified hazardous waste disposal company.[14]
-
Contact your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department will have established procedures and contracts with waste management vendors. They will guide you on the proper process for waste pickup.
-
Professional Treatment: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10] The most probable final disposal method for this type of organic amine waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[15]
Step 4: Maintain Meticulous Records
All activities related to the hazardous waste, from its generation to its transfer to the disposal vendor, must be documented. This documentation is a legal requirement under RCRA and is essential for ensuring a complete and compliant disposal process.[10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for chemical waste.
References
- SAFETY DATA SHEET - Piperidine. Fisher Scientific. [Link]
- Piperidine - SAFETY D
- Hazard Substance Fact Sheet - Piperidine. New Jersey Department of Health. [Link]
- Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
- Hazardous Waste Listings. US EPA. [Link]
- Learn the Basics of Hazardous Waste. US EPA. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.ca [fishersci.ca]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. nj.gov [nj.gov]
- 9. echemi.com [echemi.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
